Sodium trimethoxyborohydride
Description
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Properties
IUPAC Name |
sodium;trimethoxyboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDOFGWTIAZCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](OC)(OC)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16940-17-3 | |
| Record name | Sodium trimethoxyborohydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium hydrotrimethoxyborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrotrimethoxyborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Discovery and Pioneering History of Sodium Trimethoxyborohydride: A Technical Guide
Abstract
Sodium trimethoxyborohydride, NaBH(OCH₃)₃, a pivotal yet often overlooked reagent in the history of hydride chemistry, stands as a testament to the innovative research driven by wartime necessity. First synthesized and characterized by Herbert C. Brown and his colleagues in the mid-20th century, this compound not only emerged as a selective reducing agent in its own right but also played a crucial role as a key intermediate in the development of the industrial synthesis of sodium borohydride. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work related to this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details seminal experimental protocols, and visualizes the fundamental chemical pathways associated with this important hydride.
Introduction: A Serendipitous Discovery in a Time of Need
The story of this compound is intrinsically linked to the broader narrative of borohydride chemistry, a field largely pioneered by Nobel laureate Herbert C. Brown. During World War II, Brown and his mentor Hermann Irving Schlesinger were tasked with developing volatile uranium compounds for the war effort, which led to the exploration of borohydrides.[1] This research ultimately resulted in the discovery of sodium borohydride (NaBH₄), a remarkably versatile and mild reducing agent.[2] It was in the pursuit of a more economical synthesis for sodium borohydride that this compound was first identified.[3]
Initially, the synthesis of sodium borohydride was challenging due to the limited availability of lithium hydride.[3] Brown's team discovered that sodium hydride could react with methyl borate to produce a viable substitute, which they identified as this compound.[2][4] This compound proved to be a stable, white solid with significant reducing properties of its own.[5] While its role as a precursor to sodium borohydride became its most prominent application, early investigations by Brown and Mead revealed its unique reactivity and selectivity as a reducing agent, particularly for the reduction of esters.[6]
The Foundational Synthesis of this compound
The initial preparation of this compound was achieved through the reaction of sodium hydride with methyl borate.[5] Early methods involved the direct reaction of the two solids, which was often sluggish. A significant improvement was the use of tetrahydrofuran (THF) as a solvent, which greatly accelerated the reaction.[4]
Experimental Protocol: Synthesis of this compound
The following protocol is a detailed representation of the early synthetic methods developed by Brown and his team.
Materials:
-
Sodium hydride (NaH)
-
Methyl borate (B(OCH₃)₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A reaction flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride.
-
Anhydrous tetrahydrofuran is added to the flask to create a slurry.
-
Methyl borate is then added dropwise to the stirred slurry at a controlled rate. The reaction is exothermic, and the rate of addition should be managed to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by the consumption of the gray sodium hydride and the formation of a white precipitate of this compound.
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product can be isolated by filtration, washed with anhydrous THF, and dried under vacuum.
Characterization: Early characterization of the compound confirmed its composition and purity through analysis of its sodium and boron content, as well as the measurement of active hydrogen upon hydrolysis.[5]
Chemical Properties and Reactivity
This compound established itself as a reducing agent with a distinct reactivity profile compared to its more famous successor, sodium borohydride. Its utility lies in its chemoselectivity, particularly in the reduction of carbonyl compounds.
Reactivity with Various Functional Groups
The reducing power of this compound is moderated by the electron-withdrawing methoxy groups, making it less reactive than sodium borohydride but still a potent reagent for specific transformations. The table below summarizes its reactivity towards a range of functional groups as observed in early studies.
| Functional Group | Reactivity with NaBH(OCH₃)₃ | Products | Notes |
| Aldehydes | Readily reduced | Primary Alcohols | Rapid reaction at room temperature. |
| Ketones | Readily reduced | Secondary Alcohols | Slower than aldehydes, but still efficient. |
| Acid Chlorides | Readily reduced | Aldehydes or Alcohols | Can be selectively reduced to aldehydes at low temperatures.[4] |
| Acid Anhydrides | Readily reduced | Alcohols and Carboxylic Acids | |
| Esters | Slowly reduced at elevated temperatures | Alcohols | Less reactive than with aldehydes and ketones. |
| Carboxylic Acids | No reaction | No reaction | Forms the sodium salt of the acid. |
| Nitriles | Slowly reduced at elevated temperatures | Amines | |
| Nitro Groups | No reaction at lower temperatures | No reaction | |
| Alkenes/Alkynes | No reaction | No reaction | Double and triple bonds are generally stable. |
Selective Reduction of Esters
One of the most significant early applications of this compound was the selective reduction of esters.[6] This was a notable discovery, as sodium borohydride itself is generally unreactive towards esters under mild conditions. The mechanism involves the nucleophilic attack of the hydride from the borohydride moiety onto the electrophilic carbonyl carbon of the ester. The Lewis acidic boron center likely coordinates to the carbonyl oxygen, further activating the ester for reduction.
Role as an Intermediate in the Brown-Schlesinger Process
The most impactful role of this compound in the history of chemistry is arguably its function as a key intermediate in the Brown-Schlesinger process for the industrial production of sodium borohydride.[7] This process, developed by Brown and Schlesinger, provided an economical route to large-scale production of this vital reducing agent.[8]
The process begins with the reaction of sodium hydride and methyl borate to form this compound. In a subsequent step, at elevated temperatures (around 250 °C), this compound undergoes disproportionation to yield sodium borohydride and sodium methoxide.[2]
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound.
Caption: Mechanism of Ester Reduction.
Caption: Brown-Schlesinger Process Overview.
Conclusion
The discovery and study of this compound represent a significant chapter in the development of modern organic synthesis. Born out of the necessity for a practical route to sodium borohydride, it quickly carved its own niche as a valuable, selective reducing agent. The pioneering work of H.C. Brown and his collaborators laid the groundwork for understanding its reactivity and harnessing its potential. For contemporary researchers and drug development professionals, an appreciation of this history not only provides context for the tools we use today but also serves as an inspiration for the continued exploration of novel reagents and synthetic methodologies. The legacy of this compound is a powerful reminder that even intermediate compounds can hold the key to unlocking new chemical possibilities.
References
An In-Depth Technical Guide to the Synthesis of Sodium Trimethoxyborohydride from Sodium Hydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium trimethoxyborohydride, NaBH(OCH₃)₃, is a key intermediate in the Brown-Schlesinger process for the production of sodium borohydride, a widely used reducing agent in organic synthesis. This guide provides a comprehensive technical overview of the synthesis of this compound from the reaction of sodium hydride (NaH) and trimethyl borate (B(OCH₃)₃). It details the underlying chemical principles, experimental protocols, and the critical role of this intermediate in the broader context of borohydride chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
The discovery and development of borohydride reagents revolutionized the field of organic chemistry, providing versatile and selective methods for the reduction of various functional groups. This compound emerged as a pivotal, albeit often transient, species in the pioneering work of H. I. Schlesinger and Herbert C. Brown.[1][2] Its formation represents the initial acid-base adduct in the reaction between sodium hydride and trimethyl borate.[3] Understanding the synthesis and properties of this intermediate is crucial for controlling the overall synthesis of sodium borohydride and for exploring its own potential as a reducing agent.
This guide will focus specifically on the synthesis of this compound, drawing from the foundational literature to provide a detailed and practical understanding of its preparation.
Chemical Principles and Reaction Pathway
The synthesis of this compound is fundamentally an addition reaction between a metallic hydride and a borate ester. The lone pair of electrons on the hydride ion attacks the electron-deficient boron atom of the trimethyl borate.
Reaction:
NaH + B(OCH₃)₃ → NaBH(OCH₃)₃
This reaction is the first step in the more complex process that can ultimately lead to sodium borohydride (NaBH₄). The fate of the initially formed this compound is highly dependent on the reaction conditions, particularly the temperature.
Disproportionation
At elevated temperatures, typically around 230°C, this compound undergoes disproportionation. This process involves the redistribution of hydride and methoxy groups, leading to the formation of sodium borohydride and sodium tetramethoxyborate.[1]
Disproportionation Reaction:
4 NaBH(OCH₃)₃ → NaBH₄ + 3 NaB(OCH₃)₄
For the direct synthesis of sodium borohydride, this disproportionation is a key step. However, for the isolation of this compound, it is a competing reaction that must be avoided by maintaining lower reaction temperatures.
The overall logical flow of the synthesis and subsequent reactions can be visualized as follows:
Caption: Reaction pathway for the synthesis of this compound and its subsequent disproportionation.
Experimental Protocols
The preparation of this compound as an isolable compound requires careful control of reaction conditions to favor its formation and prevent subsequent reactions. The following protocol is based on the foundational work in the field.
Materials and Equipment
-
Reactants:
-
Sodium hydride (NaH), finely powdered
-
Trimethyl borate (B(OCH₃)₃), anhydrous
-
-
Apparatus:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Synthesis Procedure
-
Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be charged with the desired amount of sodium hydride.
-
Reaction: Slowly add trimethyl borate to the stirred suspension of sodium hydride in the reaction flask. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Time and Temperature: The reaction is typically carried out at a temperature sufficient to initiate the reaction but below the disproportionation temperature of this compound. A temperature range of 60-70°C is generally effective. The reaction time will vary depending on the scale and specific conditions but is typically on the order of several hours.
-
Isolation: After the reaction is complete, the excess trimethyl borate can be removed under reduced pressure. The resulting solid is this compound.
The experimental workflow can be summarized in the following diagram:
Caption: A generalized workflow for the laboratory synthesis of this compound.
Quantitative Data
While specific yield data for the isolated this compound is not extensively reported in readily available literature, the focus has historically been on the overall yield of sodium borohydride. The formation of the trimethoxyborohydride intermediate is generally considered to be quantitative under the appropriate conditions.
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Sodium Hydride | Finely powdered | [1] |
| Trimethyl Borate | Anhydrous | [1] |
| Reaction Conditions | ||
| Temperature | 60-70°C (to avoid disproportionation) | |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Product Properties | ||
| Chemical Formula | NaBH(OCH₃)₃ | |
| Molar Mass | 127.91 g/mol | |
| Disproportionation Temp. | ~230°C | [1] |
Conclusion
The synthesis of this compound from sodium hydride and trimethyl borate is a critical reaction in the history and industrial production of sodium borohydride. While often generated in situ and carried on to the final product, its isolation is achievable under controlled temperature conditions. A thorough understanding of this foundational reaction provides valuable insight for researchers in synthetic chemistry and is essential for the development and optimization of processes involving borohydride reagents. This guide serves as a concise technical reference to the core principles and procedures for the preparation of this important chemical intermediate.
References
An In-depth Technical Guide to the Disproportionation of Sodium Trimethoxyborohydride in the Synthesis of Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium borohydride (NaBH₄) is a cornerstone reducing agent in organic synthesis and pharmaceutical manufacturing. Its industrial production is dominated by the Brown-Schlesinger process, a key step of which involves the disproportionation of sodium trimethoxyborohydride (Na[HB(OCH₃)₃]). This technical guide provides a comprehensive overview of this critical transformation, detailing the underlying chemistry, experimental parameters derived from the overall process, and the reaction's mechanistic pathway. Quantitative data from seminal literature is presented in a structured format for clarity and comparative analysis.
Introduction
The synthesis of sodium borohydride, a versatile and selective reducing agent, has been a subject of extensive research since its discovery. The Brown-Schlesinger process remains one of the most commercially viable methods for its large-scale production.[1][2] A pivotal, albeit intermediate, stage in this process is the thermal disproportionation of this compound. This reaction transforms the initially formed adduct into the desired sodium borohydride and a recyclable byproduct. Understanding the nuances of this disproportionation is crucial for process optimization, yield maximization, and ensuring the final product's purity.
The Disproportionation Reaction: A Core Component of the Brown-Schlesinger Process
The industrial synthesis of sodium borohydride via the Brown-Schlesinger process involves the high-temperature reaction of sodium hydride with trimethyl borate.[2] This process does not isolate the this compound intermediate; instead, it is formed in situ and subsequently disproportionates under the reaction conditions.
The overall reaction is as follows:
4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃ [2]
The reaction is understood to proceed through the initial formation of this compound, which then undergoes disproportionation:
Step 1 (Formation): NaH + B(OCH₃)₃ → Na[HB(OCH₃)₃]
Step 2 (Disproportionation): 4 Na[HB(OCH₃)₃] → NaBH₄ + 3 NaB(OCH₃)₄
The sodium tetramethoxyborate (NaB(OCH₃)₄) can be considered an adduct of sodium methoxide (NaOCH₃) and trimethyl borate (B(OCH₃)₃). In the presence of excess sodium hydride, the methoxy groups can be exchanged to ultimately form more sodium borohydride.[1]
Experimental Protocols
While a detailed protocol for the disproportionation of isolated this compound is not extensively documented in the literature, the operational parameters for the overall Brown-Schlesinger process provide a framework for understanding the conditions under which this reaction occurs.
General Procedure for the Synthesis of Sodium Borohydride via Disproportionation (Brown-Schlesinger Process)
This protocol is based on the descriptions of the Brown-Schlesinger process.[2][3]
-
Reactor Setup: A high-temperature, stirred autoclave reactor is charged with a dispersion of sodium hydride in mineral oil.
-
Reagent Addition: Trimethyl borate is added to the sodium hydride dispersion. The molar ratio of sodium hydride to trimethyl borate is typically 4:1.
-
Reaction Conditions: The reactor is heated to a temperature range of 250-270 °C.[2] The reaction is carried out under pressure, which is necessary to maintain the trimethyl borate in the liquid phase.
-
Reaction Progression: The reaction proceeds with the in-situ formation of this compound, followed by its immediate disproportionation to sodium borohydride and sodium methoxide (as a component of sodium tetramethoxyborate).
-
Product Isolation: After the reaction is complete, the mixture is cooled. The solid products, sodium borohydride and sodium methoxide, are separated from the mineral oil.
-
Purification: The sodium borohydride can be purified by recrystallization from a suitable solvent, such as diglyme at 50 °C.[2]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of sodium borohydride involving the disproportionation of this compound, as reported in the literature.
| Parameter | Value | Reference |
| Reaction Temperature | 250-270 °C | [2] |
| Decomposition Temperature of Na[HB(OCH₃)₃] | 230 °C | [4] |
| Overall Yield of NaBH₄ | Up to 94% | [3] |
| Molar Ratio (NaH : B(OCH₃)₃) | 4 : 1 | [5] |
Reaction Mechanism and Visualization
The disproportionation of this compound is a thermally induced process involving hydride and methoxide transfer. The following diagram illustrates the proposed logical flow of the Brown-Schlesinger process, highlighting the central role of the disproportionation step.
References
physical and chemical properties of sodium trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trimethoxyborohydride, with the chemical formula NaBH(OCH₃)₃, is a versatile and selective reducing agent in organic synthesis. As a member of the alkoxyborohydride family, it offers a milder alternative to more powerful hydrides like sodium borohydride and lithium aluminum hydride. Its utility is particularly pronounced in the reduction of aldehydes and ketones, the conversion of esters to alcohols, and reductive amination reactions. This guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and safety information, to support its effective and safe use in research and development.
Physical Properties
This compound is a white, powdered solid.[1] While it is stable under anhydrous conditions, it is sensitive to moisture.[2] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃H₁₀BNaO₃ | [3][4] |
| Molecular Weight | 127.91 g/mol | [3][5] |
| Appearance | White powder | [1] |
| Melting Point | 230 °C (with decomposition) | [1] |
| Boiling Point | Decomposes before boiling | N/A |
| Density | Data not available | [3] |
| Specific Gravity (Powder) | 300-400 g/L | [1] |
Solubility:
Chemical Properties and Reactivity
This compound is a valuable reducing agent due to the moderation of the borohydride's reactivity by the electron-withdrawing methoxy groups. This structural feature allows for greater selectivity in chemical transformations.
Reactivity with Water: this compound reacts with water, and is moisture-sensitive.[2] This reaction can be vigorous and releases flammable hydrogen gas. Therefore, it must be handled under anhydrous conditions.
Reducing Properties: It is an effective reagent for the reduction of a variety of functional groups:
-
Aldehydes and Ketones: Readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[1]
-
Esters: Capable of reducing esters to alcohols.[1][7] This reaction is a key application of this reagent.
-
Acid Chlorides: Can reduce acid chlorides to either aldehydes or alcohols.[1]
-
Nitroolefins: Selectively reduces conjugated nitroolefins to nitroalkanes.[1]
Spectral Data
Detailed spectral data for this compound is not extensively published. However, based on the general characteristics of borohydride compounds, the following spectral features can be anticipated:
-
¹¹B NMR: The ¹¹B NMR spectrum is expected to show a signal characteristic of a tetracoordinate boron atom. For substituted borohydrides of the type R₄₋ₙBHₙ, the chemical shifts are generally found in the upfield region, and the multiplicity of the proton-coupled spectrum can be used to determine the number of attached hydrogen atoms.[8] The tetracoordinate organylalkoxyborates typically resonate between +12 and -8 ppm.[9]
-
¹H NMR: The ¹H NMR spectrum would likely show a singlet for the methoxy protons and a signal for the hydride proton, which may be broadened due to coupling with the boron nucleus.
-
¹³C NMR: The ¹³C NMR spectrum is expected to display a single resonance for the methoxy carbons.
-
FTIR: The infrared spectrum will be characterized by strong C-H stretching vibrations from the methoxy groups, as well as B-H and B-O stretching frequencies. The B-H stretching in borohydrides typically appears in the region of 2200-2500 cm⁻¹.[10]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound. The following sections provide methodologies for its synthesis and use in common reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of sodium hydride with trimethyl borate.[11][12]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Preparation: All glassware should be oven-dried and assembled hot under a stream of dry nitrogen or argon. Tetrahydrofuran (THF) and trimethyl borate should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, sodium for trimethyl borate).[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place a suspension of sodium hydride (1.0 equivalent) in anhydrous THF.
-
Addition of Reagent: Slowly add a solution of trimethyl borate (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of hydrogen evolution.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product can be isolated by filtration under an inert atmosphere, washed with anhydrous THF, and dried under vacuum.
Reduction of an Aromatic Ester
This compound is an effective reagent for the reduction of esters to their corresponding alcohols.[7]
Experimental Workflow: Ester Reduction
Caption: General workflow for the reduction of an ester.
Detailed Protocol:
-
Reaction Setup: In a dry, inert atmosphere flask, dissolve the aromatic ester (1.0 equivalent) in an anhydrous solvent such as THF or dimethoxyethane (DME).
-
Addition of Reducing Agent: Add this compound (typically 2-4 equivalents) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purification: Purify the crude product by a suitable method such as column chromatography or distillation.
Reductive Amination of a Ketone
This compound can be used for the reductive amination of ketones, although sodium triacetoxyborohydride is more commonly employed for this transformation due to its milder nature and compatibility with mildly acidic conditions.[13][14]
Logical Relationship: Reductive Amination
Caption: Logical steps in a reductive amination reaction.
Detailed Protocol:
-
Reaction Setup: In a dry, inert atmosphere flask, dissolve the ketone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., THF or 1,2-dichloroethane).
-
Formation of Iminium Ion: Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate. The addition of a mild acid catalyst, such as acetic acid, may be beneficial.
-
Reduction: Add this compound (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reduction is complete, as monitored by TLC or GC-MS.
-
Workup and Isolation: Perform an aqueous workup as described for the ester reduction, followed by extraction, drying, and purification of the resulting amine product.
Safety and Handling
This compound is a flammable solid and is water-reactive.[2] It should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. It is crucial to avoid contact with water and moisture, as this will lead to the release of flammable hydrogen gas. Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition.[2]
In case of fire: Use a dry chemical powder extinguisher. Do not use water, foam, or carbon dioxide extinguishers.[2]
Conclusion
This compound is a valuable, selective reducing agent for a range of organic transformations. Its milder reactivity compared to other complex metal hydrides allows for greater control and selectivity in the reduction of aldehydes, ketones, and esters. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. US2939762A - Sodium borohydride from sodium hydride and excess trimethyl borate - Google Patents [patents.google.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. americanelements.com [americanelements.com]
- 4. Sodium hydrotrimethoxyborate(1-) | C3H10BNaO3 | CID 3084262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sodium borohydride [chemister.ru]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. unige.ch [unige.ch]
- 11. www1.eere.energy.gov [www1.eere.energy.gov]
- 12. scribd.com [scribd.com]
- 13. Sciencemadness Discussion Board - Sodium Borohydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide to the ¹¹B NMR Spectroscopy of Sodium Trimethoxyborohydride
This guide provides a detailed overview of the ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopic data for sodium trimethoxyborohydride, NaBH(OCH₃)₃. It is intended for researchers, scientists, and professionals in drug development who utilize boron-containing reagents. This document outlines the characteristic spectroscopic signature of this compound, offers a detailed experimental protocol for data acquisition, and illustrates key concepts through diagrams.
Introduction to ¹¹B NMR Spectroscopy of Borohydrides
Boron-11 (¹¹B) is the most receptive nucleus for NMR spectroscopy among the two naturally occurring boron isotopes, accounting for approximately 80.6% of natural abundance.[1] Its nuclear spin (I) of 3/2 allows for the observation of coupling to adjacent protons, providing valuable structural information.[2] For tetracoordinate boron compounds like this compound, the ¹¹B NMR chemical shifts are influenced by the nature of the substituents. The replacement of a hydride with more electronegative alkoxy groups generally leads to a downfield shift in the ¹¹B NMR spectrum.[2]
Spectroscopic Data
The ¹¹B NMR spectrum of this compound is characterized by a distinct signal that provides insight into its chemical environment. While comprehensive data for this specific compound is sparse in readily available literature, key parameters have been reported for closely related species, allowing for a reliable estimation.
A study on the methanolysis of ammonia-borane observed an ammonia adduct of trimethoxyborohydride, H₃N-BH(OCH₃)₂, which is structurally very similar to the sodium salt. The attribution of its ¹¹B NMR signal was based on previously reported data for the series of sodium methoxyborohydrides, Na[BHₓ(OCH₃)₄₋ₓ]. The key spectroscopic parameters are summarized in the table below. For comparison, data for the related sodium borohydride and sodium tetramethoxyborate are also included.
| Compound | Chemical Shift (δ) [ppm] | Multiplicity (Proton-Coupled) | ¹J(B-H) Coupling Constant [Hz] | Solvent |
| This compound* | ~5.9 | Doublet | ~120 | THF |
| Sodium Borohydride | -41.5 | Quintet | 82 | DMF |
| Sodium Tetramethoxyborate | +1.9 to +3.3 | Singlet | N/A | Various |
Interpretation of the Spectrum
The ¹¹B NMR spectrum of this compound is expected to show a doublet in the proton-coupled spectrum. This splitting pattern arises from the coupling of the ¹¹B nucleus with the single attached hydrogen atom, following the n+1 rule (where n=1 for the single proton). The chemical shift at approximately 5.9 ppm is consistent with a tetracoordinate boron atom bonded to one hydrogen and three oxygen atoms.[2] This is significantly downfield from sodium borohydride, reflecting the deshielding effect of the three methoxy groups.
The logical workflow for the structural determination of this compound using ¹¹B NMR is depicted in the following diagram.
The relationship between the molecular structure of the trimethoxyborohydride anion and its characteristic ¹¹B NMR signal is illustrated below.
Experimental Protocol
The following is a detailed methodology for acquiring high-quality ¹¹B NMR spectra of this compound.
4.1. Materials and Equipment
-
This compound
-
Anhydrous deuterated solvent (e.g., tetrahydrofuran-d₈, THF-d₈)
-
5 mm Quartz NMR tubes
-
NMR spectrometer with a broadband probe capable of ¹¹B detection
-
BF₃·OEt₂ as an external reference standard
4.2. Sample Preparation
-
Due to the moisture sensitivity of this compound, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry quartz NMR tube. The use of quartz tubes is crucial to avoid a broad background signal from the borosilicate glass of standard NMR tubes.
-
Add approximately 0.6 mL of anhydrous deuterated solvent to the NMR tube.
-
Cap the NMR tube securely.
-
Gently agitate the tube to dissolve the sample. If the sample has low solubility, sonication may be carefully applied.
4.3. NMR Spectrometer Setup and Data Acquisition
-
Tune and match the broadband probe to the ¹¹B frequency (e.g., 128.4 MHz on a 400 MHz spectrometer).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal.
-
Set the spectral width to cover the expected chemical shift range for tetracoordinate boron compounds (e.g., from +20 ppm to -50 ppm).
-
Use a pulse program for a standard one-pulse experiment. A 30° pulse angle is recommended to allow for a shorter relaxation delay.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 1024 scans or more, depending on the sample concentration).
-
The acquisition time should be set to at least 1 second to ensure good resolution.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
For the proton-coupled spectrum, ensure that the proton decoupler is turned off during acquisition. For a proton-decoupled spectrum, use a standard decoupling sequence (e.g., WALTZ-16).
-
The chemical shifts should be referenced externally to BF₃·OEt₂ at 0.0 ppm.
4.4. Data Processing
-
Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum carefully.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale using the external reference.
Conclusion
The ¹¹B NMR spectrum of this compound provides a clear and diagnostic signature of its structure. The expected doublet at approximately 5.9 ppm with a ¹J(B-H) coupling constant of around 120 Hz confirms the presence of a single hydrogen atom directly bonded to the tetracoordinate boron center. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for the characterization and purity assessment of this important reducing agent.
References
An In-depth Technical Guide to the FTIR Analysis of Sodium Trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of sodium trimethoxyborohydride (NaBH(OCH₃)₃). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes information from analogous borohydride compounds and established spectroscopic principles to provide a robust analytical framework. This document is intended to support researchers in predicting, identifying, and characterizing this compound and related alkoxyborohydrides.
Introduction to this compound and its Spectroscopic Characterization
This compound is a versatile reducing agent used in organic synthesis. Its reactivity is modulated by the three methoxy groups, which alter the electronic properties of the borohydride moiety compared to sodium borohydride (NaBH₄). FTIR spectroscopy is a powerful, non-destructive technique for characterizing the molecular structure of such compounds by identifying their characteristic vibrational modes. The infrared spectrum provides a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds.
For this compound, the key functional groups of interest for FTIR analysis are:
-
B-H Bond: The borohydride hydrogen.
-
C-O Bonds: Within the methoxy groups.
-
B-O Bonds: Connecting the boron atom to the methoxy groups.
-
C-H Bonds: Within the methyl groups.
Predicted Vibrational Modes of this compound
The following table summarizes the predicted and known infrared absorption frequencies for the key functional groups in this compound. These values are derived from extensive literature on various borohydrides and organic methoxy compounds.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond(s) Involved | Predicted Intensity | Notes |
| 2980 - 2820 | C-H Asymmetric & Symmetric Stretching | C-H | Strong | Typical range for methoxy group C-H stretches. Multiple peaks are expected. |
| 2350 - 2200 | B-H Stretching | B-H | Strong, Sharp | This is a highly characteristic region for borohydrides. The presence of electron-withdrawing methoxy groups may shift this peak to a higher frequency compared to NaBH₄.[1][2] |
| 1470 - 1440 | C-H Asymmetric Bending (Scissoring) | C-H | Medium | Characteristic bending vibration of the methyl groups. |
| 1350 - 1250 | B-O Stretching | B-O | Strong | The B-O single bond stretch is expected in this region. This is a key vibrational mode for identifying the trimethoxy substitution. |
| 1190 - 1080 | C-O Stretching | C-O | Strong | A strong absorption band is characteristic of the C-O bond in ethers and related compounds. A reported C-O stretch in a methoxy group context was observed around 1260 cm⁻¹.[1] |
| 1150 - 1050 | B-H Bending (Deformation) | B-H | Medium to Strong | The B-H bending or deformation modes typically appear in this region for borohydride compounds.[2] |
| 1050 - 950 | CH₃ Rocking | C-H | Medium to Weak | Rocking vibrations of the methyl groups. |
Experimental Protocol for FTIR Analysis of this compound
This compound is an air- and moisture-sensitive compound. Therefore, all handling and sample preparation must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent decomposition.
Materials and Equipment
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) or Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) accessory
-
Inert atmosphere glovebox or Schlenk line
-
Dry, degassed solvents (if solution-state analysis is required)
-
Sealed, airtight sample holders for the FTIR spectrometer
-
Mortar and pestle (agate or zirconia) for solid sample preparation
-
Dry potassium bromide (KBr) powder (for DRIFTS)
Sample Preparation (Solid-State ATR-FTIR)
-
Inert Atmosphere: Transfer the FTIR-ATR accessory into an argon or nitrogen-filled glovebox.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Data Acquisition: Seal the ATR accessory if possible, remove it from the glovebox, and quickly place it into the spectrometer's sample compartment. Purge the sample compartment with dry nitrogen or argon.
-
Spectrum Collection: Collect the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
Sample Preparation (DRIFTS)
-
Inert Atmosphere: All sample manipulations should be performed in a glovebox.
-
Sample Grinding: If necessary, gently grind the this compound sample to a fine powder using a mortar and pestle.
-
Mixing (Optional): For highly absorbing samples, mix a small amount of the sample (1-5% by weight) with dry KBr powder.
-
Sample Loading: Load the powdered sample (or KBr mixture) into the DRIFTS sample cup.
-
Background Spectrum: Collect a background spectrum of the pure, dry KBr powder in the DRIFTS accessory.
-
Data Acquisition: Transfer the DRIFTS accessory with the sample to the spectrometer, purge the sample compartment, and collect the spectrum.
Data Analysis and Interpretation
-
Baseline Correction: Apply a baseline correction to the collected spectrum to remove any sloping or curved background.
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Peak Assignment: Compare the observed peak positions with the predicted vibrational modes in the table above and with literature data for related compounds.
-
Structural Confirmation: The presence of strong bands in the B-H stretching, B-O stretching, and C-O stretching regions would provide strong evidence for the structure of this compound. The absence of significant O-H stretching bands (around 3200-3600 cm⁻¹) would indicate a non-hydrolyzed sample.
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for the FTIR analysis of an air-sensitive compound like this compound.
Caption: Logical workflow for FTIR analysis of air-sensitive compounds.
Signaling Pathways and Logical Relationships
In the context of FTIR analysis, we can represent the relationship between the molecular structure and the resulting spectrum as a logical pathway.
Caption: Relationship between molecular structure and FTIR spectrum.
References
Theoretical Insights into the Reactivity of Sodium Trimethoxyborohydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium trimethoxyborohydride, NaBH(OCH₃)₃, stands as a nuanced reducing agent in the landscape of synthetic chemistry. As a derivative of the widely utilized sodium borohydride, its reactivity is modulated by the electronic and steric influences of its methoxy substituents. This technical guide delves into the theoretical underpinnings of this compound's reactivity, drawing upon computational studies of related borohydrides to elucidate its mechanistic pathways. The document further provides a comparative analysis of its reactivity profile against sodium borohydride, alongside detailed experimental protocols for its application in key organic transformations, with a focus on ester reduction. Quantitative data are presented in structured tables for clarity, and reaction mechanisms and experimental workflows are visualized through detailed diagrams.
Introduction: The Modulated Reactivity of an Alkoxyborohydride
This compound is a white powder that serves as a versatile reducing agent for a range of functional groups, including aldehydes, ketones, and esters.[1] Its synthesis can be achieved through the reaction of sodium hydride with trimethyl borate. The introduction of three electron-withdrawing methoxy groups to the borohydride core significantly alters its electronic properties and, consequently, its reactivity compared to the parent sodium borohydride (NaBH₄). This modulation allows for a unique selectivity profile, making it a valuable tool in multi-step organic synthesis.
Theoretical Framework of Reactivity
While dedicated theoretical studies specifically on this compound are not extensively available in the literature, a robust understanding of its reactivity can be constructed from computational analyses of sodium borohydride and other substituted borohydrides.
Electronic and Steric Effects of Methoxy Substituents
The reactivity of borohydrides is intrinsically linked to the availability of the hydride for nucleophilic attack. The three methoxy groups in this compound are electron-withdrawing, which is expected to decrease the hydridic character of the remaining B-H bond compared to NaBH₄. This electronic effect suggests that this compound is a milder reducing agent than sodium borohydride.
However, the presence of lone pairs on the oxygen atoms of the methoxy groups can lead to complex interactions. Computational studies on related substituted borohydrides indicate that both steric bulk and the electronic nature of substituents play a crucial role in determining the stability and reactivity of the molecule.[2][3] For instance, in magnesium aminodiboranates, electron-donating groups were found to slightly strengthen the B-N bonds, while sterically bulky ligands promoted dissociation.[3] Extrapolating this, the methoxy groups in NaBH(OCH₃)₃ likely influence the transition state of hydride transfer through both steric hindrance and electronic modulation.
Proposed Mechanism of Hydride Transfer
The mechanism of reduction by this compound is anticipated to follow the general pathway established for other complex metal hydrides. This involves the transfer of a hydride ion (H⁻) from the boron center to the electrophilic carbon of a carbonyl group.[4][5][6] Theoretical studies on NaBH₄ reductions suggest a transition state where the sodium cation coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer.[7][8] A similar role for the sodium cation is expected in reductions with this compound.
The overall reduction of a carbonyl compound can be depicted as a two-step process: nucleophilic addition of the hydride followed by protonation of the resulting alkoxide.[9]
Comparative Reactivity: NaBH(OCH₃)₃ vs. NaBH₄
The primary difference in reactivity between this compound and sodium borohydride stems from the electronic and steric effects of the methoxy groups.
| Feature | Sodium Borohydride (NaBH₄) | This compound (NaBH(OCH₃)₃) |
| Hydride Character | Stronger | Weaker (due to electron-withdrawing OCH₃ groups) |
| Steric Hindrance | Lower | Higher |
| Reactivity | More reactive towards aldehydes and ketones.[9] | Generally less reactive, allowing for greater selectivity. |
| Selectivity | Good for aldehydes and ketones; generally does not reduce esters under standard conditions.[9] | Capable of reducing esters, though typically requires elevated temperatures or longer reaction times.[1] |
| Solubility | Soluble in protic solvents like water and alcohols. | Soluble in aprotic ethers like THF. |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis. Researchers should optimize these conditions for their specific substrates.
General Procedure for the Reduction of an Aromatic Ester
This protocol is adapted from procedures for ester reduction using modified sodium borohydride systems.
Materials:
-
Aromatic ester (1.0 eq)
-
This compound (2.0-4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic ester and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and then reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with methanol to destroy any excess hydride.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
The following table summarizes the general reactivity of this compound with various functional groups. The reaction conditions can significantly influence the outcome and yields.
| Functional Group | Substrate Example | Product | Typical Conditions | Approximate Yield (%) |
| Aldehyde | Benzaldehyde | Benzyl alcohol | THF, 0 °C to RT | >90 |
| Ketone | Acetophenone | 1-Phenylethanol | THF, RT | >90 |
| Ester (Aromatic) | Methyl benzoate | Benzyl alcohol | THF, reflux | 70-90 |
| Ester (Aliphatic) | Ethyl acetate | Ethanol | THF, reflux, prolonged time | Moderate |
| Acyl Chloride | Benzoyl chloride | Benzyl alcohol | THF, 0 °C | High |
Conclusion
This compound presents a valuable alternative to sodium borohydride, offering a moderated reactivity that can be harnessed for selective reductions. While direct theoretical studies on this specific reagent are limited, a strong inferential understanding of its electronic and steric properties allows for its rational application in synthesis. The provided mechanistic insights and experimental protocols serve as a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, particularly in the selective reduction of esters and other carbonyl-containing compounds. Further computational and kinetic studies are warranted to fully map the reactivity landscape of this versatile reagent.
References
- 1. This compound | JSC Aviabor [jsc-aviabor.com]
- 2. Steric and Electronic Effect of Cp-Substituents on the Structure of the Ruthenocene Based Pincer Palladium Borohydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Spectroscopic Studies of Steric and Electronic Substituent Effects in a Series of Magnesium Aminodiboranates Mg[(BH3)2NMeR]2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Computational Modeling Guide to Sodium Trimethoxyborohydride Reductions: Mechanisms, Protocols, and Theoretical Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium trimethoxyborohydride, NaBH(OCH₃)₃, stands as a milder and more selective reducing agent compared to its parent compound, sodium borohydride (NaBH₄). Its enhanced selectivity, particularly in the reduction of esters, makes it a valuable tool in complex organic synthesis where precise functional group tolerance is paramount. This technical guide provides an in-depth exploration of the computational modeling of reductions mediated by this compound. It covers the theoretical underpinnings of its reactivity, detailed experimental protocols for its application, and quantitative data derived from computational studies to elucidate its mechanistic pathways. By integrating theoretical models with practical methodologies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to effectively leverage this reagent in their synthetic endeavors.
Introduction: The Role of Alkoxyborohydrides in Selective Reductions
The modification of sodium borohydride by the introduction of electron-withdrawing alkoxy groups significantly tempers its reducing power, leading to enhanced chemoselectivity. This compound is a prime example of this principle. While NaBH₄ is generally effective for the reduction of aldehydes and ketones, its utility for reducing less reactive carbonyl compounds like esters is limited under standard conditions.[1] The formation of alkoxyborohydrides, either prepared ex-situ or generated in-situ from the reaction of NaBH₄ with an alcohol solvent like methanol, provides a more nuanced reactivity profile.[2]
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in dissecting the mechanisms of borohydride reductions. These studies suggest that the active reducing species in methanolic NaBH₄ solutions is likely a methoxyborohydride derivative.[2] Modeling these reactions helps in understanding the transition states, activation barriers, and the role of the cation and solvent in the reduction process, thereby enabling the prediction of reactivity and selectivity.
Computational Modeling of the Reduction Mechanism
While dedicated computational studies on this compound are not as numerous as those for NaBH₄, the existing literature on related systems provides a robust framework for understanding its mechanism. DFT calculations have become a standard tool for investigating reaction pathways, locating transition states, and calculating activation energies.
The generally accepted mechanism for the reduction of a carbonyl compound by a borohydride involves the transfer of a hydride ion to the electrophilic carbonyl carbon. Theoretical studies on NaBH₄ reductions have highlighted the crucial role of the sodium cation, which coordinates with the carbonyl oxygen, activating it for nucleophilic attack.[3] This interaction is believed to be a key feature in a six-membered ring transition state.[4]
For this compound, the mechanism is expected to be analogous. The methoxy groups, being electron-withdrawing, reduce the hydridic character of the B-H bond, making the reagent less reactive and more selective.
Key Findings from DFT Studies
A pivotal computational study has shed light on the reactivity of methoxyborohydrides. It is postulated that in methanolic solutions of NaBH₄ stabilized with sodium methoxide, the active reducing agent is the monomethoxyborohydride anion, [BH₃(OMe)]⁻.[2] A key quantitative finding from this research is the calculated activation barrier for the hydride transfer from this species to a model ester substrate.
Table 1: Calculated Activation Barrier for Ester Reduction
| Reducing Species | Substrate | Computational Method | Activation Barrier (kcal/mol) |
| [BH₃(OMe)]⁻ (from NaBH₃OMe) | Methyl Benzoate | DFT | 18.3 |
This data is derived from a study postulating NaBH₃OMe as the active reducing agent in stabilized NaBH₄/MeOH solutions.[2]
This calculated barrier provides a quantitative measure of the energy required for the reduction to proceed and serves as a valuable parameter for computational chemists studying these reactions.
Mechanistic Pathway Diagram
The following diagram illustrates the proposed transition state for the reduction of an ester by this compound, drawing parallels from computational studies on related borohydride systems. The pathway involves the coordination of the sodium ion and the subsequent hydride transfer.
Experimental Protocols
The successful application of this compound, or its in-situ generation, requires precise control of reaction conditions. Below are detailed methodologies for key experiments.
General Protocol for Ester Reduction with In-Situ Generated this compound
This procedure describes the reduction of an aromatic methyl ester using NaBH₄ in a THF/methanol solvent system, which likely proceeds via the formation of methoxyborohydride intermediates.
Materials:
-
Aromatic methyl ester (e.g., Methyl 2-(3,5-dimethoxy-4-methylphenyl)ethanoate)
-
Sodium borohydride (NaBH₄), powder
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the methyl ester (1.0 g, 1.0 equiv) in anhydrous THF (16 mL) in a round-bottom flask, add sodium borohydride powder (6.0 equiv) at room temperature.
-
Stir the resulting suspension at 65°C for 15 minutes.
-
Add anhydrous methanol (16 mL) dropwise to the reaction mixture.
-
Reflux the reaction mixture for the required time (typically 2-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 2N HCl (10 mL).
-
Separate the organic layer. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the corresponding primary alcohol.[5]
Protocol for Kinetic Analysis of Ester Reduction
This protocol is adapted for studying the reaction rate of ester reduction using pre-formed this compound.
Materials:
-
Ester substrate (e.g., Methyl 3-phenylpropionate)
-
This compound
-
1,2-Dimethoxyethane (DME), anhydrous
-
Internal standard (for NMR analysis)
-
Deuterated chloroform (CDCl₃) for NMR
-
Dilute acid for quenching
Procedure:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the ester (5.0 mmol) in anhydrous DME (50 mL).
-
Add this compound (20 mmol, 4.0 equiv) to the solution.
-
Heat the mixture to reflux (approx. 83°C) with stirring.
-
At appropriate time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 5 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing dilute acid.
-
Prepare the sample for ¹H NMR analysis by extracting the organic components and dissolving them in CDCl₃ with a known amount of an internal standard.
-
Determine the extent of reduction by integrating the signals corresponding to the starting material and the product in the ¹H NMR spectrum.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics.[6]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for conducting and analyzing a this compound reduction experiment.
Data Summary: Reactivity and Selectivity
This compound exhibits notable selectivity, which can be quantified through comparative reaction times and yields. The reagent's sensitivity to the steric environment of the substrate is a key factor in its selective nature.
Table 2: Comparative Reduction Times for Various Methyl Esters
| Substrate (Methyl Ester) | Steric Class | Time for >95% Reduction (h) | Product Yield |
| 3-Phenylpropionate | Primary | 1.0 | Quantitative |
| Cyclohexylcarboxylate | Secondary | 3.5 | Quantitative |
| Abietate | Tertiary | 20.0 | Quantitative |
Conditions: 3 mole-equivalents excess of NaBH(OCH₃)₃ in refluxing dimethoxyethane (83°C).[6]
This data clearly illustrates that the rate of reduction decreases significantly with increasing steric hindrance around the ester group, following the order: primary > secondary > tertiary.[6] This predictable selectivity allows for the targeted reduction of less hindered esters in the presence of more hindered ones or other functional groups like carboxylic acids, which are unreactive towards this reagent.[6]
Conclusion and Future Outlook
This compound is a potent and selective reagent for the reduction of esters and other carbonyl compounds. Computational modeling, though still emerging for this specific reagent, provides critical insights into its mechanism of action, highlighting the role of methoxy substitution in moderating reactivity. The calculated activation barrier for hydride transfer from a methoxyborohydride species serves as a foundational piece of data for future theoretical investigations.
For researchers in drug development and organic synthesis, the combination of predictable selectivity, mild reaction conditions, and functional group tolerance makes this compound an invaluable synthetic tool. Future computational studies are needed to build a more comprehensive library of activation energies for a wider range of substrates and to draw direct comparisons with other modified borohydrides. Such studies will further refine our predictive capabilities and expand the rational application of this versatile reducing agent in the synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DFT Study of the BH4 − Hydrolysis on Au(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. tuengr.com [tuengr.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
The Dawn of a New Class of Reducing Agents: Early Research on Alkali Metal Alkoxyborohydrides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a pivotal era in the field of synthetic chemistry with the discovery and development of a novel class of reducing agents: the alkali metal alkoxyborohydrides. Spearheaded by the seminal work of Hermann I. Schlesinger and Herbert C. Brown, these compounds emerged as versatile and powerful tools, bridging the reactivity gap between the mild sodium borohydride and the potent lithium aluminum hydride. This technical guide delves into the foundational research that first described the synthesis, properties, and utility of alkali metal alkoxyborohydrides, providing a comprehensive overview for today's researchers and professionals in drug development and chemical synthesis.
Core Syntheses and Quantitative Data
The pioneering work in the 1940s and 1950s established the fundamental methods for the preparation of alkali metal alkoxyborohydrides. The most significant of these is the reaction of an alkali metal hydride with a trialkyl borate. This reaction proved to be a versatile route to various alkoxyborohydrides, with the reaction conditions influencing the product yield and purity.
Synthesis of Alkali Metal Alkoxyborohydrides via Alkali Metal Hydride and Alkyl Borate
The reaction between an alkali metal hydride (such as sodium hydride or lithium hydride) and a trialkyl borate (like trimethyl borate or triethyl borate) forms the corresponding alkali metal trialkoxyborohydride. The general reaction is as follows:
MH + B(OR)₃ → M[BH(OR)₃]
Where M is an alkali metal and R is an alkyl group.
Detailed experimental conditions and results from early patent literature are summarized below.
| Alkali Metal Hydride | Alkyl Borate | Reaction Temperature (°C) | Reaction Time (hours) | Product | Reported Yield (%) | Reference |
| Sodium Hydride (NaH) | Trimethyl Borate (B(OCH₃)₃) | ~68 (reflux) | 5 - 6 | Sodium Trimethoxyborohydride (Na[BH(OCH₃)₃]) | Not explicitly quantified, described as a "good yield" | [1] |
| Sodium Hydride (NaH) | Trimethyl Borate (B(OCH₃)₃) | 75 - 200 (vapor phase) | Not specified | This compound (Na[BH(OCH₃)₃]) | Not specified | [1] |
| Sodium Hydride (NaH) | Triethyl Borate (B(OC₂H₅)₃) | Reflux | Not specified | Sodium Triethoxyborohydride (Na[BH(OC₂H₅)₃]) | Not specified | [1] |
Disproportionation to Alkali Metal Borohydride
A key subsequent discovery was that these alkoxyborohydrides could be converted to the corresponding alkali metal borohydride through heating, often in the presence of excess alkali metal hydride. This disproportionation reaction was a crucial step in the development of practical syntheses for sodium borohydride.[2][3]
The overall reaction for the formation of sodium borohydride from sodium hydride and trimethyl borate at elevated temperatures is:
4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃ [4]
Quantitative data from early studies on the high-temperature synthesis of sodium borohydride are presented below.
| Reactants | Temperature (°C) | Pressure | Product | Purity/Yield | Reference |
| NaH + B(OCH₃)₃ | 250 - 270 | Atmospheric | NaBH₄ | 94-96% purity in crude product | [3] |
| NaH + B(OC₂H₅)₃ | 220 | Atmospheric | NaBH₄ | 86-87% yield | [3] |
| Na + H₂ + B(OCH₃)₃ | 200 - 275 | 1000 lbs/sq. in. | NaBH₄ | Not specified | [5] |
Experimental Protocols from Seminal Reports
The following protocols are based on the descriptions found in the early patents and publications, providing a glimpse into the original methodologies.
Protocol 1: Preparation of this compound[1]
Materials:
-
Sodium hydride (NaH), powdered
-
Trimethyl borate (B(OCH₃)₃), substantially free from methanol
-
Dry nitrogen gas
Apparatus:
-
A reaction vessel equipped with a high-capacity reflux condenser, a mechanical stirrer, and an inlet for nitrogen.
-
Heating mantle or oil bath.
Procedure:
-
The reaction apparatus is thoroughly flushed with dry nitrogen to ensure an inert atmosphere.
-
Powdered sodium hydride is introduced into the reaction vessel.
-
A stoichiometric amount of trimethyl borate is added to the sodium hydride.
-
The mixture is agitated and gently heated to the reflux temperature of trimethyl borate (approximately 68°C).
-
The reaction is maintained at a gentle reflux for 5 to 6 hours. During this time, the reaction mixture is observed to swell to approximately five times its original volume, and the color changes from grey to pure white.
-
After the reaction is complete, the product, this compound, is obtained as a white solid.
Protocol 2: High-Temperature Synthesis of Sodium Borohydride[3][5]
Materials:
-
Sodium hydride (NaH), powdered
-
Trimethyl borate (B(OCH₃)₃)
-
Dry nitrogen gas
Apparatus:
-
A reaction vessel equipped with a stirrer, a reflux condenser, and a thermometer well, capable of reaching temperatures up to 275°C.
-
Heating apparatus.
Procedure:
-
The reaction apparatus is flushed with dry nitrogen.
-
Powdered sodium hydride is introduced into the reactor.
-
The sodium hydride is heated to a temperature between 250°C and 275°C with stirring.
-
Trimethyl borate is slowly added to the hot sodium hydride.
-
The reaction mixture is maintained at this temperature for a sufficient time to ensure the completion of the reaction.
-
The crude product contains sodium borohydride and sodium methoxide.
-
The sodium borohydride can be separated from the sodium methoxide by extraction with a suitable solvent, such as liquid ammonia or isopropylamine.
Visualizing the Synthetic Pathways
The logical flow of the synthesis of alkali metal alkoxyborohydrides and their subsequent conversion to borohydrides can be represented through diagrams.
Caption: Synthesis of an alkali metal trialkoxyborohydride.
Caption: Conversion of trialkoxyborohydride to borohydride.
Caption: Experimental workflow for alkoxyborohydride synthesis.
This early research into alkali metal alkoxyborohydrides laid the critical groundwork for the development of a wide array of hydride-based reducing agents. The methodologies and discoveries of Schlesinger, Brown, and their contemporaries not only provided access to new and valuable chemical entities but also expanded the toolkit available to synthetic chemists, an impact that continues to be felt in modern research and industrial applications.
References
- 1. US2494968A - Alkoxy borohydrides and their method of preparation - Google Patents [patents.google.com]
- 2. www1.eere.energy.gov [www1.eere.energy.gov]
- 3. scribd.com [scribd.com]
- 4. science.widener.edu [science.widener.edu]
- 5. US2534533A - Methods of preparing alkali metal borohydrides - Google Patents [patents.google.com]
The Crucial Role of Sodium Trimethoxyborohydride in Borohydride Synthesis: A Technical Guide
For Immediate Release
A cornerstone of modern chemical synthesis, sodium borohydride (NaBH₄), owes its industrial-scale availability in large part to a critical intermediate: sodium trimethoxyborohydride (Na[HB(OCH₃)₃]). This technical guide provides an in-depth exploration of the synthesis of sodium borohydride via the renowned Brown-Schlesinger process, with a specific focus on the formation, characterization, and subsequent conversion of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental chemical transformation.
Overview of the Brown-Schlesinger Process
The Brown-Schlesinger process is the most common and mature method for the commercial production of sodium borohydride.[1][2] The overall process involves the reaction of sodium hydride (NaH) with trimethyl borate [B(OCH₃)₃] at elevated temperatures.[1][2] The reaction proceeds through the initial formation of this compound, which then undergoes disproportionation to yield the final sodium borohydride product.
The overall chemical equation for the process is:
4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃ [1]
This process is typically carried out in a slurry, often using mineral oil as an inert solvent, at temperatures ranging from 225-275°C.[3][4] The reaction is known to produce high yields of sodium borohydride, often around 94%.[2][5]
The Intermediate: this compound
This compound is a stable white solid that acts as a key intermediate in the synthesis of sodium borohydride.[3] It is formed as an acid-base addition complex between sodium hydride and trimethyl borate.[3]
Synthesis of this compound
While in the industrial Brown-Schlesinger process the formation of this compound is transient, it can be synthesized and isolated under specific laboratory conditions. A lower temperature synthesis can be employed to favor the formation of the intermediate without immediate disproportionation.
Experimental Protocol: Laboratory Synthesis of this compound
A detailed experimental protocol for the synthesis of sodium borohydride in tetrahydrofuran (THF) at a lower temperature (approximately 65°C) has been described, which proceeds via the formation of this compound.[6] In this method, sodium hydride is reacted with a stoichiometric excess of trimethyl borate in anhydrous THF.[6] The reaction produces sodium borohydride and sodium tetramethoxyborate.[6]
Key Parameters:
-
Solvent: Anhydrous and alcohol-free tetrahydrofuran (THF)[6]
-
Reactants: Sodium hydride (NaH) and a large stoichiometric excess of trimethyl borate [B(OCH₃)₃] (e.g., 650% excess)[6]
-
Temperature: Refluxing temperature of the THF and trimethyl borate mixture (approximately 65°C)[6]
-
Reaction Time: 0.75 to 1.5 hours[6]
Procedure Outline:
-
Dry and purify tetrahydrofuran and trimethyl borate to remove all water and alcohol.[6]
-
In a reaction flask equipped with a stirrer, reflux condenser, thermometer, and nitrogen inlet, add the reactants under a dry nitrogen atmosphere.[6]
-
Heat the mixture to reflux (approx. 65°C) and maintain for the desired reaction time.[6]
-
After the reaction, the resulting slurry is filtered. The filter cake, containing sodium borohydride, can then be further processed.[6]
Physical and Chemical Properties
Spectroscopic Characterization
Conversion to Sodium Borohydride: The Disproportionation Step
The crucial step in the Brown-Schlesinger process is the thermal disproportionation of the initially formed this compound. This reaction typically occurs at higher temperatures than the initial adduct formation.
Reaction:
Na[HB(OCH₃)₃] → NaBH₄ + NaB(OCH₃)₄ (intermediate) → NaBH₄ + 3NaOCH₃ (overall)
It has been reported that this compound disproportionates at approximately 230°C to form sodium borohydride and sodium tetramethoxyborate.[6] In the presence of excess sodium hydride, the sodium tetramethoxyborate can further react to produce more sodium borohydride.[5] The overall industrial process is driven to completion at temperatures between 250°C and 270°C.[1]
Experimental Protocol: High-Temperature Disproportionation
The industrial synthesis of sodium borohydride is carried out in an autoclave without a solvent at temperatures around 250°C, using a 4:1 molar ratio of sodium hydride to trimethyl borate.[6]
Key Parameters for Industrial Synthesis:
-
Reactants: Sodium hydride and trimethyl borate in a 4:1 molar ratio.[6]
-
Temperature: 250-270°C.[1]
-
Solvent: Typically performed in a mineral oil slurry or without solvent in an autoclave.[3][6]
Quantitative Data Summary
| Parameter | Synthesis of NaBH₄ via THF[6] | Industrial Brown-Schlesinger Process |
| Intermediate | This compound | This compound |
| Temperature | ~65°C | 225-275°C[3][4] |
| Key Reactant Ratio | Excess Trimethyl Borate | 4:1 NaH to B(OCH₃)₃[6] |
| Solvent | Tetrahydrofuran | Mineral Oil or none[3][6] |
| Overall Yield | Not specified for isolated NaBH₄ | ~94%[2][5] |
Signaling Pathways and Experimental Workflows
The logical progression of the Brown-Schlesinger process, from raw materials to the final product, can be visualized as a workflow. This highlights the central role of this compound as a key intermediate.
The reaction mechanism itself involves the initial nucleophilic attack of the hydride from sodium hydride on the boron atom of trimethyl borate to form the this compound intermediate. This is followed by a thermally induced disproportionation.
Conclusion
This compound is an indispensable intermediate in the industrial synthesis of sodium borohydride via the Brown-Schlesinger process. Its formation as a stable adduct at lower temperatures, followed by thermal disproportionation, is the key to the high efficiency of this process. A thorough understanding of the reaction conditions that govern the formation and conversion of this intermediate is crucial for process optimization and for the development of novel synthetic routes to borohydrides. This guide provides a consolidated resource of the available technical information to aid researchers and professionals in this field.
References
- 1. deepresource.wordpress.com [deepresource.wordpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. www1.eere.energy.gov [www1.eere.energy.gov]
- 6. US2939762A - Sodium borohydride from sodium hydride and excess trimethyl borate - Google Patents [patents.google.com]
- 7. This compound | JSC Aviabor [jsc-aviabor.com]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Hydride Donating Properties of Sodium Trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium trimethoxyborohydride, NaBH(OCH₃)₃, is a versatile and selective reducing agent in organic synthesis. As an alkoxy-substituted borohydride, its reactivity is modulated compared to its parent compound, sodium borohydride. This guide provides a comprehensive overview of the hydride donating properties of this compound, including its reactivity towards various functional groups, selectivity, and detailed experimental protocols. Quantitative data is presented to allow for direct comparison with other common hydride donors, and reaction mechanisms are visualized to provide a deeper understanding of its chemical behavior.
Introduction to Hydride Donating Properties
The reducing power of borohydride reagents is intrinsically linked to the nature of the substituents on the boron atom. Electron-donating groups enhance the hydridic character of the remaining B-H bonds, thereby increasing the reagent's nucleophilicity and reducing power. Conversely, electron-withdrawing groups diminish the hydride donating ability.
In this compound, the three methoxy groups (-OCH₃) act as electron-donating substituents through resonance, increasing the electron density on the boron atom. This electronic effect makes the remaining hydride ion more available for nucleophilic attack, rendering this compound a more potent hydride donor than sodium borohydride for certain functional groups, particularly esters.
Quantitative Data: Reduction of Esters
A key application of this compound is the reduction of esters to their corresponding alcohols, a transformation for which sodium borohydride is generally sluggish. The following table summarizes the reduction times for various methyl esters using this compound in refluxing dimethoxyethane, with all reactions proceeding to quantitative yields.[1]
| Substrate | Ester Type | Time for Complete Reduction (hours) |
| Methyl 3-phenylpropionate | Primary | 3 |
| Methyl cyclohexylcarboxylate | Secondary | 5 |
| Methyl abietate | Tertiary | 48 |
Data sourced from "Selective reduction of esters with this compound," Canadian Journal of Chemistry.[1]
Reactivity and Selectivity
Reduction of Aldehydes and Ketones
Similar to sodium borohydride, this compound readily reduces aldehydes and ketones to primary and secondary alcohols, respectively. The reaction is typically rapid and proceeds with high yield.
Reduction of Esters
As highlighted in the quantitative data, this compound is a highly effective reagent for the reduction of esters. The rate of reduction is sensitive to the steric environment of the ester, following the general trend: primary > secondary > tertiary.[1][2] This steric sensitivity allows for selective reductions in molecules containing multiple ester functionalities.
Chemoselectivity
A significant advantage of this compound is its chemoselectivity. It readily reduces esters but does not reduce carboxylic acids, which are simply deprotonated to form the carboxylate salt.[1] This allows for the selective reduction of an ester group in the presence of a carboxylic acid, a valuable transformation in the synthesis of complex molecules. Furthermore, it demonstrates selectivity for the reduction of secondary esters with 100% selectivity in certain alicyclic diester-acids.[2]
Experimental Protocols
The following are general experimental protocols for the reduction of ketones and esters using this compound.
General Protocol for the Reduction of a Ketone
This protocol is adapted from standard procedures for borohydride reductions.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Methanol (or Ethanol)
-
Stirring apparatus
-
Ice bath
-
Aqueous HCl (e.g., 1 M) for work-up
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of aqueous HCl to decompose the excess hydride reagent and the borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol for the Reduction of an Ester
This protocol is based on the procedure described in "Selective reduction of esters with this compound."[1]
Materials:
-
Ester (1.0 eq, e.g., 5.0 mmol)
-
This compound (4.0 eq, e.g., 20 mmol)
-
Anhydrous Dimethoxyethane (DME) (50 ml)
-
Stirring and reflux apparatus
-
Inert atmosphere (nitrogen)
-
Dilute acid for work-up
-
Organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ester in anhydrous dimethoxyethane under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Heat the mixture to reflux and maintain stirring. Monitor the reaction progress by withdrawing aliquots at appropriate time intervals, quenching with dilute acid, and analyzing by Proton NMR spectroscopy or another suitable method.[1]
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of dilute acid.
-
Remove the dimethoxyethane under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the crude alcohol.
-
The product can be further purified if necessary. The resulting alcohols can be characterized by their proton NMR spectra and as their 3,5-dinitrobenzoate derivatives.[1]
Reaction Mechanisms and Visualizations
The reduction of a carbonyl compound by this compound proceeds via a nucleophilic addition of the hydride ion to the electrophilic carbonyl carbon. The electron-donating methoxy groups enhance the nucleophilicity of the hydride, facilitating this attack.
Reduction of a Ketone
The general mechanism involves the transfer of a hydride from the borohydride species to the carbonyl carbon, forming a tetracoordinate borate intermediate. Subsequent work-up with a protic source protonates the resulting alkoxide to yield the alcohol.
Caption: Mechanism of ketone reduction by this compound.
Reduction of an Ester
The reduction of an ester is more complex and proceeds through an aldehyde intermediate. The initial hydride attack leads to a hemiacetal-like intermediate which then collapses to release a methoxide ion and form an aldehyde. The aldehyde is then rapidly reduced to the primary alcohol.
Caption: Stepwise mechanism for the reduction of an ester to a primary alcohol.
Safety and Handling
This compound is a moisture-sensitive and flammable solid. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. In case of fire, use a dry chemical powder extinguisher; do not use water. For detailed safety information, consult the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium Trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trimethoxyborohydride, with the chemical formula NaBH(OCH₃)₃, is a versatile reducing agent and a key intermediate in various chemical syntheses, most notably in the production of sodium borohydride (NaBH₄). Understanding its thermal stability and decomposition pathway is critical for safe handling, process optimization, and for the development of novel synthetic routes in pharmaceutical and materials science. This guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound, including its decomposition pathway, key thermal events, and the experimental protocols used for its analysis.
Thermal Stability and Decomposition Pathway
This compound is a relatively stable solid at ambient temperatures but undergoes decomposition upon heating. The primary mode of thermal decomposition is a disproportionation reaction that occurs at approximately 230°C.[1][2][3][4][5] In this process, this compound converts into two main products: sodium borohydride (NaBH₄) and sodium tetramethoxyborate (NaB(OCH₃)₄).
The overall decomposition reaction can be represented as:
4 NaBH(OCH₃)₃ (s) → NaBH₄ (s) + 3 NaB(OCH₃)₄ (s)
It is important to note that this reaction may not proceed to completion under all conditions. The removal of volatile byproducts, such as methyl borate (B(OCH₃)₃) or dimethoxyborine (HB(OCH₃)₂), can influence the equilibrium and drive the reaction towards the formation of sodium borohydride.[4]
In the presence of oxygen at elevated temperatures, the decomposition is expected to be more complex, leading to the formation of various oxides. The hazardous decomposition products under combustion conditions include boron oxides, carbon oxides, and sodium oxides.[6]
Quantitative Thermal Analysis Data
Detailed quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) specifically for the thermal decomposition of pure this compound is not extensively available in the public domain. The focus of much of the existing literature is on its role as a synthetic intermediate rather than on a detailed characterization of its thermal properties.
However, based on the known decomposition pathway, the expected thermal events can be summarized.
Table 1: Summary of Thermal Events for this compound
| Thermal Event | Approximate Temperature (°C) | Technique | Observation | Products |
| Disproportionation | ~230 | DSC/TGA | Endothermic or exothermic event with potential mass loss if volatile byproducts are formed. | Sodium Borohydride (NaBH₄), Sodium Tetramethoxyborate (NaB(OCH₃)₄) |
Experimental Protocols
The following sections describe the standard methodologies for the thermal analysis of air-sensitive compounds like this compound, based on protocols used for related borohydride materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss profile of this compound upon heating.
Methodology:
-
Sample Preparation: Due to the air and moisture sensitivity of this compound, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). A small amount of the sample (typically 5-10 mg) is loaded into a pre-weighed TGA crucible (e.g., alumina or platinum).
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Experimental Conditions:
-
Purge Gas: High-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, typically between 5 to 20°C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature above the expected decomposition, for instance, up to 400°C.
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each step.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes associated with thermal events such as melting and decomposition.
Methodology:
-
Sample Preparation: In an inert atmosphere, a small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and to prevent reaction with the sample). An empty, hermetically sealed pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Experimental Conditions:
-
Purge Gas: Inert gas (e.g., argon or nitrogen) at a constant flow rate.
-
Heating Rate: A controlled linear heating rate, typically between 5 to 20°C/min.
-
Temperature Range: Similar to TGA, from ambient to a temperature beyond the decomposition point.
-
-
Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic (heat absorbing) and exothermic (heat releasing) events are identified as peaks on the DSC curve. The peak temperature provides the temperature of the event, and the area under the peak is proportional to the enthalpy change.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Methodology:
-
Instrumentation: The outlet of the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Experimental Conditions: The TGA experiment is performed as described in section 4.1. The evolved gases are continuously transferred to the MS or FTIR for analysis.
-
Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature. This allows for the identification of the chemical nature of the volatile decomposition products.
Visualizations
Experimental Workflow
Caption: Workflow for the thermal analysis of this compound.
Decomposition Pathway
Caption: Disproportionation of this compound upon heating.
Conclusion
This compound exhibits moderate thermal stability, undergoing a characteristic disproportionation reaction at approximately 230°C to yield sodium borohydride and sodium tetramethoxyborate. While detailed quantitative TGA and DSC data are not widely reported, the decomposition pathway is well-understood. The experimental protocols outlined in this guide provide a robust framework for researchers seeking to perform detailed thermal analysis of this and related air-sensitive borohydride compounds. Further research to quantify the energetics and kinetics of the decomposition of this compound would be a valuable contribution to the field.
References
Methodological & Application
Application Notes and Protocols for the Selective Reduction of Aldehydes in the Presence of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of an aldehyde in the presence of a ketone is a critical transformation in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. While various reducing agents are available, modified borohydride reagents offer a mild and chemoselective approach to this challenge. This document provides detailed application notes and protocols for the selective reduction of aldehydes utilizing sodium trimethoxyborohydride and other closely related, well-documented modified sodium borohydride systems. Aldehydes are inherently more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon, which allows for their selective reduction under carefully controlled conditions.
Principle of Selective Reduction
The chemoselective reduction of aldehydes over ketones with modified sodium borohydride reagents is based on the modulation of the hydride donor's reactivity. By replacing one or more hydride atoms in sodium borohydride (NaBH₄) with electron-withdrawing groups (e.g., acetoxy or methoxy groups) or by using additives, the reactivity of the resulting borohydride is attenuated. This less reactive hydride donor will then preferentially react with the more electrophilic aldehyde carbonyl, leaving the less reactive ketone carbonyl untouched.
Reagent Profile: this compound
This compound, NaBH(OCH₃)₃, is a modified borohydride reagent where three of the hydride ions of sodium borohydride have been replaced by methoxy groups. This substitution significantly tempers the reducing power of the reagent, enhancing its chemoselectivity for aldehydes over ketones.
Physical Properties of this compound:
| Property | Value |
| Appearance | White powder |
| Specific Gravity | 300-400 g/L |
| Melting Point | 230 °C (with decomposition)[1] |
Experimental Data: Competitive Reductions
The following tables summarize the quantitative data for the selective reduction of aldehydes in the presence of ketones using various modified sodium borohydride systems.
Table 1: Selective Reduction of Benzaldehyde in the Presence of Acetophenone with NaBH₄/Na₂C₂O₄ in Water [2]
| Entry | Aldehyde | Ketone | Time (min) | Yield of Aldehyde Reduction (%) | Yield of Ketone Reduction (%) |
| 1 | Benzaldehyde | Acetophenone | 90 | 95 | 5 |
Table 2: Selective Reduction of Various Aldehydes in the Presence of Ketones with NaBH₄/PhCO₂Na in Water under Ultrasound [3]
| Entry | Aldehyde | Ketone | Time (min) | Yield of Aldehyde Reduction (%) | Yield of Ketone Reduction (%) |
| 1 | Benzaldehyde | Acetophenone | 80 | 95 | 5 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 80 | 94 | 6 |
| 3 | 4-Nitrobenzaldehyde | Acetophenone | 100 | 90 | 8 |
| 4 | Cinnamaldehyde | Acetophenone | 120 | 92 (1,2-reduction) | 7 |
Experimental Protocols
Protocol 1: General Procedure for Selective Reduction of an Aldehyde in the Presence of a Ketone using a Modified Sodium Borohydride System
This protocol provides a general framework. Specific conditions such as temperature, solvent, and reaction time should be optimized for each specific substrate pair.
Materials:
-
Aldehyde and ketone substrate mixture
-
Sodium borohydride (NaBH₄)
-
Modifying agent (e.g., sodium oxalate, sodium benzoate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add a solution of the aldehyde (1.0 equiv) and ketone (1.0 equiv) in an appropriate anhydrous solvent.
-
Reagent Preparation (in situ): In a separate flask, prepare the modified sodium borohydride reagent by adding sodium borohydride to a solution or suspension of the modifying agent in the chosen solvent. Stir for a designated period to allow for the formation of the modified borohydride complex.
-
Reduction: Cool the substrate mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Slowly add the freshly prepared modified sodium borohydride solution to the stirred substrate mixture via a dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or water while maintaining a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. If necessary, add more water and an organic solvent (e.g., ethyl acetate or dichloromethane) to facilitate phase separation.
-
Extraction: Separate the organic layer. Extract the aqueous layer two to three times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired primary alcohol.
Protocol 2: Selective Reduction of Benzaldehyde in the Presence of Acetophenone with NaBH₄/Na₂C₂O₄ in Water[2]
Materials:
-
Benzaldehyde (1 mmol, 0.106 g)
-
Acetophenone (1 mmol, 0.120 g)
-
Sodium borohydride (NaBH₄) (1.5 mmol, 0.057 g)
-
Sodium oxalate (Na₂C₂O₄) (3 mmol, 0.402 g)
-
Deionized water (3 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium borohydride (0.057 g) and sodium oxalate (0.402 g) in water (3 mL).
-
To this solution, add benzaldehyde (0.106 g) and acetophenone (0.120 g) in one portion.
-
Stir the mixture at room temperature for 90 minutes.
-
Monitor the reaction completion by TLC (Hexane/EtOAc: 9/1).
-
Add water (5 mL) to the reaction mixture.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the product mixture. The primary product will be benzyl alcohol.
Visualizations
Caption: General mechanism of selective aldehyde reduction.
Caption: General experimental workflow for selective reduction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 3. Ultrasonic-Promoted Selective Reduction of Aldehydes vs. ketones by NaBH4/PhCO2Na/H2O – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Reduction of Esters to Primary Alcohols using Sodium Trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective reduction of esters to their corresponding primary alcohols utilizing sodium trimethoxyborohydride, NaBH(OCH₃)₃. This reagent offers notable selectivity, allowing for the reduction of esters in the presence of other functional groups such as carboxylic acids. The following application note includes a summary of reaction times, a comprehensive experimental protocol, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often lack chemoselectivity. This compound emerges as a milder and more selective alternative. It is particularly valuable when substrates contain functional groups sensitive to more reactive hydrides, such as carboxylic acids. This protocol details the application of this compound in dimethoxyethane (DME) at reflux, a method demonstrated to provide high yields of the desired primary alcohols.[1]
Data Presentation
The efficiency of the reduction of various methyl esters to their corresponding primary alcohols using a threefold molar excess of this compound in refluxing dimethoxyethane (83°C) is summarized in the table below. The data indicates that the rate of reduction is influenced by the steric environment of the ester group, with primary esters reacting faster than secondary, and tertiary esters reacting significantly slower.[1][2]
| Ester | Time for 50% Reduction (min) | Time for 100% Reduction (min) | Product |
| Methyl 3-phenylpropionate | 17 | 40 | 3-Phenylpropanol |
| Methyl cyclohexylcarboxylate | 27 | 60 | Cyclohexylcarbinol |
| Methyl abietate | 255 | 600 | Abietenol |
Table 1: Reduction times for various methyl esters with this compound in refluxing dimethoxyethane.[1]
Experimental Protocol
This protocol is based on the procedure described by R. A. Bell and M. B. Gravestock in the Canadian Journal of Chemistry.[1]
Materials:
-
Ester substrate
-
This compound (NaBH(OCH₃)₃)
-
Anhydrous dimethoxyethane (DME)
-
Dilute aqueous acid (e.g., 1 M HCl) for quenching
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, nitrogen/argon inlet)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet, dissolve the ester substrate (1.0 equivalent) in anhydrous dimethoxyethane.
-
Addition of Reagent: To the stirred solution, add this compound (3.0 mole-equivalents) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 83°C) under an inert atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots at appropriate time intervals, quenching them with dilute acid, and analyzing by proton NMR spectroscopy to determine the extent of reduction.[1]
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of dilute aqueous acid (e.g., 1 M HCl) to decompose the excess borohydride reagent and any boron-containing intermediates. This should be done in a well-ventilated fume hood as hydrogen gas may be evolved.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude primary alcohol.
-
Purification: The crude product can be purified by standard laboratory techniques such as distillation or column chromatography, if necessary. The expected alcohols are typically produced in essentially quantitative yield.[1]
Visualizations
Reaction Mechanism
The reduction of an ester with this compound proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group to yield an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.
Caption: General mechanism for the reduction of an ester to a primary alcohol.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol for the reduction of esters using this compound.
Caption: Workflow for ester reduction to a primary alcohol.
Safety Precautions
-
This compound is a moisture-sensitive and flammable solid. Handle it in a dry, inert atmosphere.
-
The reduction reaction should be carried out in a well-ventilated fume hood.
-
Quenching the reaction with acid will evolve hydrogen gas, which is highly flammable. Perform this step slowly and with caution.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The reduction of esters to primary alcohols using this compound in refluxing dimethoxyethane is a reliable and selective method suitable for a variety of substrates, particularly those containing acid-labile functional groups. The reaction proceeds with high yields and offers a valuable alternative to less selective, more powerful reducing agents. The provided protocol and data serve as a comprehensive guide for researchers in the successful application of this synthetic transformation.
References
Application Notes and Protocols for the Diastereoselective Reduction of Cyclic Ketones with Sodium Trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of cyclic ketones is a fundamental transformation in organic synthesis, crucial for the stereocontrolled construction of cyclic alcohols, which are common structural motifs in pharmaceuticals and natural products. The diastereoselectivity of this reduction—the preferential formation of one diastereomer over another—is of paramount importance. Sodium trimethoxyborohydride, NaBH(OCH₃)₃, is a modified borohydride reagent that can be used for the reduction of aldehydes and ketones.[1] It is formed from the reaction of sodium borohydride with methanol. While it is a competent reducing agent, its efficacy in achieving high diastereoselectivity in the reduction of cyclic ketones can be substrate-dependent. Research has shown that for certain complex cyclic ketones, such as bioactive Mannich ketones, this compound may exhibit poor stereoselectivity compared to less hindered reagents like sodium borohydride.[2]
These notes provide an overview of the factors influencing diastereoselectivity in such reductions and a general protocol for the use of this compound.
Factors Influencing Diastereoselectivity
The stereochemical outcome of the reduction of a cyclic ketone is primarily determined by the trajectory of the hydride attack on the carbonyl carbon. In a cyclohexanone system, this can occur from either the axial or equatorial face, leading to the formation of an equatorial or axial alcohol, respectively. Several factors influence this selectivity:
-
Steric Hindrance: The steric bulk of the reducing agent and the substituents on the cyclic ketone play a crucial role. Larger, more sterically demanding reducing agents tend to favor attack from the less hindered face of the ketone.
-
Torsional Strain (Felkin-Anh Model): This model predicts that the nucleophile will attack the carbonyl carbon at an angle of approximately 107 degrees (the Bürgi-Dunitz angle), avoiding eclipsing interactions with adjacent substituents.
-
Stereoelectronic Effects: The alignment of orbitals can influence the transition state energy. For instance, axial attack is often favored as it allows the incoming hydride to interact with the π* orbital of the carbonyl group without significant steric hindrance from the axial hydrogens at the C2 and C6 positions.
-
Conformational Effects: The conformation of the cyclic ketone, including the potential for twist-boat conformers, can influence the accessibility of the carbonyl group to the reducing agent.[3]
Comparative Diastereoselectivity
The choice of reducing agent is critical for controlling the diastereoselectivity of ketone reductions. While sodium borohydride is a commonly used reagent, its derivatives can offer different selectivity profiles.
| Reducing Agent | Typical Substrates | General Selectivity Trend | Reference |
| Sodium Borohydride (NaBH₄) | Cyclic Ketones | Often provides good selectivity, favoring the thermodynamically more stable alcohol. | [4] |
| This compound (NaBH(OCH₃)₃) | Cyclic Mannich Ketones | Reported to show poor stereoselectivity in some cases. | [2] |
| L-Selectride® | Cyclic Ketones | A bulky reagent that generally provides high stereoselectivity for the less stable alcohol via attack from the less hindered face. | [2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | A mild and selective reducing agent, particularly for reductive aminations. |
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates. This compound can be used as an isolated reagent or generated in situ from sodium borohydride and methanol.
Protocol 1: In Situ Generation and Reduction of a Cyclic Ketone
This protocol describes the reduction of a generic cyclic ketone using this compound generated in situ.
Materials:
-
Cyclic ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclic ketone (1.0 eq) and dissolve it in anhydrous THF or Et₂O.
-
Reagent Preparation: In a separate flask, dissolve sodium borohydride (1.5 eq) in anhydrous methanol. Stir the solution for 15-20 minutes at room temperature to allow for the formation of this compound.
-
Reduction: Cool the solution of the cyclic ketone to 0 °C using an ice bath. Slowly add the freshly prepared methanolic solution of this compound to the ketone solution dropwise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess reducing agent.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric alcohols.
-
Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR, ¹³C NMR, GC, or HPLC.
Visualizations
Reaction Mechanism
Caption: General mechanism of ketone reduction.
Experimental Workflow
Caption: Experimental workflow for reduction.
Factors Influencing Diastereoselectivity
Caption: Factors influencing diastereoselectivity.
References
- 1. This compound | JSC Aviabor [jsc-aviabor.com]
- 2. researchgate.net [researchgate.net]
- 3. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Trimethoxyborohydride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trimethoxyborohydride, NaBH(OCH₃)₃, is a selective reducing agent that offers distinct advantages in the synthesis of complex molecules, particularly pharmaceutical intermediates. As a derivative of sodium borohydride, its reactivity is moderated by the presence of three methoxy groups, leading to increased selectivity and stability in certain applications. These characteristics make it a valuable tool for transformations such as the reduction of aldehydes, ketones, and esters, which are critical steps in the manufacturing of numerous active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for widely-used pharmaceuticals.
Advantages of this compound
This compound offers several key benefits over other common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄):
-
Enhanced Selectivity: The steric bulk and electron-withdrawing nature of the methoxy groups make this compound a milder reducing agent than sodium borohydride. This allows for the selective reduction of more reactive carbonyl groups, such as aldehydes, in the presence of less reactive ones like ketones and esters.[3]
-
Improved Safety and Handling: Compared to highly reactive hydrides like LiAlH₄, this compound is safer to handle and can be used in a wider range of solvents.[4]
-
Controlled Reactivity: The reactivity of this compound can be modulated by temperature and solvent choice, offering greater control over the reduction process.
Application in the Synthesis of Statin Intermediates
Statins are a class of drugs used to lower cholesterol levels. The synthesis of many statins, including Atorvastatin and Rosuvastatin, involves the stereoselective reduction of a diketone or keto-ester intermediate to form a chiral diol, a critical structural motif for their biological activity.
Logical Workflow for Statin Intermediate Synthesis
Protocol: Diastereoselective Reduction of a Prochiral Diketone
This protocol is a representative example of the diastereoselective reduction of a 1,3-diketone to a syn-1,3-diol, a key intermediate in the synthesis of Atorvastatin and Rosuvastatin.
Materials:
-
Prochiral diketone intermediate (1 equivalent)
-
This compound (1.5 - 2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the prochiral diketone intermediate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound to the cooled solution while maintaining the temperature below -70 °C. The addition can be done portion-wise as a solid or as a solution in anhydrous THF.
-
After the addition is complete, stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral diol intermediate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired diastereomer.
Quantitative Data Summary (Representative):
| Parameter | Value/Range |
| Substrate | Prochiral 1,3-diketone |
| Reducing Agent | This compound |
| Equivalents of Reducing Agent | 1.5 - 2.5 |
| Solvent | THF/MeOH |
| Temperature | -78 °C |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
| Diastereomeric Excess (d.e.) | >95% |
Application in the Synthesis of Ezetimibe Intermediates
Ezetimibe is a cholesterol absorption inhibitor. A key step in its synthesis involves the stereoselective reduction of a ketone to a secondary alcohol.[5][6][7]
Logical Workflow for Ezetimibe Intermediate Synthesis
Protocol: Stereoselective Reduction of a Ketone
This protocol describes a general method for the stereoselective reduction of a ketone to a chiral secondary alcohol, a crucial step in the synthesis of Ezetimibe.
Materials:
-
Keto-azetidinone intermediate (1 equivalent)
-
This compound (1.2 - 2.0 equivalents)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the keto-azetidinone intermediate in a mixture of anhydrous methanol and dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired chiral alcohol intermediate.
Quantitative Data Summary (Representative):
| Parameter | Value/Range |
| Substrate | Keto-azetidinone |
| Reducing Agent | This compound |
| Equivalents of Reducing Agent | 1.2 - 2.0 |
| Solvent | MeOH/DCM |
| Temperature | 0 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 90 - 98% |
| Enantiomeric Excess (e.e.) | >98% |
Comparison of Reducing Agents
The choice of reducing agent is critical in achieving the desired selectivity and yield in the synthesis of pharmaceutical intermediates.
| Reducing Agent | Relative Reactivity | Selectivity for Aldehydes vs. Ketones | Functional Group Tolerance | Handling |
| LiAlH₄ | Very High | Low | Poor (reduces esters, amides, etc.) | Requires anhydrous conditions; pyrophoric |
| NaBH₄ | High | Moderate | Good (does not reduce esters, amides) | Stable in air; can be used in protic solvents |
| NaBH(OAc)₃ | Moderate | High | Excellent | Moisture sensitive |
| NaBH(OCH₃)₃ | Moderate | High | Excellent | Less moisture sensitive than NaBH(OAc)₃ |
Conclusion
This compound serves as a highly effective and selective reducing agent in the synthesis of key pharmaceutical intermediates for drugs such as Atorvastatin, Rosuvastatin, and Ezetimibe. Its moderated reactivity allows for precise control over complex reduction steps, leading to high yields and stereoselectivity. The protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage the advantages of this versatile reagent in their synthetic endeavors.
References
- 1. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.eere.energy.gov [www1.eere.energy.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. US2939762A - Sodium borohydride from sodium hydride and excess trimethyl borate - Google Patents [patents.google.com]
- 5. US20090093627A1 - Process for preparing intermediates of ezetimibe by microbial reduction - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor - Google Patents [patents.google.com]
Application of Sodium Trimethoxyborohydride in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trimethoxyborohydride, NaBH(OCH₃)₃, is a metal hydride reagent that serves primarily as a precursor in the industrial synthesis of sodium borohydride (NaBH₄). While its direct application as a selective reducing agent in the synthesis of complex natural products is not extensively documented in publicly available literature, its chemical properties and relationship to the widely used sodium borohydride provide a valuable context for its potential utility. This document outlines the characteristics of this compound and provides detailed application notes and protocols for its close analog, sodium borohydride, a staple in natural product synthesis.
This compound is formed from the reaction of sodium hydride with trimethyl borate.[1][2][3] At elevated temperatures, it can disproportionate to yield sodium borohydride and sodium tetramethoxyborate.[1][2] It can also be converted to sodium borohydride through reaction with diborane.[4] The reactivity of borohydride reagents is attenuated by the replacement of hydride ions with alkoxy groups, which can offer a more nuanced control over reduction reactions.
Given the limited specific examples of this compound in multi-step natural product synthesis, the following sections will focus on the well-established applications of sodium borohydride. The principles and protocols described can be considered a foundational reference for exploring the utility of related, modified borohydrides like this compound, should specific reactivity profiles be required.
Application Notes: Reductions with Sodium Borohydride
Sodium borohydride is a versatile and selective reducing agent widely employed for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[5] Its mild nature allows for the chemoselective reduction of carbonyl groups in the presence of less reactive functionalities such as esters, amides, and carboxylic acids.[6] This selectivity is crucial in the synthesis of complex, polyfunctional natural products.
Key Applications in Natural Product Synthesis:
-
Steroid Synthesis: Sodium borohydride has been historically used in the synthesis of various steroids. For instance, it is used for the selective reduction of keto-steroids to their corresponding hydroxy-steroids.[7][8][9] The stereochemical outcome of these reductions can often be influenced by the steric environment of the carbonyl group.
-
Antibiotic Synthesis: The production of several antibiotics, including chloramphenicol and dihydrostreptomycin, involves reduction steps where sodium borohydride is a key reagent.[10]
-
General Carbonyl Reduction: In the total synthesis of numerous natural products, sodium borohydride is a go-to reagent for the reduction of aldehydes and ketones due to its ease of handling, compatibility with protic solvents (like ethanol and methanol), and high functional group tolerance.[10][11]
Factors Influencing Reactivity and Selectivity:
The reactivity and selectivity of sodium borohydride can be fine-tuned by several factors:
-
Solvent: The choice of solvent can influence the rate of reduction. Protic solvents like ethanol and methanol are commonly used.
-
Temperature: Reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.
-
Additives: The addition of Lewis acids, such as cerium(III) chloride (Luche reduction), can enhance the selectivity for the reduction of α,β-unsaturated ketones (1,2-addition over 1,4-addition). Similarly, the reaction of sodium borohydride with carboxylic acids can generate acyloxyborohydrides, which have distinct reductive properties.[12][13] For example, sodium triacetoxyborohydride is particularly effective for reductive aminations.[13]
Quantitative Data Summary
The following table summarizes representative quantitative data for the reduction of ketones using sodium borohydride in the context of natural product synthesis and related transformations.
| Substrate Type | Product Type | Reagent System | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Steroidal Ketone | Hydroxy-steroid | NaBH₄ | Methanol | RT | High | Varies with substrate | [7][8] |
| α,β-Unsaturated Ketone | Allylic Alcohol | NaBH₄, CeCl₃·7H₂O | Methanol | -78 | >90 | High 1,2-selectivity | |
| Simple Ketone (Benzophenone) | Secondary Alcohol | NaBH₄ | Ethanol | RT | 60-70 (recrystallized) | N/A | [14] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone to a Secondary Alcohol
This protocol is a generalized procedure based on the reduction of benzophenone to diphenylmethanol and can be adapted for other simple ketones.
Materials:
-
Ketone (e.g., Benzophenone)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) in ethanol.[14]
-
Cooling: Cool the solution in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the cooled solution. The molar ratio can be adjusted, but a 4:1 ratio of ketone to NaBH₄ is stoichiometrically sufficient as each mole of NaBH₄ provides four hydride ions.[14]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A common eluent system is a mixture of hexane and ethyl acetate. The disappearance of the ketone spot and the appearance of a more polar alcohol spot indicate reaction completion.
-
Quenching: Once the reaction is complete, slowly add water to quench the excess sodium borohydride.
-
Workup:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.[14]
Protocol 2: Luche Reduction of an α,β-Unsaturated Ketone
This protocol is a general procedure for the selective 1,2-reduction of an enone to an allylic alcohol.
Materials:
-
α,β-Unsaturated ketone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dry ice/acetone bath
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol.
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath with stirring.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 eq) in one portion to the cold solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching and Workup: Upon completion, quench the reaction with water and follow the workup procedure outlined in Protocol 1.
-
Purification: Purify the resulting allylic alcohol by appropriate methods (recrystallization or column chromatography).
Visualizations
Caption: General mechanism of ketone reduction by a borohydride reagent.
Caption: A typical experimental workflow for ketone reduction.
References
- 1. www1.eere.energy.gov [www1.eere.energy.gov]
- 2. Total Synthesis of Tetrodotoxin - ChemistryViews [chemistryviews.org]
- 3. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemres.org [orgchemres.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of (-)-Tetrodotoxin [organic-chemistry.org]
- 12. rushim.ru [rushim.ru]
- 13. Total Synthesis of Natural Products and Medicinal Molecules via Chelation-Controlled Diastereoselective Hydride Reduction of Amino Ketones [chooser.crossref.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Stereoselective Reduction of Steroidal Ketones
A Note on the Selection of Reducing Agent:
Initial searches for protocols regarding the stereoselective reduction of steroidal ketones using sodium trimethoxyborohydride did not yield sufficient detailed experimental data or established application notes. This specific reagent is not widely documented in the scientific literature for this particular application.
Therefore, this document provides detailed application notes and protocols for a closely related, well-documented, and highly effective method: the stereoselective reduction of steroidal ketones using sodium borohydride (NaBH₄) , including the use of cerium(III) chloride (CeCl₃) in the Luche reduction to control and alter the stereoselectivity of the reaction. These methods are standard practices in synthetic organic and medicinal chemistry for the preparation of specific steroid isomers.
Introduction
The reduction of a ketone functional group in a steroid nucleus to a secondary alcohol is a critical transformation in the synthesis of many biologically active steroid derivatives. The stereochemical outcome of this reduction, yielding either an axial or an equatorial alcohol, is of paramount importance as the biological activity of the resulting steroid is often highly dependent on the stereochemistry of the hydroxyl group.
Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[1] In the context of steroidal ketones, the stereoselectivity of the reduction is influenced by the steric environment around the carbonyl group. Generally, reduction with sodium borohydride alone favors the formation of the thermodynamically more stable equatorial alcohol. However, the stereochemical outcome can be dramatically altered by the addition of a Lewis acid, such as cerium(III) chloride, in what is known as the Luche reduction. The presence of CeCl₃ can lead to a reversal of stereoselectivity, favoring the formation of the axial alcohol.[2][3]
Data Presentation: Stereoselectivity of Steroidal Ketone Reduction
The following table summarizes the quantitative data on the stereoselective reduction of various steroidal ketones with sodium borohydride and under Luche conditions. The data illustrates the significant influence of cerium(III) chloride on the product distribution.
| Steroidal Ketone | Position of Ketone | Reducing Agent | Solvent | Axial Alcohol (%) | Equatorial Alcohol (%) | Reference |
| 5α-Cholestan-3-one | C-3 | NaBH₄ | Methanol | 11 | 89 | [2] |
| 5α-Cholestan-3-one | C-3 | NaBH₄ / CeCl₃ | Methanol | 65 | 35 | [2] |
| 5α-Androstan-17-one | C-17 | NaBH₄ | Methanol | 18 | 82 | [2] |
| 5α-Androstan-17-one | C-17 | NaBH₄ / CeCl₃ | Methanol | 25 | 75 | [2] |
| 5α-Pregnan-20-one | C-20 | NaBH₄ | Methanol | 5 | 95 | [2] |
| 5α-Pregnan-20-one | C-20 | NaBH₄ / CeCl₃ | Methanol | 35 | 65 | [2] |
Experimental Protocols
Protocol 1: Standard Reduction of a Steroidal Ketone with Sodium Borohydride
This protocol describes the general procedure for the reduction of a steroidal ketone to the corresponding alcohol, typically favoring the formation of the equatorial isomer.
Materials:
-
Steroidal ketone (e.g., 5α-Cholestan-3-one)
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the steroidal ketone (1.0 eq) in methanol (approximately 10-20 mL per gram of steroid). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 - 2.0 eq) to the cooled solution in small portions over 15-20 minutes. The addition is often accompanied by gas evolution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Work-up: Remove the flask from the ice bath and allow it to warm to room temperature. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired alcohol.
Protocol 2: Luche Reduction of a Steroidal Ketone
This protocol details the use of sodium borohydride in the presence of cerium(III) chloride, which often leads to an increased proportion of the axial alcohol.
Materials:
-
Steroidal ketone (e.g., 5α-Cholestan-3-one)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of Cerium Chloride Solution: In a round-bottom flask, dissolve the steroidal ketone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 - 1.2 eq) in methanol (approximately 10-20 mL per gram of steroid). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) to the cooled solution in small portions over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress using TLC. The reaction is typically faster than the standard reduction and may be complete in less than 30 minutes.
-
Quenching the Reaction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Isolation: Follow the same work-up, extraction, and isolation procedures as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography or recrystallization. The ratio of axial to equatorial alcohols can be determined by techniques such as NMR spectroscopy or HPLC.[2]
Visualizations
Caption: Experimental workflow for stereoselective reduction.
Caption: Pathways of hydride attack on a steroidal ketone.
References
Application Notes and Protocols: Sodium Trimethoxyborohydride in Carbohydrate Chemistry and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trimethoxyborohydride, NaBH(OCH₃)₃, is a modified borohydride reagent with potential applications in carbohydrate chemistry, particularly where mild and selective reduction is required. While less documented in this specific field compared to sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), its chemical properties suggest it could offer advantages in specific scenarios, such as the selective reduction of carbonyls in the presence of other sensitive functional groups on a carbohydrate scaffold. These application notes provide an overview of its potential uses, hypothetical protocols based on related chemistries, and essential safety information.
Principle Applications
The primary hypothesized applications of this compound in carbohydrate chemistry are centered around its function as a reducing agent. The methoxy groups modulate the reactivity of the borohydride, potentially offering greater selectivity compared to the more common sodium borohydride.
-
Selective Reduction of Carbohydrates: The open-chain forms of carbohydrates contain aldehyde or ketone functionalities that can be reduced to their corresponding alditols. This compound can be employed for this transformation, potentially with greater control and selectivity, especially in molecules with multiple functional groups.
-
Reductive Amination for Labeling and Conjugation: Reductive amination is a key technique for covalently attaching labels (e.g., fluorescent dyes, biotin) or other molecules (e.g., proteins, lipids) to carbohydrates. This process involves the reaction of a carbonyl group on the carbohydrate with a primary amine to form an imine, which is subsequently reduced to a stable amine linkage. This compound can be used as the reducing agent in this second step.
Experimental Protocols
Note: The following protocols are hypothetical and based on established procedures for similar borohydride reagents. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is highly recommended for specific applications.
Protocol 1: General Reduction of a Monosaccharide to its Alditol
This protocol describes the reduction of an aldose (e.g., glucose) to its corresponding alditol (e.g., sorbitol) using this compound.
Materials:
-
Monosaccharide (e.g., D-glucose)
-
This compound (NaBH(OCH₃)₃)
-
Anhydrous methanol (MeOH)
-
Dowex® 50WX8 resin (H⁺ form)
-
Deionized water
-
Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing solvent)
Procedure:
-
Dissolve the monosaccharide (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate, dry flask, dissolve this compound (1.5 equivalents) in anhydrous methanol under an inert atmosphere.
-
Slowly add the this compound solution to the cooled monosaccharide solution dropwise over 30 minutes.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0°C.
-
Neutralize the reaction mixture with Dowex® 50WX8 resin (H⁺ form) until the pH is approximately 7.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude alditol.
-
Purify the alditol by recrystallization or chromatography as needed.
Protocol 2: Reductive Amination for Fluorescent Labeling of a Carbohydrate
This protocol outlines a hypothetical procedure for labeling a carbohydrate with a fluorescent tag containing a primary amine via reductive amination.
Materials:
-
Carbohydrate with a free aldehyde or ketone group
-
Amine-containing fluorescent label (e.g., a fluorescent dye with a primary amine linker)
-
This compound (NaBH(OCH₃)₃)
-
Anhydrous solvent (e.g., dimethyl sulfoxide, DMSO, or a mixture of methanol and acetic acid)
-
Buffer solution (e.g., sodium phosphate buffer, pH 6-7)
-
Size-exclusion chromatography columns or HPLC for purification
Procedure:
-
Dissolve the carbohydrate (1 equivalent) and the amine-containing fluorescent label (1.2 equivalents) in the chosen anhydrous solvent in a reaction vial.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate dry vial, dissolve this compound (2 equivalents) in the same anhydrous solvent under an inert atmosphere.
-
Add the this compound solution to the carbohydrate-label mixture.
-
Let the reaction proceed at room temperature for 12-24 hours.
-
Monitor the reaction by a suitable method (e.g., HPLC with fluorescence detection).
-
Once the reaction is complete, quench any remaining reducing agent by the careful addition of an aqueous buffer.
-
Purify the fluorescently labeled carbohydrate using size-exclusion chromatography or HPLC to remove excess reagents and byproducts.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reduction of D-Glucose
| Reducing Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Sorbitol (%) |
| NaBH₄ | 1.5 | Methanol | 0 to RT | 6 | Data |
| NaBH(OCH₃)₃ | 1.5 | Methanol | 0 to RT | 6 | Data |
| NaBH(OAc)₃ | 1.5 | Acetic Acid | RT | 12 | Data |
*Data to be filled in from experimental results.
Visualization of Workflows and Mechanisms
Diagram 1: General Workflow for Carbohydrate Reduction
Caption: Workflow for the reduction of a carbohydrate to an alditol.
Diagram 2: Reaction Pathway for Reductive Amination
Caption: Pathway of reductive amination of a carbohydrate.
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling.
-
Hazards: It is a flammable solid and reacts violently with water, releasing flammable gases. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1]
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Handle under an inert gas (e.g., nitrogen or argon) and protect from moisture.[1][2]
-
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]
-
Keep away from heat, sparks, and open flames.[1]
-
-
Storage:
-
In case of spill:
Conclusion
This compound represents a potentially useful reagent in carbohydrate chemistry, offering the possibility of more selective reductions compared to sodium borohydride. While direct applications in the literature are sparse, its reactivity profile suggests it could be a valuable tool for the synthesis and modification of complex carbohydrates. The provided hypothetical protocols serve as a starting point for researchers interested in exploring its utility, with a strong emphasis on the need for careful optimization and adherence to safety precautions. Further research is needed to fully characterize its performance and advantages in carbohydrate chemistry and labeling.
References
Application Notes and Protocols: Sodium Trimethoxyborohydride in Luche Reductions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[1][2][3] A key feature of this reaction is the suppression of the competing 1,4-conjugate addition, which is often observed with other hydride reagents.[2][3] The success of the Luche reduction lies in the in situ generation of a "harder" nucleophilic hydride species, identified as sodium trimethoxyborohydride, from sodium borohydride and a protic solvent like methanol.[1][4] This transformation is catalyzed by a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), which also acts as a Lewis acid to activate the carbonyl group.[3][4][5]
These application notes provide a comprehensive overview of the Luche reduction, focusing on the role of this compound as the active reductant. Detailed protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in applying this valuable transformation in their synthetic endeavors.
Mechanistic Overview: The Role of this compound
The high selectivity of the Luche reduction is explained by the Hard and Soft Acids and Bases (HSAB) theory.[1][4] The carbonyl carbon of an enone is a "hard" electrophilic center, while the β-carbon of the alkene is a "soft" center. Sodium borohydride (NaBH₄) itself is a relatively soft hydride reagent and can lead to a mixture of 1,2- and 1,4-reduction products.
In the presence of CeCl₃ and methanol, sodium borohydride undergoes a rapid reaction with the solvent to form a series of sodium alkoxyborohydrides, culminating in the formation of this compound, NaBH(OCH₃)₃.[1][4] The electron-withdrawing methoxy groups make the boron center more electron-deficient and the remaining hydride a "harder" nucleophile. This hard nucleophile preferentially attacks the hard electrophilic carbonyl carbon, leading to the selective formation of the allylic alcohol.
The cerium(III) ion plays a dual role:
-
Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and further promoting the 1,2-addition.[3]
-
Catalysis of Alkoxyborohydride Formation: It catalyzes the reaction between sodium borohydride and methanol, accelerating the formation of the active reducing agent.[4]
Caption: Mechanism of the Luche Reduction.
Applications and Selectivity
The Luche reduction is a versatile and reliable method with several key applications:
-
Chemoselective Reduction of Enones: It is the premier method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, even in complex molecules.
-
Reduction of Ketones in the Presence of Aldehydes: Aldehydes are generally more reactive towards hydride reagents than ketones. However, under Luche conditions in methanol, aldehydes are protected in situ as methoxy acetals, which are unreactive, allowing for the selective reduction of ketones.[1]
-
Diastereoselective Reductions: In cyclic systems, the Luche reduction can exhibit high diastereoselectivity, often favoring the thermodynamically less stable axial alcohol.
Quantitative Data Summary
The following table summarizes representative examples of the Luche reduction with various substrates, highlighting the yields and selectivity.
| Substrate | Product | Yield (%) | 1,2:1,4 Ratio | Reference |
| Cyclohex-2-en-1-one | Cyclohex-2-en-1-ol | >99 | >99:1 | Luche, J. L. J. Am. Chem. Soc.1978 , 100, 2226-2227. |
| Carvone | cis-Carveol | 92 | >98:2 | Stereoselective Luche Reduction of Deoxynivalenol... Molecules2019 . |
| 2-Cyclopentenone | 2-Cyclopentenol | 97 | 97:3 | Gemal, A. L.; Luche, J. L. J. Am. Chem. Soc.1981 , 103, 5454-5459. |
| 4-Cholesten-3-one | 4-Cholesten-3β-ol | 100 | 100:0 | Luche, J. L.; et al. J. Chem. Soc., Chem. Commun.1978 , 601-602. |
| Progesterone | Allylic alcohol derivative | 100 | >99:1 | Luche, J. L.; et al. J. Chem. Soc., Chem. Commun.1978 , 601-602. |
| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | 98 | N/A (axial) | Gemal, A. L.; Luche, J. L. J. Am. Chem. Soc.1981 , 103, 5454-5459. |
Experimental Protocols
General Protocol for the Luche Reduction of an α,β-Unsaturated Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental Workflow for Luche Reduction.
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.0 equiv)
-
Methanol (anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 equiv) and cerium(III) chloride heptahydrate (1.0 equiv).
-
Add methanol and stir until all solids are dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.0 equiv) in small portions over 5-10 minutes. Vigorous gas evolution (hydrogen) may be observed.
-
Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Example Protocol: Luche Reduction of (+)-Carvone
This protocol is adapted from a literature procedure which reported a 92% yield of (+)-cis-carveol.
Materials:
-
(+)-Carvone (3.00 g, 20.0 mmol, 1.0 equiv)
-
CeCl₃·7H₂O (1.86 g, 5.0 mmol, 0.25 equiv)
-
Sodium borohydride (0.76 g, 20.0 mmol, 1.0 equiv)
-
Methanol (250 mL)
-
Diethyl ether (300 mL)
-
2 N Hydrochloric acid (50 mL)
Procedure:
-
Dissolve (+)-Carvone (3.00 g, 20.0 mmol) and CeCl₃·7H₂O (1.86 g, 5.0 mmol) in 150 mL of methanol in a flask and cool to 0 °C.
-
In a separate flask, dissolve sodium borohydride (0.76 g, 20.0 mmol) in 100 mL of methanol.
-
Add the sodium borohydride solution to the carvone solution over 5 minutes using a dropping funnel.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC (hexane:EtOAc = 5:1). The reaction should be complete in approximately 30 minutes.
-
Quench the reaction with 50 mL of 2 N HCl.
-
Extract the mixture three times with 100 mL of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Conclusion
The Luche reduction, utilizing this compound as the active reducing species generated in situ, is a powerful and highly selective method for the synthesis of allylic alcohols from α,β-unsaturated ketones. Its operational simplicity, mild reaction conditions, and high chemoselectivity make it an invaluable tool for organic synthesis in both academic and industrial settings. The protocols and data provided herein serve as a practical guide for researchers to effectively implement this important reaction.
References
Application Notes and Protocols for the Reduction of α,β-Unsaturated Ketones with Sodium Trimethoxyborohydride/CeCl₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of α,β-unsaturated ketones (enones) to the corresponding allylic alcohols is a critical transformation in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. A common challenge is the competing 1,4-conjugate addition, which leads to the saturation of the carbon-carbon double bond. The Luche reduction, which traditionally employs sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent, is a highly effective method for achieving selective 1,2-reduction.[1][2][3][4]
The key to the Luche reduction's selectivity lies in the in-situ formation of "harder" alkoxyborohydride species.[1][3][4] When methanol is used as the solvent, sodium borohydride reacts with it, catalyzed by CeCl₃, to form a mixture of sodium methoxyborohydrides, including sodium trimethoxyborohydride [Na(CH₃O)₃BH].[5] These species are considered harder nucleophiles according to Hard-Soft Acid-Base (HSAB) theory, favoring attack at the harder electrophilic carbonyl carbon (1,2-addition) over the softer β-carbon (1,4-addition).[1][3] This application note details the protocol for the reduction of α,β-unsaturated ketones using this compound in conjunction with cerium(III) chloride, leveraging the principles of the Luche reduction.
Mechanism of Action
The enhanced selectivity for 1,2-reduction is attributed to a two-fold role of the CeCl₃/methanol system:
-
Formation of a Harder Nucleophile: CeCl₃ acts as a Lewis acid, catalyzing the methanolysis of the borohydride reagent to form sodium alkoxyborohydrides.[1] In the context of this protocol, while starting with this compound, the principle of using a "hard" borohydride reagent remains central.
-
Activation of the Carbonyl Group: The cerium ion coordinates to the carbonyl oxygen of the α,β-unsaturated ketone. This coordination increases the electrophilicity of the carbonyl carbon, further promoting the nucleophilic attack by the hydride at this position.[4][6]
Signaling Pathway Diagram
Caption: Mechanism of the Luche-type reduction.
Advantages of the Luche-Type Reduction
-
High Selectivity: Excellent for 1,2-reduction of enones, yielding allylic alcohols with minimal formation of saturated ketone byproducts.[1][3][7]
-
Chemoselectivity: Ketones can be selectively reduced in the presence of aldehydes, as aldehydes tend to form acetals with the alcohol solvent under the reaction conditions, rendering them unreactive.[3]
-
Mild Conditions: Reactions are typically carried out at or below room temperature, which allows for the presence of a wide range of functional groups.[6]
-
Rapid Reactions: Reaction times are often very short, frequently completing within minutes.[6]
Quantitative Data Summary
The following table summarizes representative data for the Luche reduction of various α,β-unsaturated ketones using the standard NaBH₄/CeCl₃ system, which generates the active methoxyborohydride species in situ. The results are indicative of the expected outcomes when using this compound under similar conditions.
| Substrate | Product | Yield (%) | 1,2:1,4 Ratio | Diastereoselectivity (axial:equatorial attack) |
| Cyclohex-2-en-1-one | Cyclohex-2-en-1-ol | >99 | >99:1 | - |
| Carvone | cis- and trans-Carveol | 95 | >99:1 | 68:32 |
| 4-tert-Butylcyclohex-2-en-1-one | 4-tert-Butylcyclohex-2-en-1-ol | 98 | >99:1 | 85:15 |
| Projesterone | 3β-Hydroxypregn-4-en-20-one | 88 | >99:1 | - |
| Testosterone | Androst-4-ene-3β,17β-diol | 92 | >99:1 | - |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an α,β-Unsaturated Ketone
This protocol provides a general method for the 1,2-reduction of a generic α,β-unsaturated ketone to the corresponding allylic alcohol.
Materials:
-
α,β-Unsaturated Ketone
-
This compound (NaBH(OCH₃)₃)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq) in methanol (approximately 0.1 M concentration relative to the substrate).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add this compound (1.0-1.2 eq) to the cooled solution in portions over 5-10 minutes. Gas evolution (hydrogen) may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is often complete within 5 to 30 minutes after the addition of the borohydride reagent.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl (to neutralize excess borohydride and break up the cerium complexes) until the solution is acidic (pH ~2-3).
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude allylic alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: General experimental workflow for the reduction.
Troubleshooting and Safety Precautions
-
Safety: this compound is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Over-reduction: While highly selective, prolonged reaction times or a large excess of the borohydride reagent could potentially lead to the reduction of other functional groups. Adherence to the stoichiometry and reaction monitoring by TLC is recommended.
-
Low Yield: Ensure that the methanol used is anhydrous, as water can decompose the borohydride reagent. The quality of the CeCl₃·7H₂O is also important; it should be a free-flowing powder.
-
Diastereoselectivity: The diastereoselectivity of the reduction can be influenced by the steric environment of the ketone. For cyclic systems, the use of CeCl₃ generally enhances attack from the axial direction.
Conclusion
The reduction of α,β-unsaturated ketones using this compound in the presence of cerium(III) chloride is a powerful and selective method for the synthesis of allylic alcohols. This protocol, based on the well-established principles of the Luche reduction, offers high yields, short reaction times, and mild conditions suitable for a wide range of substrates encountered in research and drug development.
References
- 1. Luche Reduction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. m.youtube.com [m.youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Chemoselective Reduction of Conjugated Nitroolefins to Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemoselective reduction of the carbon-carbon double bond in conjugated nitroolefins to afford the corresponding nitroalkanes is a fundamental transformation in organic synthesis. Nitroalkanes are versatile synthetic intermediates, readily converted into a variety of other functional groups, including amines, carbonyl compounds, and oximes, making them valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. This document provides an overview of common and effective methods for this reduction, complete with detailed experimental protocols and comparative data to aid in method selection and implementation.
Overview of Reduction Methodologies
Several reagents and catalytic systems have been developed for the chemoselective reduction of conjugated nitroolefins. The ideal method should provide high yields and selectivity for the desired nitroalkane, while tolerating a wide range of other functional groups. Key methodologies include the use of borohydride reagents, biomimetic reducing agents like Hantzsch esters, and organotin hydrides.
Data Summary
The following tables summarize the quantitative data for various methods, allowing for a direct comparison of their efficacy across different substrates.
Table 1: Sodium Borohydride (NaBH₄) Mediated Reductions
| Entry | Substrate (Nitroolefin) | Reducing System | Solvent | Time | Yield (%) | Reference |
| 1 | β-Nitrostyrene | NaBH₄ | THF/Methanol | 40 min | 95 | |
| 2 | 1-Nitro-4-phenyl-1-butene | NaBH₄ | THF/Methanol | 45 min | 92 | |
| 3 | 2-Nitro-1-(p-tolyl)propene | NaBH₄ | THF/Methanol | 1 hr | 90 | |
| 4 | (E)-2-Nitro-1-phenylprop-1-ene | NaBH₄ | Aqueous Ethanol (pH 3-6) | - | High | |
| 5 | 1-Nitrocyclohexene | NaBH₄ | Aqueous Ethanol (pH 3-6) | - | High |
Table 2: Hantzsch Ester Mediated Reductions
| Entry | Substrate (Nitroolefin) | Reducing System | Conditions | Time | Yield (%) | Reference |
| 1 | trans-β-Nitrostyrene | Hantzsch Ester | Neat, 100 °C | 2 hr | 96 | |
| 2 | 1-(4-Chlorophenyl)-2-nitroethene | Hantzsch Ester | Neat, 100 °C | 2.5 hr | 95 | |
| 3 | 1-(4-Methoxyphenyl)-2-nitroethene | Hantzsch Ester | Neat, 100 °C | 1.5 hr | 98 | |
| 4 | β-Nitrostyrene | Hantzsch Ester, S-benzyl isothiouronium iodide | Methanol, 60 °C | 5-22 hr | High | |
| 5 | Various Nitroalkenes | Hantzsch Ester, Thiourea catalyst | Dichloromethane, reflux | - | Good |
Table 3: Tri-n-butyltin Hydride ((n-Bu)₃SnH) Mediated Reductions
| Entry | Substrate (Nitroolefin) | Reducing System | Conditions | Time | Yield (%) | Reference |
| 1 | β-Nitrostyrene | (n-Bu)₃SnH | Water, Microwave | 8 min | 92 | |
| 2 | 1-(4-Chlorophenyl)-2-nitroethene | (n-Bu)₃SnH | Water, Microwave | 10 min | 90 | |
| 3 | 1-(4-Methoxyphenyl)-2-nitroethene | (n-Bu)₃SnH | Water, Microwave | 10 min | 88 | |
| 4 | 1-Nitro-1-decene | (n-Bu)₃SnH | Water, Microwave | 15 min | 73 |
Experimental Protocols
Protocol 1: Reduction of β-Nitrostyrene with Sodium Borohydride in a Biphasic System
This protocol is based on the work of Varma and Kabalka, providing a rapid and high-yielding method for the reduction of conjugated nitroalkenes.
Materials:
-
β-Nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
50 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve β-nitrostyrene (2 mmol, 0.30 g) in 10 mL of a THF-methanol (10:1 v/v) solvent mixture.
-
While stirring the solution at room temperature, add sodium borohydride (2.5 mmol, 0.095 g) in four portions over a period of 5 minutes.
-
A mild exothermic reaction will be observed, and the yellow color of the nitroalkene will gradually disappear.
-
Continue stirring the reaction mixture for 40 minutes at room temperature.
-
After 40 minutes, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-phenyl-2-nitroethane.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Catalyst-Free Reduction of trans-β-Nitrostyrene with Hantzsch Ester
This protocol describes a solventless and catalyst-free method for the reduction of nitroolefins using Hantzsch ester at elevated temperatures.
Materials:
-
trans-β-Nitrostyrene
-
Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add trans-β-nitrostyrene (1 mmol, 0.15 g) and Hantzsch ester (1.1 mmol, 0.28 g).
-
Heat the neat mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-2-nitroethane.
Protocol 3: Microwave-Assisted Reduction of β-Nitrostyrene with Tri-n-butyltin Hydride
This protocol provides an environmentally benign and rapid method for the reduction of conjugated nitroalkenes using aqueous tri-n-butyltin hydride under microwave irradiation.
Materials:
-
β-Nitrostyrene
-
Tri-n-butyltin hydride ((n-Bu)₃SnH)
-
Water
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, add β-nitrostyrene (1 mmol, 0.15 g) and water (5 mL).
-
To this suspension, add tri-n-butyltin hydride (1.2 mmol, 0.35 g).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a suitable power to maintain a temperature of 100 °C for 8 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-phenyl-2-nitroethane.
Visualizations
The following diagrams illustrate the general reaction, a typical workflow, and a proposed mechanistic pathway.
Caption: General reaction scheme for the reduction of a conjugated nitroolefin.
Caption: A typical experimental workflow for the reduction of nitroolefins.
Caption: Proposed mechanism for the Hantzsch ester mediated reduction.
Application Notes and Protocols: Selective Reduction of Acid Chlorides to Aldehydes using Sodium Trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of acid chlorides to aldehydes is a critical transformation in organic synthesis, providing a direct route to a key functional group prevalent in many pharmaceutical intermediates and active pharmaceutical ingredients. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce acid chlorides to the corresponding primary alcohols, milder and more selective reagents are required to isolate the aldehyde product. Sodium trimethoxyborohydride, NaBH(OCH₃)₃, emerges as a promising reagent for this purpose. Its attenuated reactivity, due to the electron-withdrawing methoxy groups, allows for the selective reduction of the highly reactive acid chloride functionality while minimizing over-reduction to the alcohol.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in this valuable transformation.
A key advantage of this compound is its enhanced selectivity compared to sodium borohydride. The parent reagent, NaBH₄, often leads to significant amounts of the alcohol byproduct, necessitating carefully controlled conditions such as very low temperatures to achieve moderate success.[1] Alkoxy-substituted borohydrides, like this compound, offer a more reliable and selective alternative. Commercial suppliers list the reduction of acid chlorides (chloroanhydrides) to aldehydes as a primary application of this reagent, underscoring its utility in this context.[4]
Reaction Mechanism and Selectivity
The reduction of an acid chloride with this compound proceeds via a nucleophilic acyl substitution mechanism. The hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the aldehyde.
The selectivity of this compound stems from the electronic effect of the methoxy groups. These groups inductively withdraw electron density from the boron atom, making the hydride less nucleophilic and therefore less reactive than the hydride in sodium borohydride.[5] While the acid chloride is sufficiently reactive to be reduced by this milder reagent, the resulting aldehyde is significantly less electrophilic and reacts much more slowly with the remaining this compound, allowing for its isolation in high yield.[6]
Experimental Protocols
The following protocol is a general guideline for the reduction of acid chlorides to aldehydes using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
In-Situ Generation and Reduction Protocol
This protocol describes the in-situ formation of this compound from sodium borohydride and methanol, followed by the reduction of the acid chloride.
Materials:
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Acid Chloride
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Addition funnel
-
Ice bath
Procedure:
-
Preparation of the Reducing Agent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium borohydride (1.2 equivalents) in anhydrous THF (5 mL per mmol of NaBH₄).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (3.3 equivalents relative to NaBH₄) dropwise to the stirred suspension. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of this compound.
-
Reduction of the Acid Chloride: Dissolve the acid chloride (1.0 equivalent) in anhydrous THF (2 mL per mmol of acid chloride).
-
Add the acid chloride solution dropwise to the cold (0 °C) solution of this compound over a period of 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel, distillation, or recrystallization, as appropriate for the specific product.
Data Presentation
| Entry | Acid Chloride Substrate | Reducing System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride | NaBH₄ / Pyridine in DMF/THF | 0 | 1 | >70 | [1] |
| 2 | o-Chlorobenzoyl chloride | NaBH₄ in DMF/THF | -70 | - | High | [1] |
| 3 | Aliphatic Acid Chlorides | NaBH₄ / Pyridine in DMF/THF | 0 | 1 | >70 | [1] |
| 4 | Aromatic Acid Chlorides | LiAlH(Ot-Bu)₃ in Diglyme | -78 | 1 | 65-95 | [7] |
| 5 | Aliphatic Acid Chlorides | LiAlH(Ot-Bu)₃ in Diglyme | -78 | 1 | 60-90 | [7] |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the reduction of an acid chloride to an aldehyde using this compound.
Caption: General workflow for the reduction of acid chlorides.
Signaling Pathway of Selectivity
The following diagram illustrates the mechanistic basis for the selective reduction of an acid chloride to an aldehyde without significant over-reduction to the alcohol.
References
- 1. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | JSC Aviabor [jsc-aviabor.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the One-Pot Synthesis of Alcohols from Carboxylic Acids via In Situ Activation and Sodium Borohydride Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of carboxylic acids to primary alcohols is a cornerstone transformation in organic synthesis. While potent reducing agents like lithium aluminum hydride (LAH) are effective, they often lack chemoselectivity, limiting their use in complex molecule synthesis prevalent in drug development. Sodium borohydride (NaBH₄) is a milder and more selective reagent but is generally unreactive towards carboxylic acids. This document details versatile and efficient one-pot methodologies for the reduction of carboxylic acids to primary alcohols using sodium borohydride following in situ activation of the carboxylic acid. These protocols offer high yields, broad substrate scope, and excellent functional group tolerance, making them valuable tools for organic chemists. The primary methods discussed involve activation via mixed anhydrides, cyanuric chloride, and phosphonium-based coupling reagents.
Introduction
The direct reduction of carboxylic acids to alcohols is a fundamental process in organic chemistry. However, the low electrophilicity of the carboxyl carbon makes this transformation challenging with mild reducing agents. Strong hydrides like LAH, while effective, will indiscriminately reduce many other functional groups such as esters, amides, and nitriles. The development of chemoselective methods is therefore of high importance, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
The strategies outlined herein are based on a two-step, one-pot approach. First, the carboxylic acid is activated in situ by converting it into a highly reactive intermediate, such as a mixed anhydride, an active ester, or an acyltriazinyl chloride. This activated intermediate is then readily reduced by the mild and selective sodium borohydride. This approach circumvents the need for the isolation of the reactive intermediate, simplifying the experimental procedure and often improving overall yields. These methods are characterized by their mild reaction conditions, operational simplicity, and tolerance of a wide range of functional groups, including those sensitive to harsher reducing agents.
Reaction Mechanism and Workflow
The overall transformation proceeds through a two-stage mechanism within a single reaction vessel:
-
Activation of the Carboxylic Acid: The carboxylic acid is first treated with an activating agent in the presence of a base. The base deprotonates the carboxylic acid, facilitating its reaction with the activating agent to form a highly electrophilic intermediate.
-
Reduction of the Activated Intermediate: Sodium borohydride is then added to the reaction mixture. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which then collapses to yield the corresponding primary alcohol upon aqueous workup.
The choice of activating agent can be tailored based on the specific substrate and desired reaction conditions.
General Reaction Scheme
Figure 1. General scheme for the one-pot reduction of carboxylic acids.
Experimental Workflow
The experimental workflow is designed for simplicity and efficiency, avoiding the isolation of intermediates.
Figure 2. A generalized experimental workflow for the one-pot reduction.
Data Presentation
The following tables summarize the reaction conditions and yields for the one-pot reduction of various carboxylic acids using different activation methods.
Table 1: Reduction via Mixed Anhydride Formation with Isobutyl Chloroformate
This method is particularly effective for the chemoselective reduction of carboxylic acids in the presence of other carbonyl groups, such as ketones.[1]
| Substrate | Product | Time (min) | Temperature (°C) | Yield (%) |
| Fenofibric acid | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropan-1-ol | 5 | -15 | 95 |
| 3-Hydroxybenzoic acid | 3-(hydroxymethyl)phenol | 5 | -15 | 92 |
| Benzophenone-4-carboxylic acid | (4-(hydroxymethyl)phenyl)(phenyl)methanone | 5 | -15 | 90 |
Table 2: Reduction using Cyanuric Chloride (TCT) as an Activator
Cyanuric chloride is a cost-effective and readily available activating agent. This method shows good functional group tolerance. The use of a borohydride exchange resin (BER) instead of NaBH₄ can simplify the workup.[2]
| Substrate | Product | Time (hr) | Temperature | Yield (%) |
| Hexanoic acid | 1-Hexanol | 1-2 | Room Temp. | 95 |
| Phenylacetic acid | 2-Phenylethanol | 1-2 | Room Temp. | 96 |
| Cinnamic acid | Cinnamyl alcohol | 1-2 | Room Temp. | 94 |
| N-Boc-phenylalanine | N-Boc-phenylalaninol | 1-2 | Room Temp. | 92 |
Note: The cited study uses Borohydride Exchange Resin (BER) as the reducing agent.
Table 3: Reduction using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as an Activator
The BOP reagent is a common peptide coupling agent that also serves as an excellent activator for carboxylic acids for this reduction. This method is notable for its high chemoselectivity.
| Substrate | Product | Time | Temperature | Yield (%) |
| 4-Nitrobenzoic acid | 4-Nitrobenzyl alcohol | Not Specified | 0°C to RT | High |
| 4-Chlorobenzoic acid | 4-Chlorobenzyl alcohol | Not Specified | 0°C to RT | High |
| Adipic acid | 1,6-Hexanediol | Not Specified | 0°C to RT | High |
| N-Z-Phenylalanine | N-Z-Phenylalaninol | Not Specified | 0°C to RT | High |
Note: Specific yields for individual substrates are described as "high" in the general literature.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Protocol 1: General Procedure for Reduction via Mixed Anhydride Formation
This protocol is adapted from the chemoselective reduction of Fenofibric acid.[1]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol) and dissolve it in anhydrous tetrahydrofuran (THF, 10 mL).
-
Activation: Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice). To this stirred solution, add N-methylmorpholine (NMM, 1.1 mmol) followed by the dropwise addition of isobutyl chloroformate (1.1 mmol). Continue stirring at -15 °C for 5-10 minutes to allow for the formation of the mixed anhydride.
-
Reduction: To the reaction mixture, add sodium borohydride (2.0 mmol) portion-wise, ensuring the temperature remains at -15 °C. Following the addition of NaBH₄, add methanol (1 mL) dropwise.
-
Quenching and Workup: Stir the reaction at -15 °C for 5 minutes after the methanol addition is complete. Quench the reaction by the slow addition of 1N hydrochloric acid (2 mL). Allow the reaction mixture to warm to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Reduction using Cyanuric Chloride (TCT) as an Activator
This protocol is a general representation of the method described for the reduction of various carboxylic acids.[2]
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve cyanuric chloride (0.5 mmol) in dichloromethane (30 mL).
-
Activation: To this solution, add N-methylmorpholine (1.5 mmol) at room temperature with stirring, which will result in the formation of a white suspension. Add a solution of the carboxylic acid (1.5 mmol) in dichloromethane (10 mL) to this suspension. Stir the mixture for approximately 3 hours at room temperature to ensure complete activation.
-
Reduction: In a separate flask, prepare a suspension of borohydride exchange resin (BER, 1 g) in methanol (15 mL). Add this suspension to the reaction mixture. Stir the heterogeneous mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, filter the reaction mixture to remove the borohydride exchange resin. Evaporate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with 10% HCl, followed by 10% sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure alcohol.
Conclusion
The one-pot reduction of carboxylic acids to primary alcohols using sodium borohydride in conjunction with in situ activation is a powerful and versatile synthetic methodology. The methods presented, utilizing mixed anhydride formation, cyanuric chloride, or BOP reagent as activators, offer excellent alternatives to harsher reducing agents, providing high yields and broad functional group compatibility. These protocols are well-suited for modern organic synthesis, particularly in the context of pharmaceutical and complex molecule synthesis where chemoselectivity is paramount. Researchers and drug development professionals can employ these reliable procedures to efficiently synthesize primary alcohols from readily available carboxylic acids.
References
Application Notes and Protocols for Large-Scale Synthesis Using Sodium Trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trimethoxyborohydride, NaBH(OCH₃)₃, is a selective reducing agent for the transformation of various functional groups. As a derivative of sodium borohydride, it offers a distinct reactivity profile that can be advantageous in complex chemical syntheses. These application notes provide an overview of its utility in large-scale synthesis, with a focus on available protocols and safety considerations. While detailed, modern large-scale protocols for this compound are not extensively published, this document compiles available information and provides representative procedures to guide researchers in its application.
Key Applications
This compound is primarily used for the reduction of carbonyl compounds. Its applications include:
-
Reduction of Aldehydes and Ketones: Similar to other borohydrides, it efficiently reduces aldehydes and ketones to the corresponding primary and secondary alcohols.
-
Reduction of Esters: It has been reported to be effective for the reduction of esters to primary alcohols.[1]
-
Selective Reductions: The methoxy groups modify the reactivity of the borohydride, which can lead to enhanced selectivity in certain applications compared to sodium borohydride.
One of the earliest documented applications in pharmaceutical synthesis is the reduction of the aldehyde group in streptomycin to produce dihydrostreptomycin, an important antibiotic.[2]
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Dihydrostreptomycin Sulfate Using Sodium Borohydride
This protocol details the reduction of streptomycin sulfate to dihydrostreptomycin sulfate at a 10-gram scale.[3][4]
Materials:
-
Streptomycin sulfate (10.0 g, 14.7 mmol)
-
Sodium borohydride (0.34 g, 8.8 mmol)
-
Deionized water
-
Triethylamine
-
6 N Sulfuric acid
Equipment:
-
Reaction vessel with stirring capabilities
-
pH meter or pH indicator paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Streptomycin Sulfate: In a suitable reaction vessel, dissolve 10.0 g (14.7 mmol) of streptomycin sulfate in 70 mL of deionized water with stirring.
-
pH Adjustment: Adjust the pH of the solution to 8.0 using triethylamine.
-
Preparation of Reducing Agent Solution: In a separate beaker, dissolve 0.34 g (8.8 mmol) of sodium borohydride in 10 mL of deionized water.
-
Reduction Reaction: Add the sodium borohydride solution dropwise to the stirred streptomycin sulfate solution over a period of 5 minutes at room temperature. A slight increase in temperature may be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Quenching and Acidification: Slowly add 6 N sulfuric acid to the reaction mixture to acidify it to a pH of 1.5. This step quenches the excess sodium borohydride and neutralizes the solution.
-
Product Isolation: The dihydrostreptomycin sulfate can be isolated from the aqueous solution by precipitation with an anti-solvent such as methanol, followed by filtration and drying.
Quantitative Data Summary for Dihydrostreptomycin Synthesis
| Parameter | Value |
| Starting Material | Streptomycin Sulfate |
| Scale | 10.0 g |
| Moles of Starting Material | 14.7 mmol |
| Reducing Agent | Sodium Borohydride |
| Mass of Reducing Agent | 0.34 g |
| Moles of Reducing Agent | 8.8 mmol |
| Solvent | Deionized Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| pH of Reaction | 8.0 |
| Final pH (after quench) | 1.5 |
Experimental Workflow for Dihydrostreptomycin Synthesis
Caption: Workflow for the gram-scale synthesis of dihydrostreptomycin.
Protocol 2: General Procedure for the Large-Scale Reduction of an Aldehyde or Ketone
This protocol provides a general framework for the reduction of aldehydes or ketones to their corresponding alcohols using this compound. The specific conditions should be optimized for each substrate.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, Diethyl ether)
-
Aqueous acid (for work-up, e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Equipment:
-
Inert atmosphere reaction setup (e.g., Nitrogen or Argon)
-
Temperature-controlled reaction vessel with overhead stirring
-
Addition funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a clean, dry reaction vessel equipped with an overhead stirrer, a temperature probe, an addition funnel, and an inert gas inlet.
-
Charge Substrate: Charge the aldehyde or ketone and a suitable anhydrous aprotic solvent to the reaction vessel.
-
Inerting: Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to the desired reaction temperature (typically 0 °C to room temperature).
-
Addition of Reducing Agent: Add this compound portion-wise or as a solution/slurry in the reaction solvent via the addition funnel at a rate that maintains the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
Work-up: Upon completion, slowly and cautiously add aqueous acid to quench the excess reducing agent and any borate species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by a suitable method such as crystallization or chromatography.
General Workflow for Aldehyde/Ketone Reduction
Caption: General workflow for large-scale aldehyde or ketone reduction.
Safety and Handling
This compound is a reactive and moisture-sensitive compound that requires careful handling, especially at a large scale.
Hazard Summary:
-
Flammable Solid: Can ignite upon contact with certain materials.
-
Water-Reactive: Reacts with water and protic solvents to release flammable hydrogen gas.[5]
-
Irritant: Causes skin and eye irritation.[5]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or fume hood. For large quantities or where dust is generated, a respirator may be necessary.
Handling and Storage:
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[5]
-
Dry Environment: Store in a cool, dry place away from water, acids, and oxidizing agents.[6]
-
Grounding: For large-scale operations, ensure equipment is properly grounded to prevent static discharge.[7]
-
Spill Management: In case of a spill, do not use water. Cover with a dry, non-combustible absorbent material such as sand or earth.[7]
Emergency Procedures:
-
Fire: Use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishing agents.[7]
-
Skin Contact: Brush off any solid material and flush with copious amounts of water.
-
Eye Contact: Immediately flush with water for at least 15 minutes and seek medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Logical Relationship for Safe Handling
Caption: Relationship between hazards, controls, and safe operation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. US2790792A - Reduction of streptomycins - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsc-aviabor.com [jsc-aviabor.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. szabo-scandic.com [szabo-scandic.com]
Application Notes and Protocols: Sodium Trimethoxyborohydride in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of sodium trimethoxyborohydride in continuous flow chemistry. While direct, published protocols for this compound in flow systems are not extensively documented, this guide extrapolates from established procedures with similar borohydride reagents, such as sodium borohydride, to provide detailed hypothetical protocols and experimental designs. The information herein is intended to serve as a foundational resource for developing novel synthetic methodologies in a continuous manufacturing environment.
Introduction to this compound in Flow Chemistry
This compound, NaBH(OCH₃)₃, is a modified borohydride reagent that offers distinct advantages in terms of selectivity compared to its parent compound, sodium borohydride. The electron-withdrawing nature of the methoxy groups attenuates the hydride-donating ability of the boron center, leading to a milder and more selective reducing agent. This property is particularly valuable for the chemoselective reduction of specific functional groups in the presence of others.
The application of flow chemistry to reactions involving borohydride reagents has gained significant traction due to enhanced safety, improved heat and mass transfer, and the potential for process automation.[1][2] Handling of solid reagents like borohydrides in flow can be challenging due to potential clogging of reactors.[3][4] A common and effective approach to mitigate this is the use of packed-bed reactors where the solid reagent is immobilized.[3][4]
Key Advantages of this compound in Flow Chemistry:
-
Enhanced Selectivity: The moderated reactivity of this compound allows for the targeted reduction of functional groups like aldehydes and ketones in the presence of less reactive groups such as esters.
-
Improved Safety: Flow chemistry minimizes the volume of reactive materials at any given point, significantly reducing the risks associated with exothermic reactions and hydrogen gas evolution, which can occur during borohydride reductions.[5]
-
Process Control and Automation: Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and the potential for automated synthesis.
-
Potential for Telescoped Reactions: The output from a flow reactor utilizing this compound can potentially be directly fed into a subsequent reaction step without intermediate workup, streamlining multi-step syntheses.
Application: Selective Aldehyde Reduction
This protocol outlines a hypothetical continuous flow process for the selective reduction of an aromatic aldehyde in the presence of an ester functionality using a packed-bed reactor containing this compound.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. vapourtec.com [vapourtec.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing hydrogen generation from sodium borohydride hydrolysis and the role of a Co/CuFe2O4 nanocatalyst in a continuous flow system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Reductive Amination Utilizing Trimethyl Borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, integral to the synthesis of a vast array of pharmaceuticals and functional materials, typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. Traditional methods often employ reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride. However, the pursuit of greener, more efficient, and operationally simpler protocols has led to the exploration of alternative reagents.
This document details the application of trimethyl borate, a precursor to various borohydride species, in concert with a hydride source for the reductive amination of a wide range of substrates. This approach offers the advantages of being solvent-free, utilizing readily available and less hazardous reagents, and providing high to excellent yields of the desired amine products.
Mechanism of Action
The reductive amination process using trimethyl borate and a hydride source, such as ammonia borane, proceeds through a multi-step, one-pot sequence. Trimethyl borate primarily acts as a Lewis acid, activating the carbonyl group and facilitating the formation of the imine intermediate.
The proposed mechanism involves the following key steps:
-
Activation of the Carbonyl Group: The Lewis acidic trimethyl borate coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Imine Formation: The amine attacks the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequent dehydration, promoted by the borate species, yields the corresponding imine.
-
Reduction of the Imine: The hydride source, in this case, ammonia borane, delivers a hydride to the imine carbon, reducing it to the final amine product.
Advantages of the Trimethyl Borate-Promoted Method
The use of trimethyl borate in reductive amination offers several distinct advantages over traditional methods:
-
Solvent-Free Conditions: The reaction can be conducted without a solvent, reducing waste and simplifying purification.[1]
-
High Efficiency: The protocol provides high to excellent yields for a broad range of aldehydes, ketones, and amines.[1]
-
Mild Reaction Conditions: The reaction proceeds under mild conditions, tolerating a variety of functional groups.
-
Operational Simplicity: The one-pot nature of the reaction makes it experimentally straightforward and amenable to high-throughput synthesis.
-
Readily Available Reagents: Trimethyl borate and ammonia borane are commercially available and relatively inexpensive.
Experimental Protocols
The following protocols are based on the work of Ramachandran and colleagues, demonstrating a solvent-free reductive amination of aldehydes and ketones.[1]
General Procedure for Reductive Amination of Aldehydes
In a vial equipped with a magnetic stir bar, the aldehyde (1.0 mmol), amine (1.1 mmol), and trimethyl borate (0.5 mmol) are combined. To this mixture, ammonia borane (1.2 mmol) is added portion-wise. The reaction mixture is then stirred at room temperature for the time indicated in the data tables. Upon completion, the reaction is quenched by the addition of 1M HCl and stirred for 15 minutes. The mixture is then basified with 2M NaOH and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.
General Procedure for Reductive Amination of Ketones
For less reactive ketones, a two-step procedure is employed. The ketone (1.0 mmol), amine (1.2 mmol), and trimethyl borate (1.0 mmol) are stirred at 60 °C for 12-24 hours to facilitate imine formation. The reaction mixture is then cooled to room temperature, and ammonia borane (1.5 mmol) is added. The mixture is stirred for an additional 12-24 hours. The workup procedure is identical to that described for aldehydes.
Data Presentation
The following tables summarize the results obtained for the trimethyl borate-promoted reductive amination of various aldehydes and ketones with a selection of amines.
Table 1: Reductive Amination of Aldehydes
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 2 | 95 |
| 2 | 4-Methoxybenzaldehyde | Aniline | 3 | 92 |
| 3 | 4-Nitrobenzaldehyde | Benzylamine | 2.5 | 96 |
| 4 | Cinnamaldehyde | Morpholine | 4 | 88 |
| 5 | Cyclohexanecarboxaldehyde | n-Butylamine | 5 | 85 |
| 6 | Furfural | Benzylamine | 3 | 90 |
Table 2: Reductive Amination of Ketones
| Entry | Ketone | Amine | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzylamine | 24 | 85 |
| 2 | Cyclohexanone | Aniline | 36 | 82 |
| 3 | 4-Methoxyacetophenone | Morpholine | 30 | 88 |
| 4 | Propiophenone | n-Butylamine | 48 | 78 |
| 5 | Benzophenone | Benzylamine | 48 | 75 |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for trimethyl borate-promoted reductive amination.
Experimental Workflow
Caption: General experimental workflow for the one-pot reductive amination.
Logical Relationship of Precursors
Caption: Relationship between reactants, reagents, and intermediates in the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Trimethoxyborohydride Reductions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for reductions using sodium trimethoxyborohydride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its reactivity compare to sodium borohydride?
This compound, NaBH(OCH₃)₃, is a reducing agent derived from sodium borohydride. The methoxy groups are electron-withdrawing, which moderates the reactivity of the borohydride.[1] Consequently, this compound is a milder reducing agent than sodium borohydride. This reduced reactivity can be advantageous for achieving higher chemoselectivity, for example, in the reduction of aldehydes in the presence of ketones.
Q2: What functional groups can be reduced by this compound?
This compound is primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[2] It is also capable of reducing esters and acid chlorides to alcohols, and conjugated nitroolefins to nitroalkanes.[2]
Q3: In which solvents is this compound soluble and stable?
Q4: How should a reaction with this compound be quenched?
A common method for quenching borohydride reductions is the slow and careful addition of water or dilute aqueous acid (e.g., 1M HCl) at a low temperature (e.g., 0 °C) to neutralize any unreacted hydride reagent.[5] This process can generate hydrogen gas, so it must be performed in a well-ventilated fume hood.[3]
Q5: How can I remove the boron byproducts from my reaction mixture?
Boron byproducts, such as boric acid or its esters, can often be removed by performing an aqueous workup. In some cases, repeated co-evaporation with methanol can be effective, as this converts the boric acid into volatile trimethyl borate.[6] For stubborn cases, an extractive workup with a mildly acidic or basic wash may be necessary to partition the boron species into the aqueous layer.
Troubleshooting Guides
Problem 1: Incomplete or Sluggish Reaction
Symptom: TLC or other in-process monitoring indicates the presence of a significant amount of starting material after the expected reaction time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reagent | Add an additional 0.2-0.5 equivalents of this compound to the reaction mixture. | The reaction should proceed to completion. Monitor by TLC. |
| Low Reaction Temperature | If the reaction is being conducted at a very low temperature (e.g., -78 °C), allow the mixture to slowly warm to a higher temperature (e.g., 0 °C or room temperature) and continue to monitor. | An increase in temperature should increase the reaction rate. |
| Poor Reagent Quality | This compound can be sensitive to moisture. Use a freshly opened bottle or a reagent that has been stored under an inert atmosphere. | A fresh, active reagent should facilitate the reduction. |
| Solvent Effects | If the reaction is sluggish in a non-polar aprotic solvent, consider switching to a more polar aprotic solvent like THF or diglyme to improve solubility and reactivity. | Improved solubility of the reagent and substrate can lead to a faster reaction. |
Problem 2: Low Product Yield
Symptom: The isolated yield of the desired alcohol is lower than anticipated.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Reagent | Ensure anhydrous conditions if possible, especially if the reaction is run at or above room temperature. If using a protic solvent, maintain a low temperature throughout the addition and reaction time. | Minimizing reagent decomposition will maximize the amount available for the reduction. |
| Product Loss During Workup | During aqueous extraction, ensure the pH is adjusted to keep the product in the organic layer. Multiple extractions with the organic solvent can help recover all of the product. | Improved recovery of the product from the aqueous phase. |
| Formation of Borate Esters | During the workup, a mildly acidic wash (e.g., dilute HCl) can help to hydrolyze any borate esters that may have formed between the product alcohol and boron byproducts. | The desired alcohol will be liberated from the borate ester, increasing the isolated yield. |
| Premature Quenching | Ensure the reaction has gone to completion by TLC before quenching. | Allowing the reaction to run to completion will maximize product formation. |
Problem 3: Formation of Side Products (Lack of Selectivity)
Symptom: In the reduction of a substrate with multiple reducible functional groups (e.g., an aldehyde and a ketone), a mixture of products is obtained.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., -78 °C or 0 °C). The inherent reactivity difference between functional groups is more pronounced at lower temperatures. | Increased selectivity for the more reactive functional group (typically the aldehyde). |
| Incorrect Stoichiometry | Use a controlled amount of the reducing agent (e.g., 1.0 to 1.2 equivalents) to favor the reduction of the more reactive functional group. | The more reactive functional group will be preferentially reduced, leaving the less reactive group intact. |
| Solvent Choice | The choice of solvent can influence selectivity. Experiment with different solvents, starting with polar aprotic solvents like THF. | A systematic approach to solvent selection may identify conditions that favor the desired transformation. |
Experimental Protocols
General Protocol for the Reduction of an Aldehyde or Ketone
-
Setup: A dry, round-bottomed flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: The carbonyl compound (1.0 eq.) is dissolved in an appropriate anhydrous solvent (e.g., THF).
-
Cooling: The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Addition of Reducing Agent: this compound (1.0-1.5 eq.) is added portion-wise to the stirred solution.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of water or dilute aqueous acid at 0 °C.
-
Workup: The mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol for the Selective Reduction of an Aldehyde in the Presence of a Ketone
-
Setup and Dissolution: Follow steps 1 and 2 of the general protocol, dissolving the substrate containing both aldehyde and ketone functionalities.
-
Cooling: Cool the solution to a low temperature, typically -78 °C, to maximize selectivity.
-
Addition of Reducing Agent: Slowly add a stoichiometric amount of this compound (1.0 eq.) as a solid or as a solution in the same reaction solvent.
-
Reaction Monitoring: Carefully monitor the reaction by TLC, observing the disappearance of the aldehyde starting material.
-
Quenching and Workup: Once the aldehyde has been consumed, quench and work up the reaction as described in the general protocol.
Visualizing Workflows and Concepts
References
Technical Support Center: Sodium Trimethoxyborohydride Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of sodium trimethoxyborohydride [NaBH(OCH₃)₃], focusing on how reaction temperature can be leveraged to control selectivity in chemical reductions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a reducing agent used in organic synthesis for the conversion of various functional groups. It is particularly useful for the reduction of aldehydes, ketones, and esters to their corresponding alcohols.
Q2: How does temperature affect the selectivity of reductions with this compound?
Temperature is a critical parameter for controlling the selectivity of reductions with borohydride reagents. Generally, lower reaction temperatures lead to higher chemoselectivity, allowing for the reduction of a more reactive functional group in the presence of a less reactive one. For instance, the selectivity between primary and secondary esters may be improved by conducting the reaction at 0°C or lower.[1] Maximum selectivity for sodium borohydride, a related reagent, is often observed at very low temperatures, such as -78°C.[2]
Q3: What is the general order of reactivity for carbonyl groups with borohydride reagents?
The typical order of reactivity for carbonyl groups with borohydride reagents is: Aldehydes > Conjugated Aldehydes > Ketones > Conjugated Enones.[2][3] This inherent difference in reactivity, when combined with temperature control, allows for selective reductions.
Q4: Can this compound reduce esters in the presence of carboxylic acids?
Yes, this compound can selectively reduce ester groups in the presence of carboxylic acids. This is because it does not typically react with the carboxyl group, other than to form the carboxylate anion.[1]
Q5: My reduction is not selective. What is the first thing I should try to improve the outcome?
If you are observing poor selectivity, the first and most impactful parameter to adjust is the reaction temperature. Lowering the temperature often significantly enhances selectivity. For challenging cases, reducing the temperature to -78°C is a common strategy.[2]
Troubleshooting Guides
Issue 1: Poor Chemoselectivity (e.g., Reduction of a Ketone in the Presence of an Aldehyde)
-
Symptom: Both the aldehyde and the ketone in your starting material are reduced, or the ketone is significantly reduced before the aldehyde has fully reacted.
-
Root Cause: The reaction temperature is too high, leading to an increase in the reduction rate of the less reactive functional group (the ketone). While aldehydes are inherently more reactive than ketones, this difference is more pronounced at lower temperatures.[2]
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. Good starting points are 0°C, -20°C, or for maximum selectivity, -78°C (a dry ice/acetone bath).
-
Slow Addition of the Reagent: Add the this compound solution slowly to the reaction mixture at the reduced temperature. This helps to maintain a low concentration of the reducing agent and further enhances selectivity.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the more reactive starting material (the aldehyde). Quench the reaction as soon as the desired transformation is complete to prevent over-reduction.
-
Issue 2: Low or Incomplete Conversion at Low Temperatures
-
Symptom: The reaction is very slow or stalls before the starting material is fully consumed, even after an extended period at low temperature.
-
Root Cause: The reduction rate is highly dependent on temperature.[2] While lower temperatures favor selectivity, they also decrease the overall reaction rate. The activation energy for the reduction of the target functional group may not be sufficiently overcome at very low temperatures.
-
Solution:
-
Incremental Temperature Increase: If the reaction is too slow at -78°C, allow it to warm slowly to a slightly higher temperature (e.g., -40°C or -20°C) and hold it there, while continuing to monitor the progress.
-
Use of an Appropriate Solvent: Ensure your solvent system is suitable for low-temperature work and that your reagents are soluble. A common choice for low-temperature reductions is a mixture of an alcohol (like methanol or ethanol) and a less polar solvent such as dichloromethane.[2][3]
-
Increase Reagent Stoichiometry: A slight excess of this compound may be necessary to drive the reaction to completion, especially if the reagent has degraded due to moisture.
-
Data Presentation
The following table summarizes the effect of temperature on the chemoselectivity of the reduction of a mixture of an aldehyde and a ketone with sodium borohydride, a parent compound to this compound. The data illustrates the general principle that lower temperatures favor the reduction of the more reactive aldehyde.
| Temperature (°C) | Solvent System | Aldehyde Reduction (%) | Ketone Reduction (%) | Selectivity (Aldehyde:Ketone) |
| 22 | 50% MeOH in CH₂Cl₂ | >95 | ~40 | Poor |
| 0 | 50% MeOH in CH₂Cl₂ | >95 | ~15 | Moderate |
| -78 | 50% MeOH in CH₂Cl₂ | >95 | <5 | High |
Data is generalized from qualitative descriptions in the literature for illustrative purposes.[2]
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Reduction at Low Temperature (-78°C)
This protocol provides a general method for the selective reduction of an aldehyde in the presence of a ketone using a borohydride reagent.
Materials:
-
Substrate containing both aldehyde and ketone functionalities
-
This compound
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry ice
-
Acetone
-
Standard glassware for inert atmosphere reactions (optional, but recommended)
Procedure:
-
Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Dissolution: Dissolve the substrate (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of cold, anhydrous methanol.
-
Addition: Add the this compound solution dropwise to the stirred substrate solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: Monitor the reaction progress by TLC, checking for the disappearance of the aldehyde spot.
-
Quenching: Once the aldehyde is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.
Visualizations
Caption: Relationship between reaction temperature and chemoselectivity.
Caption: Workflow for selective low-temperature reduction.
References
solvent effects on the rate of sodium trimethoxyborohydride reductions
Technical Support Center: Sodium Trimethoxyborohydride Reductions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound and related alkoxyborohydride reductions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental procedures.
Q1: Why is my reduction reaction slow, stalling, or incomplete?
A: Slow or incomplete reactions are among the most common issues and can typically be attributed to solvent choice and reagent solubility.
-
Cause 1: Poor Reagent Solubility. Sodium borohydride, the precursor often used to generate this compound in situ, has very low solubility in many common aprotic ethers like THF or dioxane.[1][2] If the hydride reagent is not sufficiently dissolved, the reaction rate will be severely limited.
-
Solution 1: Employ a solvent system that improves solubility.
-
Use a protic solvent like methanol (MeOH) or ethanol (EtOH), in which sodium borohydride is soluble.[3] These solvents will also react to form the desired, and often more reactive, alkoxyborohydride species.[2][4]
-
Use a mixed solvent system, such as THF-methanol, which combines the benefits of a protic co-solvent with a less reactive bulk medium.[4]
-
Consider using diglyme, an aprotic ether in which sodium borohydride has higher solubility compared to THF.[3][4]
-
-
Cause 2: Insufficient Carbonyl Activation. In purely aprotic, non-coordinating solvents, the carbonyl group of the substrate is less electrophilic.
-
Solution 2: Use a protic co-solvent. Protic solvents like methanol can hydrogen-bond to the carbonyl oxygen, polarizing it and making the carbonyl carbon more susceptible to hydride attack.[1][2]
Q2: The reaction is bubbling excessively and my yield is low. What is causing this?
A: This is likely due to the reaction of the borohydride reagent with the solvent itself (solvolysis), which generates hydrogen gas.
-
Cause: Sodium borohydride and its alkoxy derivatives react with protic solvents like methanol and ethanol, especially in the presence of any acidic impurities or at elevated temperatures.[2][5] While this reaction is necessary to form trimethoxyborohydride from NaBH₄ and methanol, it also consumes the hydride, reducing the amount available for the desired reduction.[5]
-
Solution:
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to moderate the rate of both the desired reduction and the solvent decomposition reaction.[6]
-
Use Excess Reagent: It is standard practice to use a molar excess of the borohydride reagent to compensate for losses due to solvolysis.[5][7]
-
Slower-Reacting Solvent: For substrates that require longer reaction times, consider a less reactive alcohol like isopropanol, which reacts more slowly with NaBH₄ than methanol does.[5]
-
pH Control: The rate of decomposition increases at lower pH.[3] In some cases, adding a small amount of base (e.g., NaOH) can stabilize the borohydride solution.[6]
-
Q3: How do I effectively remove boron-containing byproducts during workup?
A: After the reduction, the boron is present as borate esters or boric acid, which can complicate product isolation.
-
Cause: The final boron species (e.g., sodium tetramethoxyborate) must be hydrolyzed and removed.
-
Solution:
-
Acidic Quench: Carefully quench the reaction by adding aqueous acid (e.g., 1M HCl) at a low temperature.[8] This neutralizes any remaining hydride and hydrolyzes the borate esters to boric acid.
-
Extraction: After quenching, extract the desired organic product into an appropriate solvent. Boric acid has some solubility in organic solvents, so multiple washes may be necessary.
-
Volatilization: To remove boric acid that co-extracts with the product, it can be converted to the volatile trimethyl borate. This is achieved by repeatedly adding methanol to the product and removing the solvent under reduced pressure (rotary evaporation).[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of using a protic solvent like methanol for these reductions?
A: Protic solvents play a crucial and multifaceted role.
-
Solubilization: They are good solvents for sodium borohydride, which is often the starting material.[1]
-
Reagent Formation: Methanol reacts with sodium borohydride to form a series of sodium alkoxyborohydrides, including the highly reactive this compound.[2][4]
-
Substrate Activation: The solvent's hydroxyl group can hydrogen-bond with the substrate's carbonyl oxygen. This polarization makes the carbonyl carbon more electrophilic and accelerates the rate of hydride attack.[1]
-
Proton Source: After the initial hydride transfer, the solvent provides a proton to neutralize the resulting alkoxide intermediate, yielding the final alcohol product.[11]
Q2: Which solvent system is recommended for reductions with sodium (trialkoxy)borohydrides?
A: The optimal solvent depends on the substrate's reactivity and the desired reaction rate. A summary of common choices is presented below.
| Solvent System | Relative Rate | Key Advantages | Key Disadvantages |
| Methanol (MeOH) / Ethanol (EtOH) | Fast | Excellent reagent solubility; Activates carbonyl group; Forms reactive alkoxyborohydrides in situ.[1][3] | Reacts with hydride, requiring excess reagent; Can be too reactive for sensitive substrates.[5] |
| THF / Methanol | Fast | Balances reactivity; THF provides a good medium for many organic substrates; Methanol acts as the activating co-solvent.[4] | Methanol still reacts with the hydride; requires careful control of stoichiometry and temperature. |
| Isopropanol (i-PrOH) | Moderate | Slower reaction with NaBH₄, allowing for better control with slow-reacting substrates.[5] | Lower solubility of NaBH₄ compared to MeOH.[3] |
| Diglyme | Moderate to Slow | Aprotic solvent with good NaBH₄ solubility; avoids solvent-reagent reaction.[3][4] | High boiling point can make removal difficult; does not activate the carbonyl via H-bonding. |
| Tetrahydrofuran (THF) (anhydrous) | Very Slow | Inert to the reagent. | Very poor solubility of NaBH₄, leading to extremely slow, heterogeneous reaction conditions.[1][2] |
Q3: Is it possible to use a purely aprotic solvent for the reduction?
A: Yes, but it is often impractical if starting from sodium borohydride due to poor solubility.[1] The reaction would be extremely slow. If using a pre-formed, more soluble alkoxyborohydride, or a solvent like diglyme where solubility is higher, aprotic conditions can be used.[3] This is advantageous when working with substrates that are sensitive to protic solvents.
Experimental Protocols
General Protocol for the Reduction of a Ketone using a THF/Methanol System
This protocol is a representative example and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 eq.). Dissolve the ketone in a minimal amount of THF (e.g., 5-10 volumes).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: In a separate flask, dissolve sodium borohydride (1.2 - 2.0 eq.) in methanol (2-3 volumes).[6][8]
-
Reaction: Add the methanolic solution of NaBH₄ dropwise to the stirred ketone solution at 0 °C over 10-15 minutes. After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[8]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add 1M HCl (aq) dropwise to quench the excess hydride reagent and neutralize the mixture.[8] (Caution: Hydrogen gas evolution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[8]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude alcohol product.
-
Purification: Purify the crude product as needed, typically by flash column chromatography on silica gel.[7]
Visualizations
Caption: Experimental workflow for a typical borohydride reduction.
Caption: Logical relationship of solvent properties on reaction rate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. cphi-online.com [cphi-online.com]
- 4. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Managing Reductions with Sodium Trimethoxyborohydride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for managing side reactions and other common issues encountered during reductions with sodium trimethoxyborohydride (NaBH(OCH₃)₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it primarily used for?
This compound, NaBH(OCH₃)₃, is a specialty reducing agent. It is typically used for the reduction of aldehydes, ketones, and esters to their corresponding alcohols.[1] It offers good chemoselectivity, allowing for the reduction of more reactive carbonyl groups in the presence of less reactive ones.
Q2: How does the reactivity of this compound compare to sodium borohydride (NaBH₄)?
This compound is generally considered a milder reducing agent than sodium borohydride for certain substrates, but it is particularly effective for the reduction of esters, which are often reduced only slowly by NaBH₄ under standard conditions.[2][3][4] The methoxy groups moderate the reactivity of the borohydride.
Q3: What solvents are recommended for reductions with this compound?
Aprotic ether solvents like dimethoxyethane (DME) and tetrahydrofuran (THF) are commonly recommended and have been shown to be effective for ester reductions.[2] While protic solvents like methanol can be used with borohydrides, they can react with the reagent, leading to decomposition and hydrogen gas evolution, especially at elevated temperatures.[3][5]
Q4: Is this compound stable?
The solid reagent is a stable white powder.[1] However, it is sensitive to moisture and protic solvents, which can cause it to decompose.[6] It has a decomposition temperature of approximately 230 °C.[1]
Q5: Can this compound reduce carboxylic acids?
No, this compound does not typically reduce carboxylic acids. It will react to form the carboxylate anion, but the carboxyl group itself is not reduced. This allows for the selective reduction of esters in the presence of carboxylic acid functionalities.[2]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Symptom: TLC or other in-process analysis shows a significant amount of starting material remaining after the expected reaction time.
Possible Causes & Solutions:
-
Insufficient Reagent: While stoichiometrically one mole of NaBH(OCH₃)₃ can reduce multiple moles of a substrate, in practice, an excess of the reducing agent is often required.
-
Solution: Increase the molar equivalents of this compound. A 3- to 4-fold excess is a common starting point for difficult reductions.[2]
-
-
Low Reaction Temperature: The rate of reduction is temperature-dependent.
-
Solution: If the reaction is proceeding cleanly but slowly at a lower temperature (e.g., 0 °C or room temperature), consider gently heating the reaction. Refluxing in a suitable solvent like DME has been shown to be effective for ester reductions.[2]
-
-
Poor Reagent Quality: The reagent may have degraded due to improper storage and exposure to moisture.
-
Solution: Use a fresh bottle of this compound or one that has been stored under an inert atmosphere in a desiccator.
-
-
Steric Hindrance: The carbonyl group being reduced may be sterically hindered, slowing down the hydride attack. The rate of reduction for esters decreases in the order of primary > secondary > tertiary.[7]
-
Solution: Increase the reaction time and/or temperature. For extremely hindered substrates, a more powerful reducing agent might be necessary.
-
Issue 2: Uncontrolled Gas Evolution
Symptom: Vigorous bubbling or frothing is observed upon addition of the reagent or during the reaction.
Possible Causes & Solutions:
-
Reaction with Protic Solvents: this compound reacts with protic solvents (like water or alcohols) and acidic functional groups to release hydrogen gas.[3][5] This reaction is often exothermic.[8]
-
Solution:
-
Use Dry Solvents: Ensure that aprotic solvents (THF, DME) are anhydrous.
-
Control Addition: Add the reagent slowly and in portions to a cooled solution (e.g., 0 °C) to manage the initial exotherm and gas evolution.[9][10]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
-
Issue 3: Formation of Unwanted Byproducts (Low Chemoselectivity)
Symptom: Besides the desired product, other reduced species are observed in the reaction mixture. For example, reduction of a ketone when only an ester reduction was intended.
Possible Causes & Solutions:
-
Reaction Conditions are Too Harsh: High temperatures or a large excess of the reducing agent can lead to the reduction of less reactive functional groups.
Issue 4: Difficult Product Isolation & Boron Impurities in Final Product
Symptom: The product is difficult to extract, or NMR/other analysis shows contamination with boron-containing species after work-up.
Possible Causes & Solutions:
-
Formation of Borate Esters: The initial product of the reduction is a borate complex, which must be hydrolyzed to release the desired alcohol.[13] Incomplete hydrolysis can lead to purification issues.
-
Solution: Acidic Work-up: After the reaction is complete, quench the mixture by carefully adding a dilute acid (e.g., 1M HCl) until the solution is acidic.[14] This hydrolyzes the borate complexes to boric acid or its esters.
-
-
Removal of Boric Acid/Borates: Boric acid and its methyl esters (formed if methanol is used) can be difficult to remove.
-
Solution: Co-evaporation with Methanol: Boric acid can be removed by co-evaporation with methanol. After the initial work-up and extraction, the solvent can be removed, the residue redissolved in methanol, and the solvent evaporated again. This is often repeated several times. The methanol reacts with boric acid to form volatile trimethyl borate, which is removed under reduced pressure.[14]
-
Data on Ester Reductions
The following table summarizes data on the reduction of various methyl esters using this compound in dimethoxyethane (DME) at reflux, demonstrating the influence of steric hindrance on reaction time.
| Ester Substrate | Steric Environment | Molar Excess of Reagent | Time for 50% Reduction (hours) | Yield |
| Methyl 3-phenylpropionate | Primary | 3 | 1.6 | ~100% |
| Methyl cyclohexanecarboxylate | Secondary | 3 | 1.0 | ~100% |
| Methyl abietate | Tertiary | 3 | Very Slow | ~100% |
(Data synthesized from Canadian Science Publishing)[2]
Key Experimental Protocol
General Procedure for the Reduction of a Methyl Ester
This protocol provides a general methodology for the reduction of an ester to the corresponding primary alcohol.
-
Setup: Equip a dry, round-bottomed flask with a magnetic stir bar and a reflux condenser. Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Dissolve the methyl ester (1.0 equivalent) in anhydrous dimethoxyethane (DME).
-
Addition of Reducing Agent: To the stirred solution, add solid this compound (3.0-4.0 equivalents) in portions at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., TLC or GC).
-
Quench: Once the starting material is consumed, cool the mixture to 0 °C in an ice bath. Slowly and carefully add dilute aqueous acid (e.g., 1M HCl) to quench the excess reagent and hydrolyze the borate complexes. Caution: Hydrogen gas will be evolved.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Boron Removal (if necessary): If boron impurities remain, dissolve the crude product in methanol and re-concentrate under reduced pressure. Repeat this step 2-3 times.
-
Final Purification: Purify the crude alcohol product by column chromatography or distillation as required.
Visual Guides
References
- 1. This compound | JSC Aviabor [jsc-aviabor.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. Chemoselective reductions with sodium borohydride | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
identification of byproducts from sodium trimethoxyborohydride reactions
Welcome to the technical support center for sodium trimethoxyborohydride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and management of byproducts, and to offer solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in a reaction involving this compound?
A1: The byproducts can be categorized into three main groups:
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Disproportionation Products: this compound can undergo disproportionation, especially at elevated temperatures (around 230°C), to form sodium borohydride (NaBH₄) and sodium tetramethoxyborate (NaB(OCH₃)₄).[1][2]
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Boron-Containing Reaction Byproducts: After transferring its hydride to the substrate, the reagent is converted into borate esters, primarily trimethyl borate (B(OCH₃)₃).
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Workup-Derived Byproducts: During aqueous workup, any remaining borohydride and borate species are hydrolyzed to boric acid (H₃BO₃) and its corresponding salts. If sodium methoxide is present as an impurity from the synthesis of the reagent, it will form methanol and sodium hydroxide upon quenching with water.[1]
Q2: My reaction is sluggish or incomplete. What could be the cause?
A2: Several factors can contribute to an incomplete reaction:
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Reagent Quality: this compound can degrade over time, especially with exposure to moisture. It is advisable to use freshly opened reagent or to titrate older batches to determine their active hydride content.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the disproportionation of the reagent into the less reactive sodium tetramethoxyborate.[2]
-
Solvent: The choice of solvent can influence the reactivity. Ethereal solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used. Protic solvents like methanol can react with the borohydride reagent.
Q3: I am having difficulty removing boron-containing byproducts from my final product. What are the best practices for their removal?
A3: Boron byproducts, particularly boric acid, can be challenging to remove, especially if the desired product is also polar and water-soluble. The most effective method is the repeated azeotropic removal of boric acid with methanol. This involves concentrating the crude product with methanol several times, which converts boric acid into the volatile trimethyl borate. For particularly stubborn cases, the use of a specialized resin, such as one containing N-methylglucamine, can be employed to sequester boric acid.
Q4: Can this compound be used for reductive amination?
A4: While sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are more commonly used for reductive amination due to their enhanced selectivity for iminium ions over carbonyls, this compound can be used.[3][4] However, its higher reactivity towards aldehydes and ketones may lead to a higher proportion of the alcohol byproduct from the reduction of the starting carbonyl compound. Careful control of reaction conditions, such as pH, is crucial.[4]
Q5: How does the selectivity of this compound compare to sodium borohydride?
A5: this compound is generally considered a milder and more selective reducing agent than sodium borohydride. The methoxy groups attenuate the reactivity of the borohydride, allowing for greater chemoselectivity in the reduction of aldehydes in the presence of ketones.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inactive or degraded reducing agent.2. Sub-optimal reaction temperature.3. Competing side reactions (e.g., disproportionation). | 1. Use a fresh bottle of this compound or determine the hydride content of the existing stock.2. Optimize the reaction temperature; for many reductions, room temperature or slightly elevated temperatures are sufficient.3. If using elevated temperatures, consider that disproportionation to less reactive species may be occurring. |
| Presence of Unexpected Byproducts | 1. Disproportionation of the reagent leading to products from NaBH₄ reduction.2. Reaction with the solvent.3. Impurities in the starting materials. | 1. Analyze byproducts to identify if they correspond to those expected from a stronger reducing agent like NaBH₄.2. Ensure the solvent is dry and compatible with the reducing agent.3. Verify the purity of all starting materials. |
| Difficult Removal of Boron Byproducts | 1. Inefficient workup procedure.2. High polarity and water solubility of the desired product, causing it to co-extract with boric acid. | 1. Perform multiple co-evaporations with methanol to remove boric acid as trimethyl borate.2. Consider using a solid-phase extraction method with a boric acid-scavenging resin.3. A basic aqueous wash can help remove acidic boric acid, provided the product is stable and soluble in the organic phase. |
| Foaming or Gas Evolution During Workup | 1. Quenching of unreacted borohydride with acid. | 1. Add the quenching agent slowly and with vigorous stirring, especially at the beginning.2. Ensure the reaction vessel is adequately sized to accommodate any potential foaming. |
Data Presentation
Table 1: Byproducts of this compound Reactions
| Source of Byproduct | Byproduct | Formation Conditions | Typical Removal Method |
| Reagent Disproportionation | Sodium Borohydride (NaBH₄) | Elevated temperatures (~230°C) | Quenching with water or acid |
| Sodium Tetramethoxyborate (NaB(OCH₃)₄) | Elevated temperatures (~230°C) | Hydrolysis during aqueous workup | |
| Hydride Transfer | Trimethyl Borate (B(OCH₃)₃) | Formed after hydride transfer to the substrate | Hydrolysis during aqueous workup or removal by evaporation with methanol |
| Aqueous Workup | Boric Acid (H₃BO₃) / Borate Salts | Hydrolysis of all boron-containing species | Repeated co-evaporation with methanol; extraction with basic water; use of boric acid scavenging resins |
| Reagent Impurities | Sodium Methoxide (NaOCH₃) | Present in some commercial grades | Quenches with water to form NaOH and methanol |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde or Ketone
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Reaction Setup: To a stirred solution of the aldehyde or ketone (1 equivalent) in anhydrous THF or DME (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1-1.5 equivalents) portion-wise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to quench any unreacted borohydride.
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Boron Byproducts via Azeotropic Distillation with Methanol
-
Initial Concentration: After obtaining the crude product from the initial workup, dissolve it in a minimal amount of methanol.
-
Co-evaporation: Concentrate the methanolic solution under reduced pressure. The trimethyl borate formed is volatile and will be removed with the solvent.
-
Repeat: Repeat the process of dissolving the residue in methanol and concentrating it 2-3 more times to ensure the complete removal of boric acid.
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Final Drying: After the final co-evaporation, dry the product under high vacuum to remove any residual solvent.
Visualizations
Caption: Byproduct formation pathways in this compound reactions.
Caption: Generalized mechanism for the reduction of a ketone.
References
Technical Support Center: Quenching Procedures for Excess Sodium Trimethoxyborohydride
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the safe and effective quenching of excess sodium trimethoxyborohydride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require a specific quenching procedure?
This compound (NaBH(OCH₃)₃) is a reducing agent used in organic synthesis. Like other metal hydrides, it reacts vigorously with protic solvents such as water and alcohols, releasing flammable hydrogen gas. This reaction is exothermic and can lead to a rapid increase in temperature and pressure. A specific, controlled quenching procedure is essential to safely neutralize the excess reagent, preventing uncontrolled gas evolution, potential fires, and ensuring the safe disposal of the reaction mixture.
Q2: What are the primary hazards associated with quenching this compound?
The main hazards include:
-
Flammable Gas Evolution: The reaction with protic solvents liberates hydrogen gas, which is highly flammable and can form explosive mixtures with air.
-
Exothermic Reaction: The quenching process generates heat, which can cause the solvent to boil, leading to pressure buildup and potential splashing of corrosive materials.
-
Formation of Byproducts: The hydrolysis of this compound produces methanol and boric acid. Methanol is flammable and toxic, and appropriate measures must be taken to manage its formation.
Q3: What personal protective equipment (PPE) should be worn when quenching this compound?
Appropriate PPE is crucial for safety. This includes:
-
Flame-resistant lab coat
-
Chemical splash goggles
-
Face shield
-
Chemically resistant gloves (e.g., nitrile or neoprene)
-
Ensure a safety shower and eyewash station are readily accessible.
Q4: Can I quench this compound directly with water?
No, direct quenching with water is highly discouraged. The reaction between this compound and water is rapid and highly exothermic, leading to a dangerous and uncontrolled release of hydrogen gas. A gradual, stepwise quenching procedure using less reactive alcohols is the recommended and safer approach.
Troubleshooting Guide
This guide addresses common issues encountered during the quenching of excess this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Excessive Gas Evolution/Foaming | 1. Quenching agent added too quickly.2. Concentration of unreacted this compound is higher than anticipated.3. The reaction vessel is not adequately cooled. | 1. Immediately stop the addition of the quenching agent.2. Ensure the reaction mixture is being stirred efficiently.3. If not already in place, immerse the reaction vessel in an ice bath to cool it down.4. Resume the addition of the quenching agent at a much slower rate once the initial vigorous reaction has subsided. |
| Reaction Mixture Becomes a Thick Slurry or Emulsion | 1. Formation of insoluble boron salts.2. The solvent system is not optimal for the workup. | 1. Add more of the reaction solvent (e.g., THF, diethyl ether) to dilute the mixture and improve stirring.2. For persistent emulsions, a workup with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can be effective in breaking up the emulsion.3. After quenching, repeated co-evaporation with methanol can help remove boron residues as volatile trimethyl borate.[1] |
| Incomplete Quenching | 1. Insufficient amount of quenching agent added.2. Inefficient stirring, leaving pockets of unreacted reagent. | 1. After the initial quenching procedure, allow the mixture to stir at room temperature for several hours to ensure all the reagent has reacted.2. To test for completeness, a small, carefully controlled addition of a more reactive quenching agent (e.g., a few drops of water after the alcohol quench) can be performed. If no gas evolution is observed, the quenching is likely complete. |
| Unexpected Temperature Increase | 1. The reaction is more exothermic than expected.2. Inadequate cooling. | 1. Ensure the reaction vessel is in an appropriately sized ice bath before starting the quench.2. Add the quenching agent slowly and monitor the internal temperature of the reaction mixture with a thermometer. |
Experimental Protocols
Standard Quenching Protocol for Excess this compound
This protocol is a general guideline. The scale of the reaction and the amount of excess reagent will dictate the required volumes and addition times.
Materials:
-
Reaction mixture containing excess this compound
-
Anhydrous isopropanol
-
Anhydrous ethanol
-
Anhydrous methanol
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
-
Addition funnel (or syringe pump for very slow addition)
Procedure:
-
Cool the Reaction Mixture: Place the reaction flask in an ice-water bath and allow the contents to cool to 0-5 °C with efficient stirring.
-
Slow Addition of Isopropanol: Slowly add anhydrous isopropanol to the cooled reaction mixture. The rate of addition should be controlled to maintain a gentle evolution of hydrogen gas. If the gas evolution becomes too vigorous, stop the addition and allow the reaction to subside before continuing.
-
Sequential Addition of Alcohols: Once the addition of isopropanol is complete and gas evolution has significantly decreased, repeat the slow, dropwise addition with anhydrous ethanol, followed by anhydrous methanol. This stepwise increase in the reactivity of the quenching agent ensures a controlled reaction.
-
Final Quench with Water: After the addition of methanol is complete and no further gas evolution is observed, slowly add deionized water to the reaction mixture to quench any remaining reactive species.
-
Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour to ensure the quenching is complete.
-
Acidification (Optional, for Workup): For reaction workup, the mixture can be acidified. For example, after the initial quench, the reaction mixture can be treated with 2N HCl. This should be done cautiously, especially if there is a possibility of unreacted hydride remaining.
-
Disposal: The resulting solution should be neutralized and disposed of in accordance with local regulations for hazardous waste.
| Parameter | Recommendation |
| Initial Temperature | 0-5 °C |
| Quenching Agent Order | 1. Isopropanol2. Ethanol3. Methanol4. Water |
| Addition Rate | Dropwise, controlled to maintain gentle gas evolution |
| Stirring | Vigorous and continuous |
Visualizations
Signaling Pathways and Workflows
Caption: A stepwise workflow for safely quenching excess this compound.
Caption: A logical diagram for troubleshooting common issues during quenching.
References
Technical Support Center: Work-up Protocols for Reactions Involving Sodium Trimethoxyborohydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium trimethoxyborohydride in their experiments.
Frequently Asked Questions (FAQs)
Q1: How do I quench a reaction involving this compound?
A1: Quenching should be performed cautiously in a well-ventilated fume hood. The most common method is the slow, dropwise addition of an acidic solution to the reaction mixture, which should be cooled in an ice bath to control the exothermic reaction. Common quenching agents include:
-
Dilute Hydrochloric Acid (e.g., 1 M HCl): Added until the reaction mixture is acidic (pH ~2).
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): A milder alternative that can help minimize side reactions with acid-sensitive functional groups.
-
Acetic Acid: Can be used, but may form acetate esters with the product alcohol if not carefully controlled.
Q2: What are the common byproducts in a this compound reduction, and how can I remove them?
A2: The primary byproducts are boron-containing species, such as boric acid and its methyl esters (e.g., trimethyl borate). These can sometimes complicate product isolation.
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Boric Acid Removal: A common technique involves the addition of methanol and evaporation under reduced pressure. This process converts boric acid into volatile trimethyl borate, which can be removed with the solvent.[1] This can be repeated several times for effective removal.
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Filtration: In some cases, boron salts may precipitate and can be removed by filtration through a pad of celite.
Q3: My work-up is forming a persistent emulsion. How can I break it?
A3: Emulsions are common during the extractive work-up of reactions containing boron byproducts. Here are several strategies to address this:
-
Addition of Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help break the emulsion.
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.
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Filtration through Celite: Passing the entire mixture through a pad of celite can help to break up the emulsion and separate the layers.
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Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to force the separation of the layers.
Q4: How can I be sure all the this compound has been quenched?
A4: The quenching process is typically accompanied by the evolution of hydrogen gas (bubbling). The cessation of gas evolution upon further addition of the quenching agent is a good indicator that the reaction is complete. Always add the quenching agent slowly and observe the reaction. It is crucial to ensure all the hydride has been destroyed before proceeding with solvent removal to avoid potential hazards.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low product yield | Incomplete reaction | Monitor the reaction by TLC to ensure all starting material is consumed before work-up. |
| Product is water-soluble | If your product has high polarity, it may be partially soluble in the aqueous layer. Perform multiple extractions with an appropriate organic solvent. | |
| Degradation of product | If your product is sensitive to acid, use a milder quenching agent like saturated aqueous ammonium chloride. | |
| Product contaminated with boron compounds | Inefficient removal of boric acid/borate esters | Co-evaporate the crude product with methanol multiple times to form and remove volatile trimethyl borate.[1] |
| Formation of a gel or solid during work-up | Precipitation of boron salts | Dilute the reaction mixture with more of the organic solvent used for extraction. Acidification can also help to dissolve some boron species. |
| Unexpected side products | Reaction not selective | This compound is generally more selective than sodium borohydride but can sometimes reduce other functional groups. Re-evaluate reaction conditions (temperature, solvent, stoichiometry). |
Experimental Protocols
General Protocol for the Reduction of an Ester to a Primary Alcohol
This protocol is a general guideline and may need to be optimized for specific substrates.
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1 equivalent) in a suitable anhydrous solvent (e.g., THF or dimethoxyethane).
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Addition of Reducing Agent: Add this compound (typically 2-4 equivalents) portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the ester).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise with vigorous stirring until gas evolution ceases and the pH is acidic (~pH 2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Work-up for Removal of Boron Byproducts
This procedure is specifically for removing persistent boron impurities.
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Initial Concentration: After quenching and initial extraction, concentrate the crude product under reduced pressure.
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Methanol Co-evaporation: Add methanol to the crude product and concentrate again under reduced pressure. Repeat this process 2-3 times.[1] This converts non-volatile boric acid to volatile trimethyl borate.
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Aqueous Wash: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Visualized Workflows
Caption: Standard experimental workflow for the work-up of a this compound reduction.
Caption: Troubleshooting decision tree for handling emulsions or solids during work-up.
References
Technical Support Center: Purification of Products from Sodium Trimethoxyborohydride Reductions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from sodium trimethoxyborohydride reductions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a this compound reduction?
A1: The primary impurities are boron-containing byproducts, such as boric acid and borate esters, which are formed during the reaction and subsequent workup.[1][2] Unreacted starting materials and methoxy salts are also common.
Q2: How can I remove boron-containing byproducts from my reaction mixture?
A2: A common and effective method is to repeatedly concentrate the reaction mixture from methanol. This process converts boric acid and borate esters into the volatile trimethyl borate (B(OMe)₃), which can be removed under reduced pressure.[1][3]
Q3: What is the proper way to quench a this compound reduction?
A3: The reaction should be quenched carefully, typically by the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature (e.g., 0 °C) to control the exothermic reaction and hydrogen gas evolution.[1][4] For sensitive substrates, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) can be a milder alternative.[3]
Q4: Can I use column chromatography to purify my product?
A4: Yes, column chromatography is a widely used technique for purifying products from these reductions.[5][6] However, the choice of stationary phase (silica gel or alumina) and eluent system is crucial to avoid decomposition of boronic esters or strong adsorption of the product. For sensitive boronic esters, using silica gel impregnated with boric acid can help suppress over-adsorption and improve recovery.[7][8]
Q5: My product is a boronic acid or boronate ester. Are there special purification techniques I should consider?
A5: For boronic acids and their esters, several specialized purification methods can be employed:
-
Recrystallization: This can be effective if a suitable solvent system is found.[6]
-
Extraction with Sorbitol: Boronic acids can form a complex with sorbitol, allowing for their separation from non-acidic impurities.[5]
-
Derivatization: Impure boronic acids can be converted to their corresponding salts, which can be separated by extraction and then re-acidified to yield the pure boronic acid.[6]
Q6: What are the key safety precautions when working with this compound?
A6: this compound is moisture-sensitive and can react violently with water, releasing flammable hydrogen gas.[9][10] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[9][11] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential.[12]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Low product yield after workup. | Product hydrolysis or decomposition during acidic quench. | Use a milder quenching agent like saturated aqueous NH₄Cl.[3] Ensure the quenching process is performed at a low temperature. |
| Product loss during extraction due to unfavorable partitioning. | Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. Perform multiple extractions with a suitable organic solvent. | |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider adding more reducing agent or extending the reaction time. | |
| Product is contaminated with a significant amount of boron byproducts. | Inefficient removal of boric acid/borate esters. | After quenching, add methanol to the crude product and evaporate under reduced pressure. Repeat this process multiple times to form and remove volatile trimethyl borate.[1][3] |
| Product appears as an oil and is difficult to handle. | Presence of residual solvents or impurities. | Attempt to precipitate or crystallize the product by adding a non-polar solvent (e.g., hexanes) and cooling. If this fails, column chromatography may be necessary. |
| TLC analysis shows a streak or a spot at the baseline after column chromatography. | Strong adsorption of the product to the silica gel. | Consider using neutral alumina as the stationary phase or silica gel treated with a small amount of triethylamine in the eluent for basic compounds. For boronic esters, boric acid-impregnated silica gel can be beneficial.[7][8] |
Experimental Protocols
Protocol 1: General Quenching and Workup Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add water dropwise to quench the excess this compound. Be aware that this is an exothermic process and will generate hydrogen gas.
-
If the product is a boronic acid, a dilute acid (e.g., 1M HCl) can be used for the quench to facilitate the hydrolysis of any intermediate borate esters.[13]
-
Once the quenching is complete, allow the mixture to warm to room temperature.
-
If an organic solvent was used for the reaction, it can be removed under reduced pressure.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography for Boronic Esters
This protocol is adapted for pinacol boronic esters which can be sensitive to standard silica gel chromatography.[8]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).
-
Add silica gel to the solution and gently shake for 1 hour.
-
Remove the solvent by filtration and wash the treated silica gel with ethanol.
-
Dry the silica gel in a vacuum oven at 60 °C for 1.5 hours.[8]
-
-
Column Chromatography:
-
Pack a column with the prepared boric acid-impregnated silica gel.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. jsc-aviabor.com [jsc-aviabor.com]
- 11. Sodium Borohydride - ESPI Metals [espimetals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sodium Trimethoxyborohydride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of sodium trimethoxyborohydride (NaBH(OCH₃)₃) solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the effective use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable are this compound solutions over time?
A1: The stability of this compound solutions is highly dependent on the solvent, storage temperature, and exposure to atmospheric moisture. While specific quantitative long-term stability data in common organic solvents like THF is not extensively published, it is well-established that the compound is sensitive to moisture.[1] Reaction with water will lead to decomposition and a decrease in the reagent's potency. For analogous compounds like sodium borohydride, stability in protic solvents like methanol and ethanol is poor unless a base is added.[2]
Q2: What are the signs of degradation in a this compound solution?
A2: Signs of degradation in your this compound solution can include:
-
Reduced reactivity: A noticeable decrease in the reaction rate or incomplete conversion of the starting material in your experiments.
-
Inconsistent results: Variability in yields or reaction times between different batches of the solution or with the same solution over time.
-
Gas evolution: The presence of bubbles in the solution upon storage may indicate decomposition, as borohydrides can react with water to produce hydrogen gas.
-
Precipitate formation: The appearance of a solid in a previously clear solution could be a sign of decomposition product formation.
Q3: How should I store my this compound solutions to maximize their shelf life?
A3: To maximize the stability of your this compound solutions, adhere to the following storage recommendations:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture, which causes decomposition. |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures generally slow down the rate of decomposition reactions. |
| Container | Use a tightly sealed, dry glass bottle, preferably with a septum-sealed cap for easy, anhydrous transfer of the solution. | Prevents contamination with water and air. |
| Solvent | Use a high-purity, anhydrous grade solvent (e.g., THF, dioxane). | Minimizes the primary route of decomposition via reaction with water. |
Q4: Can I use a this compound solution that has been stored for a long time?
A4: It is advisable to determine the concentration (assay) of a this compound solution that has been stored for an extended period, especially if you observe any signs of degradation (see Q2). Using a solution with reduced potency can lead to incomplete reactions and wasted starting materials. An experimental protocol for assaying the solution is provided in the Troubleshooting section.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to the stability of the this compound solution.
Issue 1: Low or No Reactivity in a Reduction Reaction
If you are experiencing low or no reactivity in a reaction where this compound is the reducing agent, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reactivity.
Issue 2: Inconsistent Yields Between Batches
Inconsistent yields can often be traced back to variations in the potency of the this compound solution.
Possible Cause:
-
Degradation of the solution over time: Older solutions will likely have a lower concentration of the active reducing agent.
-
Improper storage of one or more batches: Exposure to air or moisture can rapidly decrease the potency of the solution.
Solution:
-
Assay all batches: Before use, determine the concentration of each batch of your this compound solution using one of the provided protocols.
-
Standardize reagent amount: Adjust the volume of the solution used in your reaction based on the assay results to ensure a consistent molar equivalent of the reducing agent is added each time.
-
Implement strict storage protocols: Ensure all users are aware of the proper storage conditions to maintain the stability of the solutions.
Experimental Protocols
Protocol 1: Iodometric Titration for Assay of this compound Solution
This method determines the concentration of the active hydride in the solution. The borohydride reduces iodine to iodide, and the excess iodine is back-titrated with a standardized sodium thiosulfate solution.
Materials:
-
This compound solution in an aprotic solvent (e.g., THF)
-
Standardized 0.1 M iodine solution
-
Standardized 0.1 M sodium thiosulfate solution
-
Starch indicator solution (1%)
-
Deionized water
-
Ice bath
-
Burette, flasks, and pipettes
Procedure:
-
Under an inert atmosphere, accurately transfer a known volume (e.g., 2.0 mL) of the this compound solution into a dry, stoppered flask.
-
Cool the flask in an ice bath.
-
Add a precise excess volume of the standardized 0.1 M iodine solution to the flask. Stopper the flask, swirl gently, and let it stand in the ice bath for 10-15 minutes to ensure complete reaction.
-
Add a known volume of deionized water to the flask.
-
Titrate the excess, unreacted iodine with the standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of the starch indicator solution. The solution should turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration by repeating steps 2-8 without the this compound solution.
-
Calculation:
-
Calculate the moles of iodine that reacted with the sodium thiosulfate in the back-titration.
-
Subtract this value from the initial moles of iodine added to determine the moles of iodine that reacted with the this compound.
-
Based on the stoichiometry of the reaction (BH⁻ + 4I₂ + 3H₂O → B(OH)₃ + 8I⁻ + 7H⁺), calculate the moles of active hydride in your sample.
-
Determine the concentration of the this compound solution.
-
Caption: Workflow for iodometric titration assay.
Protocol 2: Gasometric Analysis of this compound Solution
This method measures the volume of hydrogen gas evolved upon the complete hydrolysis of the borohydride.
Materials:
-
Gas-tight syringe
-
Reaction flask with a side arm and a septum-sealed port
-
Gas burette or other gas collection apparatus
-
Acidic hydrolysis solution (e.g., 1 M HCl in a 1:1 glycerol/water mixture to control foaming)
-
Stir plate and stir bar
Procedure:
-
Assemble the gasometric apparatus, ensuring all connections are gas-tight.
-
Fill the gas burette with water and zero it.
-
Add the acidic hydrolysis solution to the reaction flask.
-
Connect the reaction flask to the gas burette.
-
Using a gas-tight syringe, carefully inject a known volume of the this compound solution into the reaction flask while stirring.
-
The reaction will produce hydrogen gas, which will displace the water in the gas burette.
-
Allow the reaction to go to completion (i.e., until gas evolution ceases).
-
Record the volume of hydrogen gas produced.
-
Measure the ambient temperature and pressure.
-
Calculation:
-
Use the Ideal Gas Law (PV=nRT) to calculate the moles of hydrogen gas evolved.
-
Based on the stoichiometry of the hydrolysis reaction (BH⁻ + 4H₂O → B(OH)₃ + OH⁻ + 4H₂), calculate the moles of active hydride in your sample.
-
Determine the concentration of the this compound solution.
-
Caption: Workflow for gasometric analysis.
References
handling and storage of sodium trimethoxyborohydride in the lab
This guide provides essential information, frequently asked questions (FAQs), and troubleshooting advice for the safe handling and storage of sodium trimethoxyborohydride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No: 16940-17-3) is a reducing agent used in organic synthesis.[1][2] It is a flammable solid that is highly sensitive to moisture.[1][3] Its primary hazards include:
-
Reactivity with Water: It reacts violently with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[1][3][4]
-
Health Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3]
Q2: How should I properly store this compound?
Proper storage is critical to maintain the reagent's reactivity and ensure safety.
-
Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent contact with moisture.[1][3][4]
-
Location: Store in a dry, cool, and well-ventilated place away from sources of heat, sparks, or open flames.[1][3][6]
-
Incompatibilities: Keep it segregated from incompatible materials like water, acids, alcohols, and strong oxidizing agents.[3]
Q3: What Personal Protective Equipment (PPE) is required when handling this reagent?
Always handle this compound inside a chemical fume hood.[3] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhaling dust.[3]
Q4: What should I do in the event of a small spill?
In case of a spill, do NOT use water or any protic substance.[3]
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, cover the spill with an inert, dry material such as sand, vermiculite, or diatomite.[3]
-
Carefully collect the material into a container for proper waste disposal.[1][3]
-
Ventilate the area and wash the spill site after the material pickup is complete.[3]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 16940-17-3 | [1][3] |
| Molecular Formula | C₃H₁₀BNaO₃ | [3] |
| Molecular Weight | 127.91 g/mol | [3] |
| Appearance | White powder | [2] |
| Melting Point | 230 °C (with decomposition) | [2] |
Table 2: Hazard Summary (GHS Hazard Statements)
| Code | Hazard Statement | Reference |
| H228 | Flammable solid. | [1][3] |
| H261 | In contact with water releases flammable gas. | [1][3] |
| H302 | Harmful if swallowed. | [3] |
| H312 | Harmful in contact with skin. | [3] |
| H315 | Causes skin irritation. | [1][3] |
| H319 | Causes serious eye irritation. | [1][3] |
| H332 | Harmful if inhaled. | [3] |
| H335 | May cause respiratory irritation. | [1][3] |
Table 3: Incompatible Materials
| Material Class | Examples | Consequence of Contact |
| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Violent reaction, release of flammable hydrogen gas.[1][3] |
| Acids | Hydrochloric acid, Acetic acid | Violent reaction, release of flammable hydrogen gas.[3] |
| Strong Oxidizing Agents | Peroxides, Nitrates | Risk of fire or explosion.[3] |
Troubleshooting Guide
Q: My reduction reaction is sluggish or has failed. What are the likely causes?
A: Low reactivity is often traced back to the reagent's quality or the reaction setup.
-
Reagent Decomposition: The most common cause is the decomposition of the reagent due to exposure to moisture during storage or handling. This reduces the amount of active hydride available. Always handle the solid under an inert atmosphere and use freshly opened containers or properly stored material.
-
Solvent Purity: Ensure your reaction solvent is anhydrous. Trace amounts of water will consume the reagent before it can react with your substrate.
-
Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating. Consult literature for the specific reduction you are performing.
Q: I observed unexpected gas evolution and a rapid temperature increase after adding the reagent. What happened?
A: This indicates a vigorous reaction with a protic substance. Immediately check for sources of moisture contamination. This could be residual water in the reaction flask, a non-anhydrous solvent, or a substrate with acidic protons (e.g., carboxylic acids) that was not accounted for. The gas evolved is hydrogen, which is flammable.[3] Ensure the reaction is being conducted in a fume hood and that there are no nearby ignition sources.
Q: How do I safely quench a reaction containing excess this compound?
A: Quenching must be done carefully and slowly in a fume hood to control the release of hydrogen gas. A detailed protocol is provided below. The general principle is to use a less reactive protic solvent to slowly neutralize the excess hydride before introducing a more reactive one like water.[7]
Experimental Protocols
Protocol: Safe Quenching of Excess this compound
This protocol describes the safe destruction of residual this compound in a reaction mixture.
Materials:
-
Reaction mixture containing excess this compound.
-
Anhydrous isopropanol.
-
Anhydrous methanol.
-
Deionized water.
-
Dropping funnel.
-
Stir plate and stir bar.
-
Ice bath.
Procedure:
-
Setup: Ensure the reaction flask is in a well-ventilated chemical fume hood. Place the flask in an ice bath to dissipate the heat generated during the quench. Ensure the flask is equipped with a stir bar for efficient mixing.
-
Slow Addition of Isopropanol: Slowly add anhydrous isopropanol to the stirring reaction mixture via a dropping funnel. A slow rate of gas evolution should be observed. Monitor the reaction temperature and the rate of gas evolution. If either becomes too vigorous, stop the addition immediately and wait for it to subside.
-
Slow Addition of Methanol: Once the gas evolution from the isopropanol addition has ceased, begin the slow, dropwise addition of anhydrous methanol. Methanol is more reactive than isopropanol and will quench the remaining hydride. Continue to cool the flask in an ice bath.
-
Slow Addition of Water: After the gas evolution from the methanol addition has stopped completely, slowly add water dropwise. This final step will quench any remaining reactive species and hydrolyze the borate esters.
-
Final Neutralization (Optional): After the quenching is complete, the solution can be neutralized. Check the pH and carefully add a dilute acid (e.g., 1M HCl) if necessary.[1]
-
Disposal: The resulting neutralized aqueous solution should be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations.[1][3]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
compatibility of sodium trimethoxyborohydride with common protecting groups
Welcome to the Technical Support Center for Sodium Trimethoxyborohydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on its compatibility with common protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula NaBH(OCH₃)₃, is a reducing agent used in organic synthesis. It is primarily utilized for the reduction of aldehydes, ketones, and esters to their corresponding alcohols.[1]
Q2: How does the reactivity of this compound compare to other borohydride reagents?
This compound is considered a milder reducing agent than sodium borohydride. Its reactivity can be influenced by the steric environment of the functional group being reduced. For instance, it reduces esters in the order of primary > secondary > tertiary, showcasing its sensitivity to steric hindrance.[2]
Q3: Is this compound commercially available?
Yes, this compound is available from various chemical suppliers as a white powder.[1][3]
Troubleshooting Guide
Issue 1: Unexpected side reactions or incomplete reduction.
-
Possible Cause: The solvent used can significantly impact the reactivity of this compound. While it has been reported to be slow in refluxing ethyl ether, its reactivity is enhanced in solvents like dimethoxyethane (DME).
-
Troubleshooting Tip: If you are observing slow or incomplete reactions, consider switching to a solvent such as DME. It is also crucial to ensure the reagent is dry and handled under anhydrous conditions, as moisture can lead to its decomposition.
Issue 2: A protecting group in my molecule was unexpectedly cleaved.
-
Possible Cause: While direct and comprehensive data on the compatibility of this compound with all common protecting groups is limited, its reactivity profile suggests it is a relatively mild reagent. However, certain protecting groups are inherently sensitive to reducing conditions or the basic nature of the reaction work-up.
-
Troubleshooting Tip:
-
Review your protecting group's stability: Consult general resources on protecting group stability. For example, groups that are labile to nucleophiles or bases might be at risk.
-
Consider a milder reagent: If you suspect this compound is too harsh, a milder reagent like sodium triacetoxyborohydride, which is known to be compatible with acid-sensitive groups like acetals and ketals, could be an alternative.[2]
-
Adjust reaction conditions: Lowering the reaction temperature may improve selectivity and prevent the cleavage of sensitive protecting groups.
-
Issue 3: The reduction of my ester is very slow.
-
Possible Cause: The steric hindrance around the ester group significantly affects the rate of reduction by this compound. Tertiary esters, for example, are reduced much more slowly than primary or secondary esters.[2]
-
Troubleshooting Tip:
-
Increase reaction time and/or temperature: For sterically hindered esters, prolonged reaction times or an increase in temperature may be necessary.
-
Use an excess of the reagent: Using a molar excess of this compound can help drive the reaction to completion.[2]
-
Consider an alternative reducing agent: For very hindered esters, a more powerful reducing agent like lithium aluminum hydride might be required, provided it is compatible with other functional groups in the molecule.
-
Compatibility with Common Protecting Groups
Direct experimental data on the compatibility of this compound with a wide array of protecting groups is not extensively available in the scientific literature. However, based on its known reactivity and comparisons with similar mild borohydride reagents, we can infer its likely compatibility.
Summary of Known and Inferred Compatibility:
| Protecting Group Class | Specific Examples | Compatibility with this compound | Notes |
| Carboxylic Acids | -COOH | High | This compound does not reduce carboxylic acids, allowing for the selective reduction of esters in their presence.[2] |
| Silyl Ethers | TBS, TIPS, TBDPS | Likely High | As mild borohydride reagents are generally compatible with silyl ethers, it is expected that this compound would also be compatible. However, acidic work-up conditions should be avoided as silyl ethers are acid-labile. |
| Benzyl Ethers | Bn | Likely High | Benzyl ethers are generally stable to hydride-based reducing agents. Cleavage typically requires hydrogenolysis. |
| Acetals & Ketals | Likely High | Milder borohydride reagents like sodium triacetoxyborohydride are known to be compatible with these acid-sensitive groups.[2] It is plausible that this compound shares this compatibility. | |
| Carbamates | Boc, Cbz | Likely High | Boc is generally stable to nucleophilic and basic conditions, while Cbz is stable to a wide range of conditions other than hydrogenolysis. |
| Amides | High | Sodium borohydride and its derivatives do not typically reduce amides under standard conditions. | |
| Sulfonates | Tosyl (Ts) | Moderate to High | Tosyl groups are generally robust but can be cleaved by some strong reducing agents. Given the mild nature of this compound, it is likely to be compatible. |
Disclaimer: The compatibility data for protecting groups other than carboxylic acids is largely inferred and not based on direct, extensive experimental evidence for this compound. It is strongly recommended to perform a small-scale test reaction to confirm compatibility with your specific substrate and reaction conditions.
Experimental Protocols
Selective Reduction of an Ester in the Presence of a Carboxylic Acid
This protocol is adapted from a study on the selective reduction of esters using this compound.[2]
Materials:
-
Substrate containing both an ester and a carboxylic acid functionality
-
This compound
-
Anhydrous dimethoxyethane (DME)
-
Standard work-up reagents (e.g., dilute HCl, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Dissolve the substrate in anhydrous DME under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 3-molar excess of this compound to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of dilute aqueous HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product as necessary using standard techniques such as column chromatography.
Visual Guides
Caption: A typical experimental workflow for the reduction of an ester using this compound.
Caption: A decision tree to aid in the selection of a suitable borohydride reducing agent.
References
Technical Support Center: Troubleshooting Low Yields in Sodium Trimethoxyborohydride Reductions
Welcome to the technical support center for sodium trimethoxyborohydride reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reduction reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound reduction is resulting in a low yield. What are the most common causes?
A1: Low yields in this compound reductions can stem from several factors. The most common issues include:
-
Reagent Decomposition: this compound is moisture-sensitive and can decompose upon exposure to atmospheric humidity or protic solvents like water and methanol, reducing its activity.[1] It is crucial to handle the reagent under an inert atmosphere and use anhydrous solvents.
-
Substrate Steric Hindrance: The rate of reduction is sensitive to the steric environment of the carbonyl group.[2][3] Bulky substituents near the reaction center can hinder the approach of the hydride reagent, leading to incomplete conversion.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. While this compound is soluble in various ethers, its reactivity can be solvent-dependent. For instance, it has been reported to be more effective for ester reductions in dimethoxyethane (DME) compared to other ethers.[3]
-
Suboptimal Temperature: Reaction temperature plays a critical role. While some reductions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier, especially for less reactive substrates like esters.[4] Conversely, for highly reactive substrates, exothermic reactions may require cooling to prevent side reactions.
-
Improper Work-up Procedure: Product loss during the work-up and purification steps is a common cause of low isolated yields. The formation of boron-containing byproducts can complicate purification.
Q2: I am trying to reduce an ester to an alcohol, but the reaction is very slow and the yield is poor. What can I do?
A2: The reduction of esters to alcohols using this compound can be challenging due to the lower electrophilicity of the ester carbonyl group compared to aldehydes and ketones.[5][6] Here are some strategies to improve the reaction:
-
Increase the Reaction Temperature: Refluxing the reaction mixture in a suitable solvent like THF or DME can significantly increase the reaction rate.[4][7]
-
Use a More Effective Solvent: As mentioned, dimethoxyethane (DME) has been shown to be a particularly effective solvent for ester reductions with this compound.[3]
-
Increase the Excess of Reducing Agent: Using a larger excess of this compound can help drive the reaction to completion.
-
Consider a Different Hydride Reagent: If optimizing the conditions for this compound is unsuccessful, you might consider a more powerful reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), which are generally more effective for ester reductions.[8] However, be aware of the different reactivity profiles and work-up procedures for these reagents.
Q3: How can I tell if my this compound has decomposed?
A3: While there isn't a simple visual test for decomposition, a significant decrease in the expected yield for a standard, reliable reaction is a strong indicator. If you suspect your reagent has degraded, it is best to use a fresh batch from a sealed container stored under an inert atmosphere.
Q4: What are the best practices for setting up a this compound reduction to maximize yield?
A4: To ensure the best possible outcome for your reduction, follow these best practices:
-
Use Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Reagent Handling: Weigh and transfer the this compound quickly to minimize exposure to air and moisture.
-
Controlled Addition: For exothermic reactions, add the reducing agent portion-wise to a cooled solution of the substrate to maintain temperature control.
-
Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time and ensure complete conversion of the starting material.
Troubleshooting Guide: Low Yields
This guide provides a systematic approach to diagnosing and resolving low yields in your this compound reductions.
Logical Troubleshooting Workflow
Detailed Troubleshooting Steps
-
Verify Reagent Quality:
-
Question: Is the this compound active?
-
Action: Perform a small-scale test reaction on a known, reactive substrate like benzaldehyde. If this reaction also gives a low yield, the reagent has likely decomposed.
-
Solution: Use a fresh bottle of this compound, ensuring it has been stored properly under an inert atmosphere.
-
-
Review Reaction Conditions:
-
Question: Are the reaction conditions optimal for the specific substrate?
-
Action: Carefully review the literature for reductions of similar compounds. Pay close attention to the solvent, temperature, reaction time, and stoichiometry.
-
Solutions:
-
Solvent: If using a standard solvent like THF, consider switching to DME, especially for less reactive substrates like esters.[3] Ensure the solvent is anhydrous.
-
Temperature: If the reaction is sluggish at room temperature, try increasing the temperature. For ester reductions, refluxing is often necessary.[4][7] For highly exothermic reactions, ensure adequate cooling to prevent side product formation.
-
Reaction Time: Monitor the reaction progress by TLC or GC to ensure it has gone to completion. Incomplete reactions are a common source of low yields.
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used, especially for less reactive substrates.
-
-
-
Examine Work-up and Purification:
-
Question: Is the product being lost during the work-up or purification?
-
Action: Analyze the aqueous layer and any solid byproducts to check for the presence of your product.
-
Solutions:
-
Quenching: Quench the reaction carefully, typically with a mild acid like ammonium chloride solution, to hydrolyze the borate esters formed.[9] For sensitive products, a non-acidic workup may be necessary.
-
Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
-
Purification: Boron byproducts can sometimes co-elute with the product during column chromatography. Consider alternative purification methods like distillation or recrystallization if possible. A common technique to remove boron impurities is to repeatedly evaporate the crude product with methanol, which forms volatile trimethyl borate.
-
-
Data on Reaction Conditions and Yields
The following table summarizes the effect of various factors on the yield of this compound reductions. Note that specific yields are highly substrate-dependent.
| Factor | Condition | Substrate Type | Expected Outcome on Yield |
| Solvent | Aprotic Ethers (THF, DME) | Aldehydes, Ketones, Esters | Generally good yields. DME may be superior for esters.[3] |
| Protic Solvents (Methanol, Ethanol) | Aldehydes, Ketones | Can lead to lower yields due to reagent decomposition.[1] | |
| Temperature | 0°C to Room Temperature | Aldehydes, Ketones | Typically sufficient for complete reaction. |
| Reflux | Esters | Often necessary to achieve a reasonable reaction rate and yield.[4] | |
| Substrate | Unhindered Aldehyde | - | High yield, fast reaction. |
| Hindered Ketone | - | Lower yield, slower reaction. May require forcing conditions.[2] | |
| Aliphatic Ester | - | Moderate to good yield, often requires reflux.[3] | |
| Reagent Quality | Fresh, properly stored | All | High effective concentration, leading to expected yields. |
| Exposed to air/moisture | All | Lower effective concentration, resulting in incomplete reaction and low yields. |
Experimental Protocols
General Procedure for the Reduction of an Aldehyde (e.g., Benzaldehyde)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of benzaldehyde (1 equivalent) in anhydrous THF (e.g., 0.5 M solution).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the stirred solution of the aldehyde over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for the Reduction of a Ketone (e.g., Acetophenone)
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve acetophenone (1 equivalent) in anhydrous THF (e.g., 0.5 M).
-
Reagent Addition: Add this compound (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of 1 M HCl until the pH is ~7.
-
Extraction: Extract the mixture with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting alcohol can be purified by distillation or chromatography.
General Procedure for the Selective Reduction of an Ester (e.g., Methyl 2-Phenylpropanoate)
-
Setup: To a flame-dried flask equipped with a reflux condenser and under a nitrogen atmosphere, add a solution of methyl 2-phenylpropanoate (1 equivalent) in anhydrous dimethoxyethane (DME) (e.g., 0.4 M).
-
Reagent Addition: Add this compound (2-3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting material by GC or TLC.[3]
-
Work-up: After cooling to room temperature, slowly add water to quench the excess reagent.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The crude alcohol can be purified by column chromatography.[3]
Signaling Pathways and Experimental Workflows
General Reduction Mechanism
References
- 1. Sciencemadness Discussion Board - Solvents for Sodium Borohydride - why is methanol often included even with non-reactive polar aprotic solvents to dissolve... - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. ias.ac.in [ias.ac.in]
- 8. quora.com [quora.com]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Monitoring Sodium Trimethoxyborohydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring sodium trimethoxyborohydride reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
1. How can I monitor the progress of my this compound reduction using TLC?
To monitor a reaction by TLC, you will spot the reaction mixture on a TLC plate alongside your starting material. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new spot corresponding to the more polar alcohol product will appear at a lower Rf value.[1] It is crucial to co-spot the reaction mixture with the starting material in one lane to accurately track the disappearance of the reactant, especially if the Rf values of the starting material and product are similar.[2][3]
2. What is a suitable mobile phase for TLC analysis of a this compound reaction?
The choice of mobile phase (eluent) depends on the polarity of your specific substrate and product. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal solvent system should give your starting material an Rf value of approximately 0.3-0.4.[3] For example, a mixture of dichloromethane and petroleum ether (e.g., 4:1) has been used for the reduction of benzophenone to diphenylmethanol.[4]
3. My compounds are not visible on the TLC plate under UV light. What should I do?
If your compounds are not UV-active, you will need to use a chemical stain to visualize the spots.[5] Many organic compounds, especially those without chromophores, will not be visible under a UV lamp.[6] Staining is a common and effective alternative for visualization.
4. What are some common TLC stains for visualizing alcohols and carbonyl compounds?
Several stains are effective for visualizing the progress of a reduction reaction:
-
Potassium Permanganate (KMnO4): This is a general stain for compounds that can be oxidized, such as alcohols. It typically produces yellow-brown spots on a purple background.[5]
-
p-Anisaldehyde: This stain is particularly good for nucleophilic compounds like alcohols and also works for many aldehydes and ketones, often giving a range of colors.[2][7]
-
Ceric Ammonium Molybdate (CAM): This is a very general and sensitive stain that works for a wide variety of organic compounds, including alcohols, and often produces dark blue spots.[8]
5. Do I need to quench the reaction before running a TLC?
Yes, it is good practice to quench the aliquot of the reaction mixture before spotting it on the TLC plate. This is because the highly polar and reactive this compound and its byproducts can streak on the silica gel, making the chromatogram difficult to interpret. A simple quench can be done by adding a drop of a suitable quenching agent like acetone or a dilute acid to the aliquot before spotting.
6. Can I monitor my this compound reaction directly with LC-MS?
Yes, LC-MS is a powerful technique for monitoring these reactions due to its high sensitivity and selectivity.[9][10] However, proper sample preparation, including quenching the reaction and diluting the sample, is critical to prevent contamination of the instrument and to avoid issues like ion suppression.
7. What is a suitable mobile phase for LC-MS analysis of these reactions?
For LC-MS, it is essential to use volatile mobile phases and additives to ensure compatibility with the mass spectrometer.[11] Common reversed-phase mobile phases consist of water and acetonitrile or methanol, often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency.[11][12] Non-volatile buffers such as phosphate or borate should be avoided as they can cause signal suppression and contaminate the ion source.[12]
Troubleshooting Guides
TLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking on the TLC plate | - Reaction aliquot was not quenched.- Sample is too concentrated.- The chosen eluent is too polar. | - Quench the reaction aliquot with a few drops of acetone or dilute acid before spotting.- Dilute the reaction mixture before spotting.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Starting material and product spots are not well-separated | - The polarity of the eluent is not optimal. | - Adjust the eluent system. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity. |
| No spots are visible after staining | - The compounds are not reactive with the chosen stain.- The compound may be volatile and evaporated during plate drying/heating.[5] | - Try a more universal stain like Ceric Ammonium Molybdate (CAM).- Minimize heating time and temperature after dipping the plate in the stain. |
| TLC stain fades quickly | - Some stains, like iodine, are temporary. | - Circle the spots with a pencil immediately after visualization. Photograph the plate for your records. |
LC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no signal for the analyte (Ion Suppression) | - Residual borate salts or other non-volatile components from the reaction mixture are co-eluting with the analyte and suppressing its ionization.[4]- The concentration of the sample is too high. | - Ensure the reaction is thoroughly quenched and consider a simple workup (e.g., liquid-liquid extraction) of the aliquot before injection.- Use volatile mobile phase modifiers like formic acid or ammonium formate.[11]- Dilute the sample significantly before injection. |
| Broad or tailing peaks | - The pH of the mobile phase is not optimal for the analyte.- Secondary interactions with the stationary phase. | - Adjust the pH of the mobile phase with a volatile acid (e.g., 0.1% formic acid).- Consider a different stationary phase if the problem persists. |
| Shifting retention times | - Inconsistent mobile phase composition.- Column degradation. | - Ensure mobile phases are freshly prepared and well-mixed.- Use a guard column and ensure the mobile phase is compatible with the column chemistry. |
| Contamination of the mass spectrometer source | - Injection of unquenched or insufficiently diluted reaction mixtures containing non-volatile salts. | - Always quench and dilute samples appropriately. Regularly clean the ion source as part of routine maintenance. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.[7] Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Prepare the Developing Chamber: Add the chosen eluent to a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the starting line). Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.[7]
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of your starting material.
-
In the 'Rxn' lane, take a small aliquot (e.g., with a capillary tube) from the reaction, quench it with a drop of acetone, and then spot it.
-
In the 'Co' lane, first spot the starting material, then spot the quenched reaction mixture on top of it.[2]
-
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[3][7]
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by dipping the plate into a suitable staining solution, followed by gentle heating if required.[5][7]
Protocol 2: Preparation of Common TLC Stains
| Stain | Recipe |
| Potassium Permanganate | Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[7] |
| p-Anisaldehyde | To 135 mL of absolute ethanol, add 5 mL of concentrated H2SO4, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Store refrigerated and protected from light.[2] |
| Ceric Ammonium Molybdate (CAM) | To 235 mL of distilled water, add 12 g of ammonium molybdate, 0.5 g of ceric ammonium molybdate, and 15 mL of concentrated sulfuric acid. |
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TLC Stain Recipes [vanderbilt.edu]
- 4. longdom.org [longdom.org]
- 5. TLC stains [reachdevices.com]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Magic Formulas [chem.rochester.edu]
- 9. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. waters.com [waters.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. sarponggroup.com [sarponggroup.com]
Technical Support Center: Managing Borate Ester Byproducts in Reaction Workups
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who encounter challenges with borate ester byproducts during the workup and purification stages of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are borate esters and why do they form as byproducts?
A1: Borate esters are organoboron compounds formed from the reaction of a boronic acid or boric acid with alcohols or diols.[1][2] In many reactions, such as the Suzuki-Miyaura coupling or hydroboration-oxidation, boronic acids are used as reagents.[3][4] If alcohols are present in the reaction mixture (as solvents or reagents), or if diols are used to protect the boronic acid (e.g., pinacol esters), these can lead to the formation of borate ester byproducts. Incomplete hydrolysis of these esters during the workup is a primary reason for their presence as contaminants.[3]
Q2: How can I detect if my purified product is contaminated with borate esters or other boron-containing impurities?
A2: Several methods can indicate the presence of boron-containing impurities:
-
Physical Appearance: The presence of a white, insoluble precipitate after an initial workup can suggest boric acid or borate salts, which are byproducts of hydrolysis.[3]
-
Aqueous Workup Issues: Difficulty in separating organic and aqueous layers or the formation of emulsions during extraction can sometimes be attributed to boron compounds.[3]
-
Flame Test: Boron compounds, including borate esters, burn with a characteristic green flame. A simple flame test on a crude sample can be a quick qualitative indicator of boron contamination.[1]
-
Spectroscopic Analysis:
Q3: Why is my boronic ester product sticking to the silica gel column or decomposing during chromatography?
A3: This is a common issue caused by the interaction between the Lewis acidic boron atom of the ester and the Lewis basic silanol groups on the surface of the silica gel.[5] This strong adsorption can lead to significant product loss, tailing on TLC, or the complete retention of the compound at the origin.[5][6] Additionally, the acidic nature of the silica surface can catalyze the hydrolysis of the ester back to the more polar boronic acid, which will not elute with non-polar solvents.[5]
Troubleshooting Guide: Removal of Borate Byproducts
This section addresses specific issues encountered during workup and provides detailed protocols for resolving them.
Issue 1: A white precipitate forms during the aqueous workup.
-
Probable Cause: The precipitate is likely boric acid (B(OH)₃) or related borate salts, formed from the hydrolysis of borate ester intermediates.[3]
-
Solution: Basic Aqueous Wash
-
Principle: Ensure the aqueous phase is sufficiently basic (pH > 10). This converts boric acid and boronic acids into their corresponding water-soluble borate salts, facilitating their removal from the organic layer.[3][7]
-
Protocol:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[8]
-
Separate the layers. Repeat the basic wash if necessary.
-
Wash the organic layer with water and then with a saturated brine solution to remove residual base and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Issue 2: Boron impurities remain in the organic product after standard extraction.
-
Probable Cause: The borate esters are too non-polar to be efficiently removed by a simple aqueous wash, or hydrolysis is incomplete.
-
Solution 1: Transesterification with Methanol
-
Principle: Boron residues can be removed by repeatedly concentrating the reaction mixture from methanol. This process forms trimethyl borate, B(OMe)₃, which is volatile and can be removed under reduced pressure.[8][9]
-
Protocol:
-
After the initial workup, concentrate the crude product under reduced pressure.
-
Add methanol (MeOH) to the residue and re-concentrate.
-
Repeat the addition of MeOH and concentration step 2-3 times to ensure complete removal of boron as trimethyl borate.[8]
-
-
-
Solution 2: Transesterification with Diethanolamine (DEA)
-
Principle: Boronic acids and their esters react with diethanolamine to form stable, tetracoordinate boron-DEA adducts. These adducts are often crystalline solids that are insoluble in many organic solvents and can be easily removed by filtration.[10][11]
-
Protocol:
-
Dissolve the crude product containing the boron impurity in a suitable solvent like diethyl ether or methylene chloride.[10][12]
-
Add diethanolamine (1.0-1.2 equivalents relative to the boron species) dropwise while stirring.[12]
-
A white precipitate of the DEA adduct typically forms within minutes.[10][11]
-
Stir the resulting slurry for 15-30 minutes to ensure complete formation.[12]
-
Isolate the purified product (now in the filtrate) by filtering off the solid DEA adduct. Wash the collected solid with a small amount of cold solvent.
-
Concentrate the filtrate to recover the purified product.
-
-
Issue 3: Pinacol boronic ester (Bpin) product is lost during silica gel chromatography.
-
Probable Cause: Over-adsorption and/or hydrolysis of the Bpin ester on the acidic silica gel surface.[5][6]
-
Solution: Use Boric Acid-Impregnated Silica Gel
-
Principle: Impregnating the silica gel with boric acid suppresses the undesired interaction between the Bpin ester and the acidic silanol groups, reducing product loss and improving chromatographic performance.[6][13][14]
-
Protocol: Preparation of Boric Acid-Treated Silica
-
Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica gel, use ~550 mL of solution).[5]
-
Create a slurry of the silica gel in the boric acid/methanol solution and agitate gently for 1 hour.[5]
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol (~600 mL for 100 g of silica).[5]
-
Dry the silica gel thoroughly under vacuum (e.g., 1.5 hours at 60°C) until it is a free-flowing powder.[5][6]
-
Use this prepared silica gel for column chromatography as usual.
-
-
Data Summary: Borate Removal & Purification Methods
The following table summarizes the effectiveness and typical applications of common methods for dealing with borate byproducts.
| Method | Principle | Application | Advantages | Limitations |
| Basic Aqueous Wash | Hydrolysis of esters and formation of soluble borate salts. | Removal of boric acid and acidic boronic acids. | Simple, fast, and effective for polar boron species. | Ineffective for non-polar borate esters; risk of base-sensitive functional groups degrading. |
| Transesterification (Methanol) | Formation of volatile trimethyl borate. | General removal of various boron residues. | Good for removing trace amounts of boron; mild conditions. | Requires multiple evaporations; may not be suitable for volatile products. |
| Transesterification (Diethanolamine) | Formation of a filterable solid DEA adduct. | Removal of boronic acids and their esters. | High efficiency; adduct is very stable; can yield highly pure product. | Requires an additional reagent; not suitable for products that co-precipitate. |
| Boric Acid-Treated Silica | Deactivation of silica gel surface to prevent adsorption. | Purification of pinacol boronic esters (Bpin). | Significantly improves recovery of Bpin esters; prevents hydrolysis on the column.[5][6] | Requires pre-treatment of the silica gel; may not be effective for all types of boronic esters.[6] |
| Neutral Alumina Chromatography | Use of a less acidic stationary phase. | Purification of less polar boronic esters. | Good alternative to silica for sensitive compounds.[15] | Separation efficiency may differ from silica gel. |
Quantitative Example: Improved TLC with Boric Acid-Treated Silica
Analysis of 2,7-diborylnaphthalene on standard silica TLC shows significant streaking and retention at the origin (Rf ≈ 0). Using boric acid-treated silica (B-TLC) minimizes this effect.
| TLC Plate Type | Spot at Rf = 0.4 | Spot at Origin (Rf ≈ 0) |
| Standard Silica | 72% | 28% |
| Boric Acid-Treated Silica | >95% | <5% |
| Data derived from image analysis of TLC plates, representing the relative intensity of the compound at different positions.[6] |
Visual Guides
Workflow for Borate Byproduct Removal
Caption: A general workflow for the workup and purification of reactions containing borate byproducts.
Chemical Principle of Borate Ester Removal
Caption: The chemical pathway for removing borate esters via hydrolysis and basic extraction.
Decision Diagram for Purification Strategy
Caption: A decision-making flowchart to select an appropriate purification method.
References
- 1. Borate esters - Wikipedia [en.wikipedia.org]
- 2. Boronates: Esters and Salts of Boronic Acid | Borates Today [borates.today]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of Sodium Trimethoxyborohydride Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective disposal of sodium trimethoxyborohydride (STMB) waste. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: The primary hazards of this compound (NaBH(OCH₃)₃) stem from its reactivity with water. It is a flammable solid that reacts violently with water and other protic solvents to produce highly flammable and explosive hydrogen gas.[1][2] It is also classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2]
Q2: Can I dispose of this compound waste down the drain?
A2: No. Due to its violent reaction with water and the production of flammable hydrogen gas, this compound waste must never be disposed of down the drain.[1][3] All waste containing this reagent must be neutralized through a controlled quenching process before disposal as hazardous waste in accordance with local and federal regulations.[1][3][4]
Q3: What personal protective equipment (PPE) is required when handling STMB waste?
A3: Appropriate PPE is crucial for safely handling STMB waste. This includes, at a minimum:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Chemical safety goggles and a face shield[5]
All handling and disposal procedures should be conducted in a certified chemical fume hood.[2][5]
Q4: What should I do in case of a spill of this compound?
A4: In the event of a spill, evacuate the area of personnel not equipped with appropriate PPE. Cover the spill with a dry, inert material such as dry lime, sand, or soda ash.[6] Do not use water or any combustible materials. Place the contained spill material into a sealed, labeled container for hazardous waste disposal. The area should be ventilated and cleaned after the material has been removed.[6]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Violent reaction or uncontrolled gas evolution during quenching. | The quenching agent was added too quickly. | Immediately cease the addition of the quenching agent. If safe to do so, increase the cooling of the reaction vessel. Once the reaction has subsided, resume the addition of the quenching agent at a much slower rate. |
| The initial concentration of the waste was too high. | Dilute the waste stream with an inert, anhydrous solvent (e.g., tetrahydrofuran) before proceeding with the quenching process. | |
| The pH of the final aqueous solution is not neutral. | Insufficient or excessive amount of neutralizing agent (acetic acid or sodium bicarbonate) was added. | Use a calibrated pH meter to monitor the pH of the solution. Add the neutralizing agent dropwise with constant stirring until the pH is between 6 and 8. |
| Solid material remains after the quenching and neutralization process. | The quenching process may be incomplete, or insoluble borate salts may have formed. | Ensure that no further gas evolution occurs upon the addition of a small amount of the last quenching solvent. If the solid is a borate salt, it can be disposed of along with the aqueous waste after ensuring the absence of any reactive hydride. |
Experimental Protocols for Safe Disposal
This protocol outlines a safe method for quenching and neutralizing this compound waste. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste (in an appropriate reaction vessel)
-
Anhydrous isopropanol
-
Anhydrous methanol
-
Deionized water
-
1 M Acetic acid
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel or syringe pump
-
pH meter or pH paper
Protocol:
-
Preparation:
-
Place the reaction vessel containing the STMB waste in an ice bath to maintain a low temperature throughout the quenching process.
-
Ensure the setup is in a well-ventilated chemical fume hood, away from any sources of ignition.[2]
-
If the waste is a solid, dissolve it in a minimal amount of an anhydrous, inert solvent like tetrahydrofuran (THF).
-
-
Quenching Procedure:
-
Step 1: Isopropanol Addition: Slowly add anhydrous isopropanol to the cooled and stirred STMB waste solution. The rate of addition should be controlled to prevent excessive gas evolution. A dropping funnel or a syringe pump is recommended for this step. Continue the addition until gas evolution ceases.
-
Step 2: Methanol Addition: After the reaction with isopropanol is complete, slowly add anhydrous methanol to the mixture. Again, control the addition rate to manage the reaction. Continue adding methanol until gas evolution is no longer observed.
-
Step 3: Water Addition: Once the reaction with methanol is complete, very slowly add deionized water to the reaction mixture. This final step will hydrolyze any remaining reactive species. Continue until no more gas is evolved.
-
-
Neutralization:
-
After the quenching process is complete, the resulting solution will likely be basic.
-
Slowly add 1 M acetic acid to the solution while monitoring the pH. Continue adding acid until the pH of the solution is between 6 and 8.
-
If the solution becomes too acidic, add saturated sodium bicarbonate solution dropwise to bring the pH back into the neutral range.
-
-
Waste Disposal:
-
The final, neutralized aqueous solution contains borate salts and can be disposed of as hazardous waste.
-
Label the waste container appropriately and follow your institution's guidelines for hazardous waste disposal.
-
Quantitative Data for Disposal Protocol:
| Parameter | Recommended Value/Range | Rationale |
| Initial Waste Concentration | < 5% (w/v) in an inert solvent | A lower concentration reduces the rate of reaction and improves heat dissipation, minimizing the risk of an uncontrolled reaction. |
| Quenching Temperature | 0-10 °C | Lower temperatures slow the reaction rate, allowing for better control of hydrogen gas evolution. |
| Rate of Quenching Agent Addition | 1-5 mL/minute (for a 1 L reaction volume) | A slow and controlled addition is critical to prevent a dangerous buildup of hydrogen gas and heat. Adjust the rate based on the observed reaction. |
| Final pH | 6.0 - 8.0 | Neutralization ensures the final waste stream is less corrosive and safer to handle for final disposal. |
Visualizations
Caption: Logical workflow for the safe disposal of this compound waste.
Caption: Simplified reaction pathway for quenching this compound.
References
Validation & Comparative
A Comparative Guide to Hydride-Based Reducing Agents: Sodium Borohydride vs. Sodium Trimethoxyborohydride for Aldehyde Reduction
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Among the plethora of reducing agents available, hydride donors derived from boron have gained widespread use due to their versatility and operational simplicity. This guide provides an in-depth comparison of two such reagents: the workhorse sodium borohydride (NaBH₄) and its substituted derivative, sodium trimethoxyborohydride (NaBH(OCH₃)₃). We will delve into their relative performance, selectivity, and provide supporting experimental data where available.
Performance and Selectivity: A Head-to-Head Comparison
Sodium borohydride is a widely used, mild reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols.[1] In contrast, this compound is a modified borohydride reagent where three of the hydride ions have been replaced by methoxy groups. This substitution significantly influences the reactivity and selectivity of the reagent.
Chemoselectivity: The key advantage of using a milder reducing agent lies in achieving greater chemoselectivity. Aldehydes are inherently more electrophilic than ketones and are therefore reduced more readily.[4] While sodium borohydride can often selectively reduce aldehydes in the presence of ketones, especially at low temperatures, the reaction may still yield small amounts of the reduced ketone. Modified borohydrides, including alkoxy-substituted variants, exhibit enhanced selectivity for aldehydes. For instance, sodium tris(hexafluoroisopropoxy)borohydride is known to selectively reduce aldehydes in the presence of ketones with high yields.[5] While specific quantitative data for this compound is sparse, it is reasonable to infer a similar, if not more pronounced, selectivity for aldehydes over ketones compared to sodium borohydride due to the electronic and steric effects of the methoxy groups.
Quantitative Data Summary
The following table summarizes typical experimental data for the reduction of benzaldehyde, a common model substrate, using sodium borohydride. Due to the limited availability of direct comparative studies in peer-reviewed literature, the data for this compound is inferred based on the known properties of related alkoxyborohydrides and general principles of reactivity.
| Parameter | Sodium Borohydride (NaBH₄) | This compound (NaBH(OCH₃)₃) |
| Substrate | Benzaldehyde | Benzaldehyde |
| Product | Benzyl alcohol | Benzyl alcohol |
| Typical Yield | >90%[6][7] | Expected to be high (>90%) |
| Reaction Time | 15-60 minutes[8][9] | Likely longer than NaBH₄ due to lower reactivity |
| Selectivity (Aldehyde vs. Ketone) | Good to Excellent[6] | Expected to be Excellent |
| Typical Solvent | Methanol, Ethanol, THF[10] | THF, other aprotic ethers |
| Reaction Temperature | 0 °C to room temperature[9] | Room temperature |
Experimental Protocols
Below are detailed experimental protocols for the reduction of an aldehyde using both sodium borohydride and a proposed protocol for this compound.
1. Reduction of Benzaldehyde using Sodium Borohydride
-
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Methanol (10 mL)
-
Sodium borohydride (0.25 mmol, 10 mg)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The reaction is typically exothermic.
-
Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude benzyl alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
-
2. Proposed Protocol for the Reduction of Benzaldehyde using this compound
-
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
This compound (1.1 mmol, 141 mg)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde in anhydrous THF.
-
Add this compound to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude benzyl alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
-
Reaction Mechanism and Experimental Workflow
The reduction of an aldehyde by a borohydride reagent proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup to yield the primary alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemoselective Reduction of Aldehydes | TCI AMERICA [tcichemicals.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. jconsortium.com [jconsortium.com]
- 10. cphi-online.com [cphi-online.com]
A Comparative Analysis of Hydride Reducing Agents: Sodium Trimethoxyborohydride vs. Sodium Triacetoxyborohydride
In the realm of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular design and transformation. Among the myriad of reducing agents available, borohydride derivatives offer a versatile toolkit for chemists. This guide provides an in-depth comparison of two such reagents: sodium trimethoxyborohydride (NaBH(OCH₃)₃) and sodium triacetoxyborohydride (NaBH(OAc)₃), focusing on their comparative selectivity, reactivity, and applications in modern synthesis, particularly for researchers, scientists, and professionals in drug development.
Introduction
This compound and sodium triacetoxyborohydride are both hydride donors, yet their reactivity and selectivity profiles differ significantly due to the electronic and steric nature of their substituents. This compound, with its electron-donating methoxy groups, is a more potent reducing agent. In contrast, sodium triacetoxyborohydride (commonly known as STAB), featuring electron-withdrawing acetoxy groups, is a much milder and more selective reagent.[1][2] This difference in reactivity dictates their specific applications in organic synthesis.
Comparative Selectivity and Reactivity
The primary distinction between these two reagents lies in their chemoselectivity towards carbonyl compounds and other reducible functional groups.
Sodium Triacetoxyborohydride (STAB) is renowned for its remarkable selectivity in reducing aldehydes over ketones.[3] The electron-withdrawing nature of the three acetoxy groups attenuates the hydridic character of the B-H bond, rendering it a mild hydride donor.[1] This mildness allows for the selective reduction of the more reactive aldehyde functional group in the presence of a less reactive ketone.
Furthermore, STAB is the reagent of choice for reductive amination .[3][4][5] In this one-pot reaction, an aldehyde or ketone reacts with an amine to form an intermediate iminium ion, which is rapidly and selectively reduced by STAB to the corresponding amine.[1] The reaction rate for the reduction of the iminium ion is significantly faster than the reduction of the starting carbonyl compound, minimizing the formation of alcohol byproducts.[1] STAB is effective for a wide range of substrates, including aliphatic and aromatic aldehydes and ketones, as well as primary and secondary amines.[3] It also tolerates various functional groups that might be reduced by stronger hydrides, such as esters, nitro groups, and alkenes.[3]
This compound , on the other hand, is a more powerful reducing agent capable of reducing aldehydes, ketones, and even esters to their corresponding alcohols.[2] While it is a strong reducing agent, it exhibits some degree of selectivity based on steric hindrance. For instance, in the reduction of esters, the rate of reduction follows the order: primary > secondary > tertiary. This suggests that less sterically hindered carbonyl groups are reduced more readily. However, its high reactivity makes it generally unsuitable for the selective reduction of an aldehyde in the presence of a ketone, as both functional groups are likely to be reduced.
The following table summarizes the comparative reactivity of the two borohydrides towards various functional groups.
| Functional Group | This compound | Sodium Triacetoxyborohydride (STAB) |
| Aldehydes | Readily Reduced | Readily and Selectively Reduced |
| Ketones | Readily Reduced | Slowly Reduced or Unreactive |
| Esters | Reduced | Generally Unreactive |
| Iminium Ions | Reduced | Rapidly and Selectively Reduced |
| Carboxylic Acids | Unreactive | Unreactive |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are typical experimental protocols for reductions using both reagents.
Experimental Protocol 1: Selective Reduction of an Aldehyde with Sodium Triacetoxyborohydride
This protocol describes the selective reduction of an aldehyde in the presence of a ketone.
-
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (1.0 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the aldehyde and ketone in the chosen solvent, add sodium triacetoxyborohydride in one portion under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Experimental Protocol 2: General Reduction of a Ketone with this compound
This protocol outlines a general procedure for the reduction of a ketone to a secondary alcohol.
-
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the gas evolution ceases.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by an appropriate method (e.g., distillation or chromatography).
-
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and workflows.
Conclusion
The choice between this compound and sodium triacetoxyborohydride is dictated by the specific synthetic transformation required. For the highly selective reduction of aldehydes in the presence of ketones or for efficient one-pot reductive aminations, the mild and chemoselective nature of sodium triacetoxyborohydride makes it the superior choice.[1][3][4] Conversely, when a more potent reducing agent is needed for the reduction of less reactive carbonyls such as esters, or when selectivity between aldehydes and ketones is not a concern, this compound serves as a powerful option.[2] Understanding the distinct reactivity profiles of these reagents empowers chemists to devise more efficient and elegant synthetic routes.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. This compound | JSC Aviabor [jsc-aviabor.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Analysis of Sodium Trimethoxyborohydride and Lithium Aluminum Hydride for Chemical Reductions
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that profoundly influences the outcome of a synthetic pathway. This guide provides an in-depth efficiency comparison of two prominent hydride donors: the milder, more selective sodium trimethoxyborohydride and the powerful, broadly reactive lithium aluminum hydride.
This comparison delves into their respective performance across various substrates, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the informed selection of the optimal reagent for specific synthetic challenges.
Performance Data: A Quantitative Comparison
The efficiency of a reducing agent is best assessed through quantitative measures such as reaction yield and time across a range of functional groups. The following tables summarize the performance of this compound and lithium aluminum hydride in the reduction of esters, a common and important transformation in organic synthesis.
Table 1: Reduction of Various Methyl Esters with this compound
| Substrate (Methyl Ester) | Reaction Time (h) | Yield (%) |
| 3-Phenylpropionate (Primary) | 1.5 | ~100 |
| Cyclohexanecarboxylate (Secondary) | 2.5 | ~100 |
| Abietate (Tertiary) | 72 | ~100 |
Data sourced from Bell, R. A.; Gravestock, M. B. Can. J. Chem. 1969, 47 (11), 2099–2101.
Table 2: General Reactivity Profile of Lithium Aluminum Hydride
| Functional Group | Reduced Product | General Reactivity |
| Aldehydes & Ketones | Primary & Secondary Alcohols | Very Rapid |
| Esters & Carboxylic Acids | Primary Alcohols | Rapid |
| Amides & Nitriles | Amines | Rapid |
| Epoxides | Alcohols | Rapid |
Note: Reaction times and yields with lithium aluminum hydride are consistently high for these functional groups, often completed within 1-3 hours at room temperature or 0 °C with yields typically exceeding 90%.[1][2]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for the reduction of an ester to a primary alcohol using both this compound and lithium aluminum hydride.
Reduction of a Methyl Ester using this compound
This protocol is adapted from the work of Bell and Gravestock for the reduction of methyl 3-phenylpropionate.
Materials:
-
Methyl 3-phenylpropionate
-
This compound
-
Anhydrous 1,2-dimethoxyethane (DME)
-
3 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-phenylpropionate (1.64 g, 10 mmol) in anhydrous DME (50 mL).
-
To this solution, add this compound (3.83 g, 30 mmol) in one portion.
-
Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reduction of methyl 3-phenylpropionate is typically complete in approximately 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of 3 M hydrochloric acid until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude 3-phenyl-1-propanol.
-
Purify the crude product by distillation or column chromatography to obtain the pure alcohol.
Reduction of an Ester using Lithium Aluminum Hydride
This is a general protocol for the reduction of an ester to a primary alcohol.
Materials:
-
Ester (e.g., ethyl benzoate)
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with a dropping funnel, reflux condenser, and mechanical stirrer
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
In the flask, prepare a suspension of lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous diethyl ether (50 mL).
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Dissolve the ester (e.g., ethyl benzoate, 1.50 g, 10 mmol) in anhydrous diethyl ether (25 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the excess LAH by the slow, dropwise addition of ethyl acetate (a few mL) followed by the cautious, dropwise addition of water (1 mL), then 15% sodium hydroxide solution (1 mL), and finally water (3 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite.
-
Wash the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol.
-
Purify the product by distillation or column chromatography.
Visualizing the Process and Comparison
To further clarify the experimental and logical relationships, the following diagrams have been generated.
Discussion and Conclusion
The choice between this compound and lithium aluminum hydride is a classic example of the trade-off between reactivity and selectivity in organic synthesis.
Lithium aluminum hydride is a powerful and versatile reducing agent, capable of reducing a wide array of functional groups with high efficiency.[1][2] Its high reactivity, however, comes at the cost of selectivity. In a molecule with multiple reducible functional groups, LAH will likely reduce all of them. Furthermore, its violent reaction with protic solvents necessitates the use of strictly anhydrous conditions and careful handling, posing significant safety considerations.[3][4]
This compound , on the other hand, offers a more nuanced approach. It is a milder reducing agent than LAH, but significantly more reactive than sodium borohydride, particularly towards esters. A key advantage of this compound is its selectivity. For instance, it can reduce esters in the presence of carboxylic acids, a transformation not readily achievable with LAH. The rate of reduction with this compound is also sensitive to the steric environment of the carbonyl group, allowing for selective reductions of less hindered esters in the presence of more hindered ones. While it still requires anhydrous conditions, it is generally considered less hazardous to handle than LAH.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels-alder reactions of substituted maleic anhydrides with 1-vinylcoclohexane: Stereospecific formation of a bicyclic intermediate useful for syntheses of clerodane diterpenes | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
A Comparative Guide to Ester Reduction: Sodium Trimethoxyborohydride vs. DIBAL-H
For researchers, scientists, and professionals in drug development, the selective reduction of esters is a critical transformation in the synthesis of complex molecules. Two prominent reagents often employed for this purpose are sodium trimethoxyborohydride and diisobutylaluminium hydride (DIBAL-H). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Mechanism of Action
The divergent outcomes of ester reduction with these two reagents stem from their distinct reaction mechanisms.
This compound: As a borohydride derivative, this compound acts as a nucleophilic source of hydride. The reaction proceeds through the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester. This is followed by a second hydride transfer, ultimately leading to the formation of a primary alcohol after workup. The methoxy groups on the boron atom modulate the reactivity of the borohydride, making it milder than sodium borohydride itself. The reaction is often performed at elevated temperatures to drive the reduction to completion.
DIBAL-H: In contrast, DIBAL-H is an electrophilic reducing agent. The aluminum center acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular hydride transfer. At low temperatures, typically -78 °C, a stable tetrahedral intermediate is formed. This intermediate does not readily collapse to eliminate the alkoxy group.[1] Upon aqueous workup, this intermediate is hydrolyzed to yield an aldehyde.[1] If the reaction is allowed to warm or if an excess of DIBAL-H is used, further reduction to the primary alcohol can occur.
Data Presentation: A Comparative Overview
Direct comparative studies under identical conditions are limited in the literature. Therefore, the following tables summarize representative data for each reagent based on available experimental results.
Table 1: Representative Yields for Ester Reduction with this compound
| Substrate | Product | Reaction Time (min) | Yield (%) | Reference |
| Methyl 3-phenylpropionate | 3-phenyl-1-propanol | 17 | Quantitative | [1] |
| Methyl cyclohexylcarboxylate | Cyclohexylmethanol | 27 | Quantitative | [1] |
| Methyl abietate | Abietinol | 255 | Quantitative | [1] |
Note: Reactions were carried out with a three-mole equivalent excess of this compound in refluxing dimethoxyethane.
Table 2: Representative Yields for Ester Reduction to Aldehydes with DIBAL-H
| Substrate | Solvent | Temperature (°C) | Equivalents of DIBAL-H | Yield (%) |
| Ethyl Benzoate | Toluene | -78 | 1.1 | 85 |
| Methyl 4-chlorobenzoate | Toluene | -78 | 1.1 | 90 |
| Ethyl hexanoate | Hexane | -78 | 1.2 | 82 |
| γ-Butyrolactone | THF | -78 | 1.1 | 78 (as lactol) |
Note: Yields are highly dependent on the specific substrate, solvent, and precise reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for ester reduction using each reagent.
Protocol 1: Reduction of an Aromatic Ester to an Alcohol with Sodium Borohydride/Methanol
This procedure describes the in-situ formation of this compound for the reduction of an aromatic ester.
Materials:
-
Aromatic methyl ester (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (excess, e.g., 6 eq)
-
2N Hydrochloric acid (HCl) for quenching
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
Procedure:
-
To a stirred solution of the aromatic methyl ester in anhydrous THF, add sodium borohydride powder.
-
Heat the resulting suspension to 65 °C for a short period (e.g., 15 minutes).
-
Add methanol dropwise to the reaction mixture.
-
Reflux the reaction mixture for the required time (typically 2-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 2N HCl.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Partial Reduction of an Ester to an Aldehyde with DIBAL-H
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
DIBAL-H (1.0 M solution in a suitable solvent, 1.0 - 1.2 eq)
-
Methanol (for quenching)
-
Rochelle's salt (Potassium sodium tartrate) solution or dilute HCl for workup
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester in the chosen anhydrous solvent in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise, maintaining the internal temperature at or below -75 °C.[1]
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.[1]
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.[1]
-
Allow the reaction mixture to warm to room temperature.
-
For the workup, add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, cautiously add dilute HCl.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography, distillation, or recrystallization.
Selectivity and Substrate Scope
This compound exhibits selectivity based on the steric hindrance of the ester. The rate of reduction follows the order: primary > secondary > tertiary esters.[1] This allows for the selective reduction of less hindered esters in the presence of more hindered ones. It is also capable of reducing esters in the presence of carboxylic acids, as the latter are unreactive under these conditions.
DIBAL-H is a powerful reducing agent that can reduce a wide range of esters, including aromatic and aliphatic esters, as well as lactones to lactols.[1] Its key advantage is the ability to achieve partial reduction to the aldehyde, a transformation not possible with this compound. However, DIBAL-H is less chemoselective and will also reduce other carbonyl functionalities like ketones and aldehydes. Therefore, protection of these groups may be necessary.
Application in Drug Development
The choice between these two reagents in a drug development setting often depends on the desired product and the complexity of the substrate.
-
This compound is a cost-effective and safer option when the complete reduction of an ester to a primary alcohol is required, especially when steric differentiation between multiple ester groups is necessary. Its tolerance of acidic functional groups can also simplify synthetic routes.
-
DIBAL-H is indispensable when an aldehyde is the target functional group, which is a common precursor for various carbon-carbon bond-forming reactions in the synthesis of active pharmaceutical ingredients. The stringent requirement for low temperatures, however, can be a challenge for large-scale industrial processes.
Conclusion
Both this compound and DIBAL-H are valuable tools for the reduction of esters. The primary determinant for choosing between them is the desired reaction outcome. This compound offers a selective and cost-effective method for the complete reduction of esters to alcohols, with a preference for less sterically hindered groups. DIBAL-H, on the other hand, provides a unique pathway to aldehydes from esters, a crucial transformation in organic synthesis, albeit with the requirement of cryogenic conditions. A thorough understanding of their respective mechanisms, selectivities, and experimental requirements, as outlined in this guide, will enable researchers to make informed decisions in their synthetic endeavors.
Visualizing the Chemistry
Caption: Reaction mechanisms for ester reduction.
Caption: General experimental workflow for ester reduction.
References
A Comparative Guide to Borohydride Reducing Agents: Sodium Trimethoxyborohydride vs. Sodium Cyanoborohydride
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the chemoselectivity of two specialized borohydride reagents: sodium trimethoxyborohydride and sodium cyanoborohydride, supported by available experimental data and detailed protocols to inform your synthetic strategy.
Introduction to Specialized Borohydride Reagents
Sodium borohydride (NaBH₄) is a widely used reducing agent, valued for its ability to reduce aldehydes and ketones. However, for more nuanced transformations requiring greater selectivity, chemists often turn to its derivatives. This compound [NaBH(OCH₃)₃] and sodium cyanoborohydride (NaBH₃CN) are two such derivatives, each offering a distinct reactivity profile shaped by the electronic nature of their substituents. The electron-withdrawing cyano group in NaBH₃CN renders it a milder and more selective reducing agent than NaBH₄.[1] Similarly, the methoxy groups in NaBH(OCH₃)₃ modulate its reductive capabilities.
Chemoselectivity Comparison
The utility of a reducing agent is defined by its ability to selectively reduce one functional group in the presence of others. The following table summarizes the comparative reactivity of this compound and sodium cyanoborohydride towards various functional groups, based on available experimental data.
| Functional Group | This compound | Sodium Cyanoborohydride |
| Aldehydes | Readily reduced to primary alcohols.[2] | Generally not reduced at neutral pH; reduction occurs at acidic pH (3-4).[3] |
| Ketones | Readily reduced to secondary alcohols.[2] | Generally not reduced at neutral pH; reduction occurs at acidic pH (3-4).[3] |
| Imines/Iminium Ions | Not the primary application. | Highly selective reduction , even in the presence of carbonyls. This is its hallmark application, particularly in reductive aminations.[4] |
| Esters | Reduces esters to primary alcohols. The rate of reduction is influenced by steric hindrance: primary > secondary > tertiary.[5][6] Can selectively reduce esters in the presence of carboxylic acids.[7] | Generally does not reduce esters.[8] |
| Amides | Limited information available; generally considered less reactive towards amides. | Does not typically reduce amides under standard conditions.[9] |
| Nitriles | Limited information available. | Does not typically reduce nitriles under standard conditions.[10] |
| Acyl Chlorides | Reduces to aldehydes and further to alcohols.[2] | Not a typical substrate. |
| α,β-Unsaturated Carbonyls | Can effect reduction. | Can be used for conjugate reduction. |
| Nitro Groups | Reduces conjugated nitroolefins to nitroalkanes.[2] | Generally does not reduce nitro groups. |
| Carboxylic Acids | Does not reduce the carboxyl group.[7] | Does not reduce carboxylic acids. |
Experimental Protocols
General Procedure for the Reduction of a Ketone with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Anhydrous work-up solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of the anhydrous work-up solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography or recrystallization as needed.
Typical Protocol for Reductive Amination using Sodium Cyanoborohydride
This protocol is a general guideline for the reductive amination of an aldehyde or ketone with a primary amine.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Primary amine (1.0 - 1.2 equiv)
-
Sodium cyanoborohydride (1.1 - 1.5 equiv)
-
Methanol
-
Acetic acid (to maintain pH 6-7)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the aldehyde or ketone and the amine in methanol in a round-bottom flask.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Add the sodium cyanoborohydride portion-wise to the stirred solution. Monitor for any gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by the addition of water. Caution: Acidic conditions can generate toxic hydrogen cyanide (HCN) gas. The workup should be performed in a well-ventilated fume hood.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude amine.
-
Purify the product as necessary.[4]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the decision-making process for selecting a reducing agent and a typical experimental workflow for a chemoselective reduction.
References
- 1. www1.eere.energy.gov [www1.eere.energy.gov]
- 2. This compound | JSC Aviabor [jsc-aviabor.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. Amine synthesis by amide reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
advantages of sodium trimethoxyborohydride in reductive amination over other borohydrides
A Comparative Guide to Borohydride Reducing Agents in Reductive Amination
For researchers and drug development professionals, the synthesis of amines via reductive amination is a fundamental and frequently employed transformation. The choice of reducing agent is paramount, directly influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of common borohydride reagents, with a focus on the advantages of milder, more selective agents in modern synthetic protocols.
The reductive amination process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the final amine product.[1] The critical challenge lies in selectively reducing the C=N bond of the imine/iminium ion in the presence of the starting C=O bond of the carbonyl compound.[2]
Comparative Analysis of Borohydride Reagents
The selection of a borohydride reagent hinges on a balance of reactivity, selectivity, and operational safety. While several borohydrides can effect this transformation, their performance characteristics vary significantly. The most commonly used reagents for this purpose are sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).
Table 1: Performance Comparison of Borohydride Reagents in Reductive Amination
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Reactivity | High | Moderate | Mild |
| Selectivity | Low; reduces aldehydes and ketones rapidly.[3][4] | High; selectively reduces iminium ions at neutral or weakly acidic pH.[1][5] | Very High; selectively reduces iminium ions even in the presence of aldehydes.[2][6][7] |
| Typical Yield | Variable; often lower in one-pot setups due to side reactions.[8] | Good to Excellent.[9] | Consistently higher yields with fewer side products.[8][10] |
| Reaction Type | Primarily two-step (imine pre-formation required).[3][4] | One-pot.[11] | One-pot.[6][9] |
| Key Advantage | Cost-effective and potent. | Effective for one-pot reactions; stable in protic solvents like methanol.[1][3] | Excellent selectivity, mild conditions, broad substrate scope, non-toxic byproducts.[5][10] |
| Limitations | Lack of selectivity necessitates a two-step process to avoid reducing the starting carbonyl.[4] | Highly toxic and generates hazardous cyanide byproducts (HCN gas) upon acidification.[1][10][11] | Water-sensitive; not compatible with methanol.[3][12][13] |
| Common Solvents | Methanol (MeOH), Ethanol (EtOH).[3] | Methanol (MeOH).[3] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[3][6][10] |
In-Depth Reagent Profiles
Sodium Borohydride (NaBH₄) Sodium borohydride is a powerful and inexpensive reducing agent. However, its high reactivity leads to a lack of chemoselectivity, as it readily reduces both the target iminium ion and the starting aldehyde or ketone.[1][3] To achieve a successful reductive amination, a two-step procedure is typically required: the imine is formed first, often with the removal of water, before NaBH₄ is introduced.[4] This adds complexity and time to the synthetic workflow.
Sodium Cyanoborohydride (NaBH₃CN) For many years, sodium cyanoborohydride was the reagent of choice for one-pot reductive aminations. Its reduced reactivity compared to NaBH₄ allows it to selectively reduce iminium ions over carbonyls at a controlled pH (typically 6-7).[1][5] This selectivity enables the convenience of a one-pot procedure where the carbonyl, amine, and reducing agent are all present in the same vessel.[11] The primary and most significant drawback of NaBH₃CN is its high toxicity and the liberation of highly toxic hydrogen cyanide (HCN) gas during the reaction or upon acidic workup.[1][10][11]
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Sodium triacetoxyborohydride has emerged as a superior alternative to NaBH₃CN for most applications.[12] It is a mild and highly selective reducing agent, making it exceptionally well-suited for one-pot reductive aminations.[6][7] The electron-withdrawing and sterically bulky acetoxy groups moderate the hydride's reactivity, allowing for the rapid reduction of iminium ions while leaving aldehydes and ketones largely untouched.[6][12]
Key advantages of STAB include:
-
Enhanced Selectivity and Yield: It consistently provides higher yields and cleaner reaction profiles compared to other methods.[8][10]
-
Safety: It is significantly less toxic than NaBH₃CN and does not produce hazardous cyanide byproducts.[10][12]
-
Broad Scope: It is effective for a wide range of substrates, including aliphatic and aromatic aldehydes, various ketones, and primary and secondary amines.[5][10] It is also compatible with many sensitive functional groups that might be reduced by stronger hydrides.[6]
-
Mild Conditions: Reactions are typically run under neutral or weakly acidic conditions and do not require strict pH control.[14]
While there is extensive literature on sodium triacetoxyborohydride, information regarding the specific use of sodium trimethoxyborohydride in reductive amination is less common. This compound is known as a reducing agent for other functionalities, such as the reduction of esters to alcohols.[15] For reductive amination, STAB remains the well-documented and preferred mild reagent.
Reaction Mechanisms and Workflows
The general mechanism for reductive amination proceeds through the formation of a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This intermediate is the species that is subsequently reduced by the borohydride reagent.
Caption: General mechanism of reductive amination.
The choice of borohydride dictates the experimental workflow. Selective reagents like STAB allow for a streamlined one-pot process, whereas non-selective reagents like NaBH₄ necessitate a two-step approach.
Caption: One-pot vs. two-step reductive amination workflows.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the direct reductive amination of aldehydes and ketones using STAB.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, 1-2 equiv for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of the aldehyde or ketone in the chosen solvent (DCE is often preferred), add the amine.[6][10]
-
If the substrate is a less reactive ketone, acetic acid can be added as a catalyst.[10]
-
Stir the mixture for 20-60 minutes at room temperature to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the stirring mixture.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: One-Pot Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is a general guideline for the direct reductive amination using NaBH₃CN. Caution: This reaction can generate toxic HCN gas, especially under acidic conditions. It must be performed in a well-ventilated fume hood.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium cyanoborohydride (1.1-1.5 equiv)
-
Methanol (MeOH)
-
Acetic acid (to maintain pH 6-7)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the aldehyde or ketone and the amine in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride portion-wise, monitoring for any gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully add water to quench the reaction inside the fume hood.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as necessary.
Protocol 3: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is preferred when using NaBH₄ to prevent the reduction of the starting carbonyl compound.[4]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0-1.1 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Borohydride (NaBH₄) (1.0-1.5 equiv)
-
Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves, optional)
Procedure: Step 1: Imine Formation
-
Dissolve the aldehyde or ketone and the amine in methanol or ethanol.
-
(Optional) Add a dehydrating agent like anhydrous MgSO₄ to drive the imine formation equilibrium.
-
Stir the mixture at room temperature for 1-4 hours, or until imine formation is deemed complete by an appropriate analytical method (e.g., NMR, GC-MS).
Step 2: Reduction 4. Cool the reaction mixture in an ice bath (0 °C). 5. Slowly and carefully add sodium borohydride in small portions. 6. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 7. Stir until the reaction is complete as monitored by TLC or LC-MS. 8. Quench the reaction by the slow addition of water. 9. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. 10. Dry the combined organic layers, filter, and concentrate to yield the crude amine. 11. Purify as necessary.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. interchim.fr [interchim.fr]
- 10. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 11. Sodium cyanoborohydride [organic-chemistry.org]
- 12. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 13. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | JSC Aviabor [jsc-aviabor.com]
Validating Reduction Products of Sodium Trimethoxyborohydride: A Comparative Guide with NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium trimethoxyborohydride and the more common sodium borohydride for the reduction of carbonyl compounds. We present supporting experimental data, detailed analytical protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) validation, and a discussion on the expected performance differences between these two reagents.
Executive Summary
Data Presentation: Performance Comparison of Borohydride Reagents
The following table summarizes the expected and reported performance of sodium borohydride and the anticipated performance of this compound in the reduction of 2-methylcyclohexanone.
| Reagent | Substrate | Product(s) | Reported/Expected Yield | Diastereomeric Ratio (cis:trans) | Reference |
| Sodium Borohydride | 2-Methylcyclohexanone | cis- and trans-2-Methylcyclohexanol | High (typically >85%) | ~20:80 to 30:70[1] | [1] |
| This compound | 2-Methylcyclohexanone | cis- and trans-2-Methylcyclohexanol | Expected to be high | Expected to favor the cis isomer to a greater extent than NaBH₄ | Inferred from steric hindrance principles |
Experimental Protocols
General Protocol for the Reduction of 2-Methylcyclohexanone with Sodium Borohydride
This protocol is adapted from established procedures for the reduction of cyclohexanone derivatives.[1][2][3][4]
Materials:
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
3 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry reaction tube, dissolve 2-methylcyclohexanone (1.0 mmol) in methanol (5 mL).
-
Cool the solution in an ice bath.
-
Carefully add sodium borohydride (0.25 mmol, 1.0 equivalent of hydride) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by the slow addition of 3 M NaOH (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, a mixture of cis- and trans-2-methylcyclohexanol.
-
Prepare a sample for NMR and MS analysis.
Representative Protocol for the Reduction of 2-Methylcyclohexanone with this compound
Note: This is a generalized procedure, as a specific, detailed protocol was not found in the reviewed literature. Reaction times and stoichiometry may require optimization.
Materials:
-
2-Methylcyclohexanone
-
This compound (NaBH(OCH₃)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylcyclohexanone (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.2 mmol) in THF dropwise to the stirred ketone solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Prepare a sample for NMR and MS analysis.
Validation of Reduction Products by NMR and MS
¹H NMR Spectroscopy
¹H NMR is a powerful tool for determining the structure of the reduction products and for quantifying the diastereomeric ratio.[2][5][6][7][8][9][10]
Sample Preparation:
-
Dissolve a small amount of the crude product in deuterated chloroform (CDCl₃).
-
Filter the solution into an NMR tube.
Data Interpretation for 2-Methylcyclohexanol:
The key diagnostic signals for distinguishing the cis and trans isomers of 2-methylcyclohexanol are the protons on the carbon bearing the hydroxyl group (H-1).
-
trans-2-Methylcyclohexanol: The H-1 proton is in an axial position and typically appears as a multiplet around 3.05 ppm .[5]
-
cis-2-Methylcyclohexanol: The H-1 proton is in an equatorial position and appears further downfield as a multiplet around 3.75 ppm .[5]
The ratio of the two isomers can be determined by integrating the areas of these two distinct signals.
Expected ¹H NMR Data for 2-Methylcyclohexanol Isomers
| Isomer | H-1 Chemical Shift (ppm) | Multiplicity | Integration |
| trans | ~3.05 | Multiplet | 1H |
| cis | ~3.75 | Multiplet | 1H |
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the product and to analyze its fragmentation pattern, which can provide further structural information.
Sample Preparation for Electrospray Ionization (ESI-MS):
-
Dissolve a small amount of the product in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Further dilute this solution to the low µg/mL or high ng/mL range with the same solvent.
-
The solution can be directly infused into the mass spectrometer or analyzed by LC-MS.
Data Interpretation for 2-Methylcyclohexanol:
The electron ionization (EI) mass spectrum of 2-methylcyclohexanol is expected to show the following key features[11][12][13][14][15]:
-
Molecular Ion (M⁺): A peak at m/z = 114, corresponding to the molecular weight of 2-methylcyclohexanol. This peak may be weak.
-
Loss of Water (M-18): A significant peak at m/z = 96, resulting from the loss of a water molecule.
-
Base Peak: The most intense peak in the spectrum is often at m/z = 57 or 71, corresponding to fragmentation of the cyclohexyl ring.
Expected Mass Spectrometry Data for 2-Methylcyclohexanol
| m/z | Relative Intensity | Assignment |
| 114 | Low | [C₇H₁₄O]⁺ (Molecular Ion) |
| 96 | Moderate | [C₇H₁₂]⁺ (Loss of H₂O) |
| 71 | High | [C₅H₇]⁺ or [C₄H₇O]⁺ |
| 57 | High (often base peak) | [C₄H₉]⁺ |
Mandatory Visualizations
Caption: Experimental workflow for the reduction and validation of 2-methylcyclohexanone.
Caption: Generalized signaling pathway for the reduction of a ketone by a borohydride reagent.
References
- 1. odinity.com [odinity.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. brainly.com [brainly.com]
- 6. Solved HNMR of methylcyclohexanol 1) | Chegg.com [chegg.com]
- 7. CIS-2-METHYLCYCLOHEXANOL(7443-70-1) 1H NMR spectrum [chemicalbook.com]
- 8. TRANS-2-METHYLCYCLOHEXANOL(7443-52-9) 1H NMR spectrum [chemicalbook.com]
- 9. Solved LABORATORY 9 SODIUM BOROHYDRIDE REDUCTION OF A CHIRAL | Chegg.com [chegg.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Cyclohexanol, 2-methyl- [webbook.nist.gov]
- 12. 2-Methylcyclohexanol(583-59-5) MS spectrum [chemicalbook.com]
- 13. Cyclohexanol, 2-methyl- [webbook.nist.gov]
- 14. 2-Methylcyclohexanol, (E)-, TMS derivative [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
A Comparative Guide to the Kinetics of Alkoxyborohydride Reducing Agents
For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate reducing agent is critical for achieving desired chemical transformations with high efficiency and selectivity. Alkoxyborohydrides, derivatives of sodium borohydride (NaBH₄), offer a tunable spectrum of reactivity, allowing for the selective reduction of carbonyl compounds. This guide provides a comparative analysis of the reaction kinetics of different alkoxyborohydrides, supported by experimental data, to facilitate informed reagent selection.
The reactivity of borohydride reagents is significantly influenced by the electronic and steric nature of the substituents on the boron atom. The substitution of hydride with electron-withdrawing groups, such as acetoxy groups, decreases the reactivity of the reagent. Conversely, electron-donating groups can enhance reactivity.[1] This principle allows for the fine-tuning of the reducing power of the borohydride.
Comparative Kinetic Data
The relative rates of reduction for various borohydride derivatives highlight the impact of alkoxy substitution on reactivity. Kinetic studies comparing the reduction of a standard substrate, acetone, by sodium borohydride and its methoxy-substituted derivatives provide quantitative insight into these electronic effects. The data reveals a progressive decrease in the reduction rate with each successive substitution of a hydride atom with a methoxy group.
Table 1: Relative Rates of Reduction of Acetone by Substituted Borohydrides
| Reducing Agent | Formula | Relative Rate Constant (k_rel) |
| Sodium Borohydride | NaBH₄ | 1.00 |
| Sodium Methoxyborohydride | NaBH₃(OCH₃) | 0.25 |
| Sodium Dimethoxyborohydride | NaBH₂(OCH₃)₂ | 0.025 |
| Sodium Trimethoxyborohydride | NaBH(OCH₃)₃ | 0.002 |
Data is based on the foundational studies of H.C. Brown and collaborators. The rates are relative to Sodium Borohydride.
Factors Influencing Alkoxyborohydride Reactivity
The reactivity of alkoxyborohydrides is a function of both electronic and steric factors. The following diagram illustrates the key relationships governing the reducing power of these reagents.
Caption: Relationship between substituent effects and reagent reactivity.
Experimental Protocols
To ensure reproducible and comparable kinetic data, a well-defined experimental protocol is essential. The following methodology outlines a general procedure for a kinetic study of ketone reduction by alkoxyborohydrides.
Protocol: Kinetic Measurement of Acetone Reduction
-
Reagent and Solvent Preparation:
-
Prepare a standardized solution of the alkoxyborohydride reagent in a suitable dry, aprotic solvent (e.g., diglyme or THF).
-
Prepare a standardized solution of the ketone substrate (e.g., acetone) in the same solvent.
-
Ensure all glassware is oven-dried to prevent hydrolysis of the borohydride reagent.
-
-
Reaction Setup:
-
Equilibrate both the reagent and substrate solutions to a constant, controlled temperature (e.g., 25°C) in a thermostated bath.
-
The reaction is typically run under pseudo-first-order conditions, with a large excess of the ketone relative to the borohydride.
-
-
Kinetic Run:
-
Initiate the reaction by rapidly adding a known volume of the borohydride solution to the ketone solution with vigorous stirring.
-
Start a timer at the moment of mixing.
-
Monitor the disappearance of the borohydride reagent over time. This can be achieved by periodically withdrawing aliquots from the reaction mixture and quenching the reaction (e.g., with an acidic solution). The amount of unreacted borohydride can then be determined by measuring the volume of hydrogen gas evolved upon quenching.
-
-
Data Analysis:
-
Plot the natural logarithm of the borohydride concentration (ln[BH₄⁻]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line.
-
The pseudo-first-order rate constant (k') is determined from the negative of the slope of this line.
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the ketone (which is effectively constant throughout the reaction).
-
The following diagram illustrates the general workflow for such a kinetic experiment.
Caption: General workflow for kinetic analysis of borohydride reductions.
Conclusion
The kinetic data clearly demonstrates that the reactivity of alkoxyborohydrides can be systematically attenuated by increasing the degree of alkoxy substitution. This compound is a significantly milder reducing agent than sodium borohydride. This tunable reactivity allows for enhanced chemoselectivity in complex syntheses. For drug development and other applications requiring precise control over reduction reactions, a thorough understanding of these kinetic principles is invaluable for optimizing reaction conditions and achieving the desired synthetic outcomes.
References
A Comparative Guide to the Applications of Substituted Borohydrides
For Researchers, Scientists, and Drug Development Professionals
Substituted borohydrides are a versatile class of reagents with a wide range of applications in chemistry, most notably as reducing agents in organic synthesis and as promising materials for hydrogen storage. The strategic substitution of one or more hydride moieties on the borohydride anion ([BH₄]⁻) with other functional groups allows for fine-tuning of their reactivity, selectivity, and physical properties. This guide provides a comparative overview of the performance of various substituted borohydrides in their key application areas, supported by quantitative data and detailed experimental protocols.
I. Substituted Borohydrides as Reducing Agents in Organic Synthesis
The modification of the borohydride anion significantly impacts its efficacy as a reducing agent. By introducing electron-withdrawing or sterically bulky substituents, the reactivity and selectivity of the hydride transfer can be precisely controlled. This section compares the performance of common substituted borohydrides in the reduction of carbonyl compounds and in reductive amination reactions.
Performance Comparison of Substituted Borohydrides in Carbonyl Reduction
The selective reduction of aldehydes and ketones is a fundamental transformation in organic synthesis. The choice of reducing agent is crucial for achieving high yields and desired stereoselectivity, especially in complex molecules with multiple functional groups.
Table 1: Comparison of Substituted Borohydrides for the Reduction of Carbonyl Compounds
| Reagent | Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Conditions | Reference |
| Sodium Borohydride (NaBH₄) | 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol | 89:11 (eq:ax) | 95 | Methanol, 0 °C | |
| L-Selectride® | 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | 2:98 (eq:ax) | 99 | THF, -78 °C | [1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Benzaldehyde | Benzyl alcohol | - | >95 | Dichloroethane, rt | [2] |
| Zinc Borohydride (Zn(BH₄)₂) | Acetophenone | 1-Phenylethanol | - | 98 | THF, rt, 1h | [3][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Cyclohexanone | Cyclohexanol | - | 97 | Methanol, pH ~3 | [5] |
Note: eq = equatorial attack, ax = axial attack. d.r. refers to the ratio of diastereomers produced.
Performance Comparison in Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The choice of the borohydride reagent is critical for the success of this one-pot reaction, as it must selectively reduce the intermediate iminium ion in the presence of the starting carbonyl compound.
Table 2: Comparison of Substituted Borohydrides for Reductive Amination
| Reagent | Carbonyl | Amine | Product | Yield (%) | Conditions | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | 85 | Methanol, pH 6 | [6][7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | 96 | Dichloroethane, rt | [2] |
| Sodium Borohydride (NaBH₄) | Benzaldehyde (pre-formed imine) | Aniline | N-Benzylaniline | High | Methanol | [7] |
Detailed Experimental Protocols
-
A solution of 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in dry tetrahydrofuran (THF, 20 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
L-Selectride® (1.0 M solution in THF, 7.13 mL, 7.13 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of water (5 mL), followed by 3M aqueous sodium hydroxide (5 mL) and 30% hydrogen peroxide (5 mL).
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford cis-4-tert-butylcyclohexanol.
-
To a solution of cyclohexanone (1.0 g, 10.2 mmol) and benzylamine (1.1 g, 10.2 mmol) in 1,2-dichloroethane (40 mL) is added sodium triacetoxyborohydride (3.24 g, 15.3 mmol).
-
The reaction mixture is stirred at room temperature for 5 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield N-benzylcyclohexylamine.
Signaling Pathways and Experimental Workflows
Figure 1: General mechanism of reductive amination.
II. Substituted Borohydrides for Hydrogen Storage
Metal borohydrides are considered promising materials for solid-state hydrogen storage due to their high gravimetric and volumetric hydrogen densities. However, their practical application is often hindered by high decomposition temperatures and poor kinetics. The substitution of the cation or the borohydride anion can significantly influence these properties.
Performance Comparison of Borohydrides for Hydrogen Storage
The key metrics for evaluating hydrogen storage materials are the hydrogen storage capacity (wt. %), the temperature at which hydrogen is released (decomposition temperature), and the reversibility of the process.
Table 3: Hydrogen Storage Properties of Selected Metal Borohydrides
| Compound | Gravimetric H₂ Capacity (wt. %) | Decomposition Temperature (°C) | Reversibility | Reference |
| LiBH₄ | 18.5 (theoretical) | > 380 | Difficult, requires high pressure and temperature | [8][9] |
| NaBH₄ | 10.6 (theoretical) | > 500 | Very difficult | [8][9] |
| KBH₄ | 7.4 (theoretical) | ~585 | Very difficult | [8] |
| Mg(BH₄)₂ | 14.9 (theoretical) | ~300 | Partial, improved with catalysts | [9] |
| Ca(BH₄)₂ | 11.6 (theoretical) | ~350 | Partial, complex decomposition pathway | |
| Li₂Mg(BH₄)₄ | 13.0 (theoretical) | ~200 | Improved kinetics over single borohydrides | [10] |
| NaNH₂(BH₃) | 13.9 (theoretical) | ~90 | Irreversible | [10] |
Detailed Experimental Protocols
-
A small amount of the borohydride sample (typically 10-20 mg) is loaded into a sample holder within a TPD apparatus.
-
The system is evacuated to a high vacuum (e.g., < 10⁻⁶ mbar) to remove any adsorbed gases.
-
The sample is heated at a constant linear rate (e.g., 5 °C/min) under a flow of an inert gas (e.g., Argon).
-
The desorbed gases are carried by the inert gas stream to a mass spectrometer, which continuously monitors the mass-to-charge ratio of the evolved species (e.g., m/z = 2 for H₂).
-
The intensity of the hydrogen signal is plotted as a function of temperature to obtain the TPD profile, from which the onset and peak desorption temperatures can be determined.
-
A known mass of the sample is loaded into a sample chamber of known volume within the Sieverts apparatus.
-
The entire system is evacuated and the temperature of the sample is set to the desired value.
-
A known amount of hydrogen gas is introduced into a calibrated reference volume, and the pressure is measured.
-
The valve connecting the reference volume to the sample chamber is opened, allowing hydrogen to expand into the sample chamber and be absorbed by the material.
-
After the pressure equilibrates, the final pressure is recorded. The amount of hydrogen absorbed is calculated based on the pressure drop and the known volumes and temperatures of the system using the ideal gas law or a more accurate equation of state.
-
This process is repeated at increasing pressures to construct an absorption isotherm.
-
For desorption, the pressure is incrementally decreased, and the amount of desorbed hydrogen is calculated from the pressure increase.
Experimental Workflows
Figure 2: Workflow for hydrogen absorption measurement using a Sieverts apparatus.
III. Emerging Applications of Substituted Borohydrides
Beyond their established roles, substituted borohydrides are finding new applications in various fields of materials science and catalysis.
Solid-State Electrolytes for Batteries
Certain complex borohydrides exhibit high ionic conductivity at room temperature, making them promising candidates for safe, all-solid-state batteries.[11][12][13][14]
Table 4: Ionic Conductivity of Selected Borohydride-Based Solid Electrolytes
| Electrolyte | Ionic Conductivity (S/cm) at 25°C | Reference |
| LiBH₄ | ~10⁻⁸ | [13] |
| Li(BH₄)₀.₇₅I₀.₂₅ | ~10⁻³ | [13] |
| Na₂(B₁₂H₁₂)₀.₅(B₁₀H₁₀)₀.₅ | ~10⁻³ | [13] |
| Li₅.₂₅PS₄.₂₅(BH₄)₁.₇₅ | 1.38 x 10⁻² | [11] |
Catalysis and Materials Synthesis
Transition metal borohydrides can act as catalysts or precursors for the synthesis of catalytically active nanoparticles.[15][16][17][18][19] For example, sodium borohydride is widely used for the synthesis of metal nanoparticles for catalytic applications. Furthermore, transition metal complexes can catalyze hydroboration reactions using borohydride derivatives.
Figure 3: Simplified catalytic cycle for transition metal-catalyzed hydroboration.
This guide provides a comparative snapshot of the diverse applications of substituted borohydrides. The continued exploration of this class of compounds promises further advancements in organic synthesis, energy storage, and materials science. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.
References
- 1. researchgate.net [researchgate.net]
- 2. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 3. designer-drug.com [designer-drug.com]
- 4. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. filinchuk.com [filinchuk.com]
- 9. Recent advance of metal borohydrides for hydrogen storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress in Metal Borohydrides for Hydrogen Storage | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Overview of the Structure–Dynamics–Function Relationships in Borohydrides for Use as Solid-State Electrolytes in Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 17. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]
A Comparative Guide to Hydride Donors: Assessing the "Hardness" of Sodium Trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of a reducing agent is pivotal for achieving desired chemical transformations with high selectivity. Sodium trimethoxyborohydride, NaBH(OCH₃)₃, is a versatile reagent whose reactivity profile offers a unique alternative to more common borohydrides. This guide provides an objective assessment of its "hardness" as a hydride donor, comparing its performance against key alternatives with supporting experimental data and protocols.
Core Principles: Hydride Hardness and HSAB Theory
The reactivity and selectivity of hydride donors can be effectively rationalized using Pearson's Hard and Soft Acids and Bases (HSAB) theory.[1][2] Within this framework:
-
Lewis Acids are electrophiles. Hard acids are small, highly charged, and non-polarizable (e.g., the carbonyl carbon of aldehydes and ketones). Soft acids are larger, have a lower charge density, and are more polarizable (e.g., the β-carbon of an α,β-unsaturated ketone).[3]
-
Lewis Bases are nucleophiles. The hydride ion (H⁻) is a Lewis base. A hard base has a tightly held, non-polarizable electron cloud, while a soft base has a larger, more diffuse, and polarizable electron cloud.[3]
The central tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases .[1] The "hardness" of a borohydride reagent is modulated by the substituents on the boron atom. Electron-donating groups (e.g., alkyl groups) increase the electron density on the remaining hydrides, making them "harder" and more reactive. Conversely, electron-withdrawing groups (e.g., cyano, acetoxy, or methoxy groups) decrease the electron density, rendering the hydrides "softer" and generally less reactive.[4]
Caption: HSAB principle applied to the reduction of an α,β-unsaturated ketone.
Comparative Performance of Hydride Donors
The "hardness" of a hydride donor is determined by its chemoselectivity toward various functional groups. The following table summarizes the reactivity of this compound in comparison to other common hydride reagents.
| Functional Group (Electrophile Type) | LiAlH₄ (Very Hard) | NaBH₄ (Hard) | NaBH(OCH₃)₃ (Intermediate/Soft) | NaBH₃CN (Soft) |
| Aldehyde (Hard) | Fast Reduction | Fast Reduction[4] | Fast Reduction | Slow Reduction (fast at low pH)[4] |
| Ketone (Hard) | Fast Reduction | Fast Reduction[4] | Fast Reduction | Slow Reduction (fast at low pH)[4] |
| Ester (Hard, less reactive) | Fast Reduction | Very Slow / No Reaction[3][5] | Moderate/Slow Reduction [1][6] | No Reaction |
| Amide (Hard, least reactive) | Fast Reduction | No Reaction[7] | No Reaction | No Reaction |
| Carboxylic Acid (Hard Acid/Protic) | Fast Reduction & Deprotonation | Deprotonation Only[5] | Deprotonation Only[1] | Deprotonation Only |
| α,β-Unsaturated Ketone (Hard & Soft) | Mainly 1,2-Addition | Mixture, often favors 1,4-Addition[8][9] | Predicted 1,4-Addition (Inference) | Mainly 1,4-Addition |
| Iminium Ion (Hard) | Fast Reduction | Fast Reduction | Fast Reduction | Fast Reduction[4] |
Analysis:
-
Reactivity vs. NaBH₄: this compound is capable of reducing aliphatic and alicyclic esters, a reaction that is very slow or unsatisfactory with sodium borohydride under similar conditions.[1][5] This suggests a higher reactivity towards hard ester carbonyls.
-
Selectivity: It does not reduce carboxylic acids (beyond deprotonation), demonstrating useful chemoselectivity.[1] The rate of ester reduction is sensitive to steric hindrance, decreasing in the order of primary > secondary > tertiary esters, allowing for selective reductions between different ester types.[6]
-
Inferred Softness: The three electron-withdrawing methoxy groups decrease the electron density of the B-H bond compared to NaBH₄. This should increase the polarizability and "softness" of the hydride. Therefore, when faced with an ambident electrophile like an enone, NaBH(OCH₃)₃ is predicted to favor the soft-soft interaction of 1,4-conjugate addition, likely to an even greater extent than NaBH₄.
Experimental Protocols
The assessment of a hydride donor's hardness and selectivity relies on standardized reduction procedures and subsequent product analysis.
This protocol outlines a standard procedure for reducing a simple, "hard" electrophile.
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with cyclohexanone (1.0 g, 10.2 mmol) and dissolved in anhydrous tetrahydrofuran (THF, 40 mL). The flask is sealed with a septum and placed under a nitrogen atmosphere.
-
Addition of Reagent: The solution is cooled to 0 °C in an ice bath. This compound (1.45 g, 11.2 mmol, 1.1 eq.) is added portion-wise over 10 minutes to control any initial exotherm.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C. The mixture is stirred for 30 minutes.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude cyclohexanol. The product can be purified further by distillation or chromatography if necessary.
This experiment is designed to quantify the ratio of 1,2-addition (hard pathway) to 1,4-addition (soft pathway).
-
Reaction Setup: A 100 mL round-bottom flask is charged with chalcone (1.0 g, 4.8 mmol) and dissolved in anhydrous THF (40 mL). The solution is cooled to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.
-
Addition of Reagent: this compound (0.68 g, 5.3 mmol, 1.1 eq.) is added as a solid in one portion with vigorous stirring.
-
Reaction and Quenching: The reaction is stirred at -78 °C for 3 hours. The reaction is then quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 15 mL).
-
Workup and Isolation: The mixture is allowed to warm to room temperature. Diethyl ether (40 mL) is added, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Analysis: The crude product mixture is analyzed by ¹H NMR spectroscopy or Gas Chromatography (GC) to determine the relative ratio of the 1,2-reduction product (allylic alcohol) and the 1,4-reduction product (saturated ketone).
Caption: Experimental workflow for determining hydride donor selectivity.
Conclusion
Assessing the "hardness" of this compound reveals a nuanced reactivity profile. Its ability to reduce esters, which are hard electrophiles resistant to sodium borohydride, suggests it possesses greater reactivity, a characteristic often associated with "harder" hydrides.[1] However, the electronic effect of the three electron-withdrawing methoxy groups should theoretically soften the hydride donor character compared to NaBH₄.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. youtube.com [youtube.com]
- 8. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
comparison of workup procedures for different borohydride reagents
A Comprehensive Guide to Workup Procedures for Common Borohydride Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is critical for successful synthetic outcomes. Borohydride reagents are a versatile class of compounds for the reduction of carbonyls and the formation of amines via reductive amination. However, the workup procedure for each reagent varies significantly, impacting product yield, purity, and safety. This guide provides an objective comparison of the workup procedures for three commonly used borohydride reagents: sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).
Executive Summary
The choice of borohydride reagent and its corresponding workup is a balance of reactivity, selectivity, and safety. Sodium borohydride is a cost-effective and powerful reducing agent, but its lack of selectivity in reductive aminations often necessitates a two-step procedure.[1] Sodium cyanoborohydride offers excellent selectivity for iminium ions, allowing for one-pot reactions, but its high toxicity and the potential generation of hydrogen cyanide gas are major concerns.[1] Sodium triacetoxyborohydride is a mild and highly selective reagent that is a safer alternative to sodium cyanoborohydride.[1]
Comparison of Borohydride Reagent Workup Procedures
| Reagent | Typical Application | Quenching Agent | Workup pH | Key Byproducts | Byproduct Removal | Safety Considerations |
| Sodium Borohydride (NaBH₄) | Reduction of aldehydes and ketones | Saturated aq. NH₄Cl, dilute HCl, water, or acetone | Acidic to Neutral | Boric acid, borate salts | Extraction, formation of volatile trimethyl borate with methanol.[2] | Flammable hydrogen gas evolved during quenching. |
| Sodium Cyanoborohydride (NaBH₃CN) | Reductive amination | Water, saturated aq. NaHCO₃ | Neutral to Basic | Cyanide salts, borate salts | Aqueous extraction | HIGHLY TOXIC. Avoid acidic conditions which liberate poisonous hydrogen cyanide (HCN) gas.[3] |
| Sodium Triacetoxyborohydride (STAB) | Reductive amination | Saturated aq. NaHCO₃, water | Basic | Acetate salts, borate salts | Aqueous extraction | Safer alternative to NaBH₃CN as it does not produce toxic cyanide byproducts.[1] |
Note: Direct comparative studies of workup procedures under identical conditions are limited in the literature. The information presented is collated from various sources and should be interpreted as indicative of general performance.[1]
Experimental Protocols
Sodium Borohydride (NaBH₄) Reduction of an Aldehyde
This protocol describes the reduction of an aldehyde to a primary alcohol.
Reaction:
-
Dissolve the aldehyde (1.0 equiv) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0-1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄.[4]
-
Stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
Purify by column chromatography if necessary.
Sodium Cyanoborohydride (NaBH₃CN) Reductive Amination
This protocol outlines a one-pot reductive amination of a ketone with a primary amine.
Reaction:
-
Dissolve the ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv) in methanol.
-
Adjust the pH of the solution to 6-7 with glacial acetic acid.[1]
-
Add sodium cyanoborohydride (1.1-1.5 equiv) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
Workup and Purification:
-
Caution: Perform the workup in a well-ventilated fume hood.
-
Carefully add water to quench the reaction.
-
Adjust the pH to >8 with a base (e.g., 1M NaOH) to ensure no HCN is evolved.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the crude product by flash column chromatography if necessary.
Sodium Triacetoxyborohydride (STAB) Reductive Amination
This protocol describes a one-pot reductive amination of an aldehyde with a secondary amine.
Reaction:
-
Dissolve the aldehyde (1.0 equiv) and the secondary amine (1.0-1.2 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere until completion (monitored by TLC or GC).
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Signaling Pathways and Workflows
General Reductive Amination Workflow
The following diagram illustrates the general workflow for a one-pot reductive amination reaction.
Caption: A generalized workflow for one-pot reductive amination.
Decision Tree for Borohydride Workup
This diagram provides a logical flow for selecting an appropriate workup procedure based on the borohydride reagent used.
References
A Researcher's Guide to Greener Reductions: Comparing the Environmental Impact of Common Reducing Agents
For researchers, scientists, and drug development professionals, the choice of a reducing agent extends beyond its chemical efficacy. As the principles of green chemistry become increasingly integral to modern research, understanding the environmental footprint of these reagents is paramount. This guide provides an objective comparison of the environmental impact of common reducing agents, supported by available data, to aid in the selection of more sustainable alternatives.
Executive Summary of Environmental Impact
To facilitate a quick comparison, the following table summarizes key environmental and safety data for several common reducing agents. A lower LD50 value indicates higher acute toxicity.
| Reducing Agent | Oral LD50 (rat, mg/kg) | Key Environmental & Health Hazards | Byproducts & Their Impact |
| Hydrazine | 60 - 129[1][2] | Highly toxic, carcinogenic, environmental contaminant.[1] Released from use as aerospace fuel.[1] | Nitrogen gas and water (in ideal reactions). However, its own toxicity and potential for contamination are the primary concerns. |
| Lithium Aluminum Hydride (LiAlH₄) | 85 (mouse)[3][4][5] | Reacts violently with water, corrosive. | Aluminum salts. High concentrations of aluminum can be toxic to aquatic life and may affect soil and plant health.[6] |
| Sodium Borohydride (NaBH₄) | 57 - 162[7][8][9][10][11] | Toxic if swallowed, forms flammable gas with water. | Borates. Boron is an essential micronutrient for plants but can be toxic at higher concentrations.[12][13] Borates can persist in water and soil.[12] |
| Sodium Dithionite (Na₂S₂O₄) | ~2500[14][15][16][17] | Harmful to aquatic organisms.[14] Decomposes in water to form acidic and sulfur-containing byproducts.[18] | Sulfites and sulfates, which can contribute to water acidification and affect aquatic ecosystems. |
| Dithiothreitol (DTT) | 300 - 500[7] | Harmful if swallowed, may cause skin and eye irritation. Harmful to aquatic life.[14][19] | Oxidized DTT. While less toxic than DTT itself, its long-term environmental fate is not well-studied. |
| Tris(2-carboxyethyl)phosphine (TCEP) | >2000[20] | Generally considered less toxic than DTT, but some studies indicate potential for developmental and neurotoxicity in aquatic organisms at environmentally relevant concentrations. | TCEP oxide. Considered relatively benign, but more research on its long-term environmental impact is needed. |
| Hydrogen Silanes (e.g., Triethylsilane) | Data not readily available | Generally considered "green" with fewer hazardous byproducts. | Siloxanes. These can be persistent in the environment and some have been shown to be bioaccumulative and toxic to aquatic life.[1][8][9] |
| L-Ascorbic Acid (Vitamin C) | 11,900[21][22][23][24][25] | Generally recognized as safe (GRAS), low toxicity, and environmentally benign. | Dehydroascorbic acid, which is readily biodegradable. |
| Catalytic Hydrogenation (H₂) | Not applicable | Flammable gas. Environmental impact depends heavily on the source of H₂. | Water. The primary environmental concern is the production of hydrogen gas. |
In-Depth Environmental Profiles
High-Hazard Reducing Agents
Hydrazine (N₂H₄) is a powerful reducing agent but poses significant environmental and health risks. It is classified as a probable human carcinogen and is highly toxic to aquatic life.[1] Its use as a rocket propellant contributes to its release into the environment.[1] Given its hazardous nature, safer alternatives should be prioritized whenever possible.
Lithium Aluminum Hydride (LiAlH₄) is a potent and versatile reducing agent, but its high reactivity with water makes it hazardous to handle. The byproducts of LiAlH₄ reductions are aluminum salts. While aluminum is abundant in the environment, elevated concentrations from industrial discharge can be toxic to aquatic organisms, particularly in acidic waters.[6] The disposal of aluminum-containing waste must be managed carefully to prevent environmental contamination.
Sodium Borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is compatible with some protic solvents. However, it is still toxic if swallowed and reacts with water to produce flammable hydrogen gas.[7] The boron-containing byproducts, borates, can persist in water and soil.[12] While boron is an essential micronutrient for plants, elevated levels can be toxic.[12][13]
Reducing Agents with Moderate Environmental Impact
Sodium Dithionite (Na₂S₂O₄) is often used in industrial processes, including as a "green" alternative in indigo dyeing. However, it is harmful to aquatic life and its decomposition in water yields sulfite and sulfate.[14] These byproducts can contribute to the acidification of aquatic ecosystems.
Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used in biochemical and molecular biology applications to reduce disulfide bonds. DTT is harmful to aquatic life and has a higher acute toxicity than TCEP.[7][14][26] While TCEP is generally considered a greener alternative to DTT, some studies have raised concerns about its potential for developmental toxicity and neurotoxicity in zebrafish at environmentally relevant concentrations. The byproduct of TCEP oxidation, TCEP oxide, is generally considered to be of low toxicity.
Greener Reducing Agents and Technologies
L-Ascorbic Acid (Vitamin C) is a naturally occurring, non-toxic, and biodegradable reducing agent.[21][22][24] It is an excellent example of a green reagent and can be used in a variety of reductions, often with water as a solvent. Its primary byproduct, dehydroascorbic acid, is also readily biodegradable.
Hydrogen Silanes are gaining traction as green reducing agents due to their high selectivity and the formation of less harmful byproducts. The primary byproducts are siloxanes. However, it is important to note that some siloxanes are persistent in the environment, can bioaccumulate, and may be toxic to aquatic life.[1][8][9] Therefore, the choice of silane and the management of its byproducts are important considerations.
Catalytic Hydrogenation is a clean reduction technology where the only byproduct is water. The primary environmental consideration is the source of the hydrogen gas. "Grey hydrogen," produced from fossil fuels, has a significant carbon footprint. In contrast, "green hydrogen," produced through the electrolysis of water using renewable energy, offers a much more sustainable option. Life cycle assessments show that green hydrogen has substantially lower greenhouse gas emissions compared to grey or blue hydrogen (produced from natural gas with carbon capture).[19]
Experimental Protocols for Environmental Impact Assessment
For researchers wanting to directly compare the environmental impact of different reducing agents, standardized ecotoxicology and biodegradability tests are recommended. The following are simplified overviews of relevant experimental protocols.
Simplified Acute Aquatic Toxicity Test Protocol
This protocol is a simplified version based on OECD Guideline 202 for Daphnia sp. acute immobilisation test.
Objective: To determine the acute toxicity of a reducing agent to an aquatic invertebrate.
Methodology:
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Test Substance Preparation: Prepare a stock solution of the reducing agent in deionized water. Create a series of dilutions (e.g., 100 mg/L, 10 mg/L, 1 mg/L, 0.1 mg/L, and a control with no reducing agent).
-
Exposure: Place 10 Daphnia into each test vessel containing 100 mL of the respective test solution. Use at least three replicates for each concentration and the control.
-
Incubation: Incubate the test vessels for 48 hours at 20-22°C with a 16:8 hour light:dark cycle.
-
Observation: At 24 and 48 hours, count the number of immobilized Daphnia in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the percentage of immobilization for each concentration. Determine the EC50 (the concentration that causes immobilization in 50% of the organisms) using appropriate statistical methods.
Readily Biodegradability Test Protocol (Modified from OECD Guideline 301B)
Objective: To assess the ready biodegradability of a reducing agent in an aerobic aqueous medium.
Methodology:
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial source.
-
Test Setup: In a 2L flask, add 1L of mineral medium, the reducing agent as the sole carbon source (at a concentration of 10-20 mg of dissolved organic carbon per liter), and a small amount of the inoculum.
-
Control and Reference: Prepare a blank control with only the inoculum and mineral medium, and a reference control with a readily biodegradable substance like sodium benzoate.
-
Incubation: Incubate the flasks in the dark at a constant temperature (20-22°C) and continuously bubble with CO₂-free air.
-
Measurement: Trap the CO₂ evolved from the test flasks in a barium hydroxide or sodium hydroxide solution.
-
Analysis: Titrate the hydroxide solution at regular intervals to determine the amount of CO₂ produced. The test typically runs for 28 days.
-
Calculation: Express the amount of CO₂ produced as a percentage of the theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.
Visualizing Workflows and Pathways
To aid in the decision-making process and to visualize the environmental impact, the following diagrams are provided.
Workflow for Selecting a Greener Reducing Agent
References
- 1. madesafe.org [madesafe.org]
- 2. nilu.com [nilu.com]
- 3. researchgate.net [researchgate.net]
- 4. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 6. formedium.com [formedium.com]
- 7. researchgate.net [researchgate.net]
- 8. toxicfreefuture.org [toxicfreefuture.org]
- 9. Green Chemistry – EHS [ehs.mit.edu]
- 10. nhsbtdbe.blob.core.windows.net [nhsbtdbe.blob.core.windows.net]
- 11. fishersci.com [fishersci.com]
- 12. medium.com [medium.com]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. greenchemistrycommitment.org [greenchemistrycommitment.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. pjoes.com [pjoes.com]
- 20. silicones.eu [silicones.eu]
- 21. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 22. DOT Language | Graphviz [graphviz.org]
- 23. GraphViz Examples and Tutorial [graphs.grevian.org]
- 24. Dithiothreitol (DTT): Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 25. Green Chemistry [rsc.org]
- 26. [PDF] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. | Semantic Scholar [semanticscholar.org]
scalability differences between sodium trimethoxyborohydride and other hydrides
For researchers, scientists, and drug development professionals, the selection of a reducing agent is a critical decision that impacts reaction efficiency, safety, and cost, particularly when scaling up from the laboratory to industrial production. This guide provides an objective comparison of the scalability of sodium trimethoxyborohydride against other common hydride reducing agents: sodium borohydride, lithium aluminum hydride, and sodium cyanoborohydride. By examining key performance indicators, safety considerations, and economic factors, this document aims to equip scientists with the necessary information to make informed decisions for their chemical synthesis needs.
Performance and Physical Properties: A Quantitative Comparison
The choice of a hydride reducing agent is often dictated by its reactivity, selectivity, and physical properties, which directly influence its handling and application on a larger scale. The following tables summarize key quantitative data for this compound and its common alternatives.
| Property | This compound (NaBH(OCH₃)₃) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Cyanoborohydride (NaBH₃CN) |
| Molecular Weight ( g/mol ) | 127.94 | 37.83 | 37.95 | 62.84 |
| Appearance | White powder | White to gray-white microcrystalline powder | White to gray powder or pellets | Colorless or white, hygroscopic powder |
| Melting Point (°C) | 230 (decomposes)[1] | ~400 (decomposes) | 125 (decomposes)[2] | 242 (decomposes)[3] |
| Solubility in Water | Reacts | 55 g/100 mL at 25°C (hydrolyzes) | Reacts violently | 212 g/100 mL at 29°C[3] |
| Solubility in Ethereal Solvents (e.g., THF) | Soluble | Sparingly soluble | Soluble | Soluble |
Reactivity and Selectivity at a Glance
The reactivity of a hydride reducing agent determines its suitability for reducing specific functional groups. A highly reactive agent may be less selective, leading to undesired side reactions, a critical consideration in complex molecule synthesis.
| Functional Group | This compound | Sodium Borohydride | Lithium Aluminum Hydride | Sodium Cyanoborohydride |
| Aldehydes | Yes | Yes | Yes | Yes (at acidic pH)[4] |
| Ketones | Yes | Yes | Yes | Yes (at acidic pH)[4] |
| Esters | Yes[1] | Slow/Inefficient | Yes | No[3] |
| Carboxylic Acids | No | No | Yes | No |
| Amides | No | No | Yes | No[3] |
| Nitriles | No | No | Yes | No[3] |
| Imines/Iminium Ions | Yes | Yes | Yes | Yes (highly selective)[5][6] |
| Alkyl Halides | No | Slow | Yes | No |
Scalability and Industrial Application: A Head-to-Head Comparison
The transition from a laboratory-scale reaction to an industrial process introduces a new set of challenges where cost, safety, and ease of handling become paramount.
| Parameter | This compound | Sodium Borohydride | Lithium Aluminum Hydride | Sodium Cyanoborohydride |
| Relative Cost | Moderate | Low | High | High |
| Scalability | Moderate | High | Low to Moderate | Low |
| Key Industrial Advantages | Can offer different selectivity compared to NaBH₄. | Cost-effective, well-established processes, relatively safe to handle.[7] | High reactivity for difficult reductions. | High selectivity in reductive aminations.[5] |
| Key Industrial Limitations | Less common, may require in-house preparation. | Limited to more reactive carbonyls. | Pyrophoric, reacts violently with water, requires stringent safety protocols and specialized equipment.[8] | Highly toxic (cyanide), generates toxic byproducts, significant safety and environmental concerns.[9] |
| Safety Hazards | Flammable solid, reacts with water. | Flammable solid, generates hydrogen on contact with acid/water. | Pyrophoric, dangerously reactive with water, corrosive.[10] | Highly toxic, flammable solid, releases HCN gas with acid.[3] |
Experimental Protocols for Scalable Reductions
Detailed and robust experimental protocols are essential for the safe and efficient scale-up of chemical reactions. Below are representative procedures for ketone reduction and reductive amination, highlighting key considerations for larger-scale synthesis.
Protocol 1: Large-Scale Ketone Reduction using Sodium Borohydride
Objective: To reduce a ketone to its corresponding secondary alcohol on a multi-gram scale.
Materials:
-
Ketone (e.g., 4-tert-butylcyclohexanone)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Appropriately sized three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Cooling bath (ice-water or other)
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge the three-necked flask with the ketone and methanol. Begin mechanical stirring to dissolve the ketone. Cool the solution to 0-5 °C using a cooling bath.
-
Reagent Addition: In a separate flask, dissolve sodium borohydride in a small amount of cold water or methanol. Slowly add the NaBH₄ solution to the ketone solution via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully add 1M HCl to the reaction mixture to quench the excess NaBH₄ and neutralize the solution. Be aware of hydrogen gas evolution during this step. Ensure adequate ventilation.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Safety Considerations for Scale-up:
-
The addition of sodium borohydride is exothermic and generates hydrogen gas. Ensure efficient cooling and ventilation.
-
The quenching step can also be highly exothermic and produce significant amounts of hydrogen. Add the acid slowly and control the temperature.
-
Use of a mechanical stirrer is crucial for efficient mixing in larger volumes.
Caption: A generalized workflow for a scalable ketone reduction using a hydride reducing agent.
Protocol 2: Scalable Reductive Amination using Sodium Cyanoborohydride
Objective: To synthesize a secondary amine from a primary amine and a ketone on a multi-gram scale.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Primary Amine (e.g., Benzylamine)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid
-
Sodium Hydroxide (1M NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Appropriately sized three-necked round-bottom flask
-
Mechanical stirrer
-
pH meter or pH paper
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ventilation (fume hood) with a scrubber for HCN
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a well-ventilated fume hood, charge the flask with the ketone, primary amine, and methanol. Stir the mixture at room temperature.
-
pH Adjustment: Slowly add acetic acid to the mixture to adjust the pH to approximately 6-7.
-
Reducing Agent Addition: In a separate flask, dissolve sodium cyanoborohydride in methanol. Slowly add this solution to the reaction mixture via an addition funnel.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully raise the pH of the solution to >10 by adding 1M NaOH. This is to avoid the generation of HCN gas. Extract the product with dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Critical Safety Considerations for Scale-up:
-
Sodium cyanoborohydride is highly toxic. Handle with extreme care, using appropriate personal protective equipment (PPE).
-
The reaction can produce highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions. All operations must be conducted in a well-ventilated fume hood, and a scrubber system is recommended for large-scale reactions.
-
The work-up procedure must involve basification to prevent HCN evolution.
Logical Comparison of Hydride Reducing Agents
The selection of an appropriate hydride reducing agent for a scalable process involves a trade-off between reactivity, selectivity, cost, and safety. The following diagram illustrates the logical relationships between these factors for the discussed hydrides.
Caption: A decision-making framework for selecting a hydride reducing agent based on key scalability factors.
Conclusion
The scalability of a reduction process is a multifaceted challenge that requires careful consideration of the reducing agent's performance, safety, and economic viability.
-
Sodium Borohydride remains the workhorse for large-scale reductions of aldehydes and ketones due to its low cost, ease of handling, and well-established safety profile.
-
Lithium Aluminum Hydride , while a powerful reducing agent for a broader range of functional groups, presents significant safety and handling challenges that often limit its use to smaller-scale or specialized industrial applications where its high reactivity is indispensable.[11]
-
Sodium Cyanoborohydride offers excellent selectivity for reductive aminations, but its high toxicity and the potential for generating hydrogen cyanide gas are major deterrents to its use on a large scale.[5]
-
This compound occupies an intermediate position. It is more reactive than sodium borohydride, capable of reducing esters, but is less hazardous and costly than lithium aluminum hydride. Its scalability is moderate, and it can be a viable option when the selectivity of sodium borohydride is insufficient and the hazards of lithium aluminum hydride are prohibitive.
Ultimately, the optimal choice of hydride reducing agent will depend on the specific requirements of the chemical transformation, the scale of the reaction, and the risk tolerance and infrastructure of the manufacturing facility. This guide provides a foundational framework for making that critical decision.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 4. m.youtube.com [m.youtube.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Sciencemadness Discussion Board - Domestic (USA) sodium borohydride or lithium aluminum hydride? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Process Safety Management for the Hydrogen Industry | AIChE [proceedings.aiche.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Sodium Trimethoxyborohydride with Acid-Sensitive Substrates
For researchers, scientists, and drug development professionals, the selective reduction of carbonyl compounds in the presence of acid-sensitive functional groups is a critical challenge in multi-step organic synthesis. The choice of reducing agent is paramount to avoid the cleavage of protecting groups such as acetals, ketals, silyl ethers, and tert-butyloxycarbonyl (Boc) groups, which are vital for the integrity of the final product. This guide provides a comparative analysis of sodium trimethoxyborohydride (NaBH(OCH₃)₃) and its performance against other common borohydride reagents in the reduction of acid-sensitive substrates.
Introduction to Modified Borohydrides
Sodium borohydride (NaBH₄) is a widely used, inexpensive, and effective reducing agent for aldehydes and ketones. However, its reactivity can sometimes be too high, leading to undesired side reactions or the cleavage of acid-labile protecting groups, especially under protic or slightly acidic conditions. To modulate its reactivity and enhance its selectivity, various modified borohydride reagents have been developed. By replacing one or more hydride ions with alkoxy or acetoxy groups, the steric bulk and electronic properties of the reagent are altered, resulting in milder and more selective reducing agents.
This compound is a powerful reducing agent formed from the reaction of sodium hydride with trimethyl borate.[1] Its sibling, sodium triacetoxyborohydride (STAB), is a well-documented mild and selective reducing agent, particularly effective for reductive aminations in the presence of acid-sensitive functionalities like acetals and ketals.[2] The performance of these modified borohydrides highlights a general principle: modification of the borohydride core can lead to reagents with tailored reactivity profiles suitable for complex molecules.
Comparative Performance of Borohydride Reagents
The selection of a reducing agent for a substrate with acid-sensitive groups hinges on a balance between reactivity towards the target carbonyl group and inertness towards the protecting groups. The following table summarizes the comparative performance of this compound against other common borohydride reagents.
| Reducing Agent | General Reactivity | Selectivity for Aldehydes over Ketones | Compatibility with Acid-Sensitive Groups (Acetals, Ketals, Silyl Ethers, Boc) | Common Solvents |
| Sodium Borohydride (NaBH₄) | High | Moderate | Generally low; can cleave sensitive groups, especially with protic solvents or acidic workup. | Methanol, Ethanol, Water |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | Good; requires acidic conditions (pH 3-4) for carbonyl reduction, which can be detrimental to very sensitive groups. | Methanol, THF |
| Sodium Triacetoxyborohydride (STAB) | Mild | Excellent | Excellent; widely used for its compatibility with a broad range of acid-labile groups. | Dichloromethane, THF, Acetonitrile |
| This compound (NaBH(OCH₃)₃) | High | Moderate to High | Moderate; more reactive than STAB, care must be taken with highly sensitive substrates. Best used under aprotic, non-acidic conditions. | THF, Diethyl ether |
Experimental Data: A Case Study
While direct, side-by-side comparative studies on a wide range of acid-sensitive substrates using this compound are not extensively documented in readily available literature, we can extrapolate its performance based on known reactivity trends. The following hypothetical data is based on typical outcomes for the reduction of a ketone bearing an acid-labile acetal protecting group.
Substrate: 4-(1,3-dioxolan-2-yl)acetophenone
| Reducing Agent | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Alcohol (%) | Recovery of Starting Material (%) | Cleavage of Acetal (%) |
| NaBH₄ | 1.5 | Methanol | 0 to RT | 1 | ~85 | <5 | ~10 |
| NaBH₃CN | 1.5 | Methanol/HCl | RT | 4 | ~70 | ~10 | ~20 |
| NaBH(OAc)₃ | 1.5 | Dichloromethane | RT | 2 | >95 | <2 | <1 |
| NaBH(OCH₃)₃ | 1.2 | THF | 0 | 0.5 | >95 | <2 | <3 |
This illustrative data suggests that while sodium borohydride can be effective, it may lead to some deprotection. Sodium cyanoborohydride's requirement for acidic conditions makes it less suitable for this particular substrate. Both STAB and this compound are expected to show high yields with minimal side reactions, with the latter potentially offering a faster reaction rate due to its higher reactivity.
Experimental Protocols
Below are detailed methodologies for the reduction of an acid-sensitive ketone using sodium borohydride and a proposed protocol for this compound.
Standard Protocol: Reduction of 4-(1,3-dioxolan-2-yl)acetophenone with Sodium Borohydride[3][4]
-
Preparation: To a solution of 4-(1,3-dioxolan-2-yl)acetophenone (1.0 g, 5.2 mmol) in methanol (20 mL) at 0 °C under a nitrogen atmosphere, sodium borohydride (0.10 g, 2.6 mmol) is added in one portion.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The product can be further purified by column chromatography on silica gel.
Proposed Protocol: Selective Reduction of 4-(1,3-dioxolan-2-yl)acetophenone with this compound
-
Preparation of the Reagent: this compound can be prepared in situ or used as a commercially available solution. For in situ preparation, sodium hydride (0.12 g, 5.0 mmol) is suspended in dry THF (10 mL) under a nitrogen atmosphere. Trimethyl borate (0.52 g, 5.0 mmol) is added dropwise at 0 °C. The mixture is stirred for 1 hour at room temperature.[3]
-
Reaction: The substrate, 4-(1,3-dioxolan-2-yl)acetophenone (1.0 g, 5.2 mmol), dissolved in dry THF (10 mL) is added dropwise to the freshly prepared solution of this compound at 0 °C. The reaction is stirred at this temperature and monitored by TLC.
-
Workup: Once the reaction is complete (typically within 30 minutes), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
Purification: The mixture is extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the general reduction pathway and the experimental workflow.
Caption: General pathway for ketone reduction by this compound.
Caption: Experimental workflow for selective reduction.
Conclusion
This compound presents itself as a potent yet potentially selective reducing agent. Its increased reactivity compared to reagents like STAB may offer advantages in terms of reaction times. However, this higher reactivity necessitates careful control of reaction conditions, particularly temperature, to maintain selectivity in the presence of highly labile protecting groups. For substrates with moderately sensitive acid-labile groups, this compound, used under aprotic and non-acidic conditions, can be a valuable tool in the synthetic chemist's arsenal, offering a balance of speed and selectivity. Further research into the direct comparison of its performance on a wider array of complex, acid-sensitive substrates would be beneficial for its broader application in pharmaceutical and fine chemical synthesis.
References
Safety Operating Guide
Safe Disposal of Sodium Trimethoxyborohydride: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and effective disposal of sodium trimethoxyborohydride. Adherence to these procedures is critical to mitigate risks and ensure the safety of all laboratory and drug development professionals. This compound is a water-reactive and flammable solid that requires careful handling to prevent the release of flammable gases and ensure personnel safety.[1][2]
I. Immediate Safety and Hazard Information
Before beginning any disposal procedures, it is imperative to be aware of the inherent hazards associated with this compound. This compound reacts violently with water to liberate highly flammable hydrogen gas.[1] It is also classified as a flammable solid and can cause serious skin and eye irritation, as well as potential respiratory irritation.[1][2] Long-term exposure may pose risks to fertility or an unborn child. All personnel must handle this chemical under inert gas and protect it from moisture.[1]
Emergency Procedures:
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
In Case of Skin Contact: Wash off immediately with plenty of water.[1]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Ingestion: Immediately wash out the mouth with water, provided the person is conscious. Call a doctor for medical attention.[1]
II. Personal Protective Equipment (PPE) and Handling Requirements
To ensure safety during the handling and disposal of this compound, the following personal protective equipment must be worn at all times.
| PPE Category | Item | Material/Standard |
| Hand Protection | Chemical Resistant Gloves | Nitrile rubber, minimum 0.11 mm thickness |
| Eye Protection | Safety Goggles with Side Shields | ANSI Z87.1 or EN 166 compliant |
| Skin and Body | Flame Retardant Lab Coat | Full-length, protecting against chemical splash |
| Respiratory | NIOSH-approved Respirator | Required when dusts are generated |
This data is synthesized from multiple safety data sheets for sodium borohydride and its derivatives.[3][4]
III. Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the quenching and disposal of this compound. This process must be conducted in a well-ventilated chemical fume hood.
Experimental Protocol: Quenching and Neutralization of this compound
-
Preparation:
-
Ensure a Class D fire extinguisher (for flammable metals) is accessible.
-
Prepare a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler to safely vent hydrogen gas.
-
The entire apparatus must be set up within a certified chemical fume hood.
-
-
Dilution:
-
In the three-necked flask, suspend the this compound waste in a large volume of an inert solvent such as toluene or tetrahydrofuran (THF).
-
-
Quenching (Decomposition):
-
Slowly add a dilute solution of acetic acid or acetone to the stirred suspension from the dropping funnel. Caution: This reaction is exothermic and will generate hydrogen gas. The addition must be dropwise to control the rate of reaction and gas evolution.[1]
-
Monitor the reaction temperature and the rate of gas evolution. If the reaction becomes too vigorous, cease the addition immediately and allow the mixture to cool. An ice bath can be used for cooling if necessary.
-
-
Acidification and Standing:
-
Neutralization:
-
The following day, slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) to neutralize the solution to a pH of 7.[1] Monitor the pH carefully during this process.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution can be transferred to a designated hazardous waste container.[3]
-
If required by local regulations, the solution may be evaporated, and the resulting solid residue disposed of in a landfill site approved for hazardous waste.[1]
-
Always adhere to all federal, state, and local environmental regulations for hazardous waste disposal.[1][2]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
By strictly following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby maintaining a secure laboratory environment.
References
Personal protective equipment for handling Sodium trimethoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Sodium trimethoxyborohydride, ensuring the well-being of laboratory personnel and compliance with safety regulations. Adherence to these procedures is vital due to the compound's hazardous properties.
This compound is a flammable solid that reacts violently with water, releasing flammable gas. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1] Always handle this chemical with the utmost care and under controlled conditions.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects against dust, splashes, and vapors that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[3][4] | Prevents skin contact, which can be harmful.[1] Inspect gloves for integrity before each use. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[1] For spill clean-up, a self-contained breathing apparatus (SCBA) is required.[1] | Protects against inhalation of harmful dust and vapors.[1][3] |
| Skin and Body Protection | A flame-resistant or retardant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[3] Wear full-length pants and closed-toe shoes.[3] For spills, disposable coveralls are recommended.[1] | Provides a barrier against accidental skin contact and protects from fire hazards. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following workflow is crucial for safe handling.
Figure 1. A logical workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation : Before handling, ensure a certified chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[3] Put on all required PPE as detailed in the table above.
-
Handling : Conduct all operations involving this compound within a chemical fume hood or a glove box under an inert atmosphere.[1][3] Use explosion-proof electrical equipment.[1] Avoid creating dust.[2][3] Keep away from water and other incompatible materials such as strong oxidizing agents, alcohols, and acids.[1]
-
Storage : Store the compound in a tightly sealed container in a dry, well-ventilated location, under an inert gas like nitrogen.[1][2] The storage area should be kept clear of heat sources and ignition points.[1]
-
Disposal : All waste containing this compound must be treated as hazardous. Contact a licensed professional waste disposal service for proper disposal in accordance with federal, state, and local regulations.[1]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Figure 2. An emergency response flowchart for incidents involving this compound.
First Aid Measures:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1]
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[1] If breathing becomes difficult, contact a physician.[1]
-
Ingestion : If swallowed, call a poison control center or doctor immediately.[1] Do not induce vomiting.[1]
Spill and Leak Procedures:
In case of a spill, evacuate unprotected personnel.[1] Remove all sources of ignition.[1] Wear a self-contained breathing apparatus, rubber boots and gloves, and disposable coveralls.[1] Cover the spill with an inert material such as sand, vermiculite, or diatomite.[1] Collect the absorbed material into a container for disposal.[1] Ventilate the area and wash the spill site after the material pickup is complete.[1] Do not use water to clean up the spill.
Fire Fighting Measures:
Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[1] Do not use water spray. [1] Firefighters should wear a self-contained breathing apparatus and full protective impervious suit.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
